molecular formula C13H11BFNO3 B1437042 (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid CAS No. 850568-27-3

(4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid

Cat. No.: B1437042
CAS No.: 850568-27-3
M. Wt: 259.04 g/mol
InChI Key: HIHZUEQBMMAFSA-UHFFFAOYSA-N
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Description

(4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative of significant interest in medicinal chemistry and organic synthesis. This compound integrates a boronic acid functional group, known for its role in Suzuki-Miyaura cross-coupling reactions, with an amide linkage to a fluorophenyl group, making it a valuable bifunctional building block for constructing complex organic molecules, particularly in pharmaceutical research and development . While specific data for this exact molecule is limited, its structure is closely related to a class of potent, non-competitive boronic acid antagonists for the chemokine receptors CXCR1 and CXCR2, such as the research compound SX-517 . These receptors are key players in inflammatory diseases and carcinogenesis, as they activate and recruit immune cells . The presence of both the boronic acid and the 4-fluorophenylcarbamoyl group in its structure is critical for this high-affinity antagonism, with demonstrated in vivo efficacy in inhibiting inflammation . This suggests its primary research value lies in developing new anti-inflammatory or oncological therapeutics. Furthermore, phenylboronic acids, in general, are increasingly used to create functional materials for biomedical applications. They can act as targeting ligands by binding to sialic acid residues overexpressed on the surface of cancer cells, facilitating targeted drug delivery, fluorescence imaging, and cancer diagnosis . This compound is intended for research purposes by qualified professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[4-[(4-fluorophenyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BFNO3/c15-11-5-7-12(8-6-11)16-13(17)9-1-3-10(4-2-9)14(18)19/h1-8,18-19H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHZUEQBMMAFSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660110
Record name {4-[(4-Fluorophenyl)carbamoyl]phenyl}boronic acid
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Molecular Weight

259.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-27-3
Record name B-[4-[[(4-Fluorophenyl)amino]carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850568-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(4-Fluorophenyl)carbamoyl]phenyl}boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID70660110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid, a molecule of significant interest in medicinal chemistry and drug development. Drawing upon field-proven insights, this document will delve into its chemical properties, a robust synthesis protocol, and its emerging role as a modulator of biological pathways, particularly as a Vanin-1 inhibitor.

Molecular Overview and Physicochemical Properties

This compound, also known by its synonym N-(4-fluorophenyl)-4-boronobenzamide, is an organic compound that merges the structural features of a fluorinated benzamide with a phenylboronic acid. This unique combination imparts specific chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound (Predicted)(4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid4-Fluorophenylboronic acid
CAS Number Not available874288-05-8[1][2][3][4][5]1765-93-1[6][7]
Molecular Formula C₁₃H₁₁BFNO₃C₁₃H₁₁BFNO₃[1]C₆H₆BFO₂[6]
Molecular Weight 259.04 g/mol [1]259.04 g/mol [1]139.92 g/mol
Appearance White to off-white solidWhite to off-white solidWhite to light yellow powder/crystal[7]
Melting Point Not availableNot available262-265 °C
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., DMSO, DMF, methanol)Sparingly soluble in water; soluble in organic solventsSoluble in organic solvents[8]

The boronic acid moiety is a key functional group, enabling participation in various chemical reactions, most notably the Suzuki-Miyaura cross-coupling, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The amide linkage provides structural rigidity and potential for hydrogen bonding interactions with biological targets. The fluorine substitution on the phenyl ring can enhance metabolic stability, binding affinity, and membrane permeability, properties highly desirable in drug candidates.

Synthesis and Characterization

The synthesis of this compound can be achieved through a straightforward amidation reaction.

Experimental Protocol: Synthesis of this compound

This protocol describes a reliable method for the synthesis of the title compound from commercially available starting materials.

Step 1: Activation of 4-Carboxyphenylboronic Acid

  • To a solution of 4-carboxyphenylboronic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and N,N'-diisopropylcarbodiimide (DIC) (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid. The causality behind this step is the formation of an active ester intermediate, which is more susceptible to nucleophilic attack by the amine in the subsequent step.

Step 2: Amide Bond Formation

  • To the activated carboxylic acid solution, add 4-fluoroaniline (1 equivalent).

  • Stir the reaction mixture at room temperature overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Synthesis_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_amidation Step 2: Amide Bond Formation cluster_purification Step 3: Purification start_materials 4-Carboxyphenylboronic Acid + HOBt, DIC in DMF activated_ester Activated Ester Intermediate start_materials->activated_ester 30 min, RT amine 4-Fluoroaniline reaction_mixture Reaction Mixture amine->reaction_mixture crude_product Crude Product reaction_mixture->crude_product Overnight, RT then Aqueous Workup purification Column Chromatography final_product This compound purification->final_product

Caption: Synthetic workflow for this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the aromatic protons and carbons, the amide proton, and the characteristic shifts influenced by the fluorine atom and the boronic acid group. For comparison, the ¹H NMR spectrum of the related compound N-(4-bromo-2-fluorophenyl)-4-fluorobenzamide shows characteristic multiplets for the aromatic protons.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the B-O-H stretches of the boronic acid.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.

Biological Activity and Applications in Drug Discovery

A significant area of interest for this compound and its analogs is their potent inhibitory activity against Vanin-1 (VNN1).

Mechanism of Action: Vanin-1 Inhibition

Vanin-1 is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme that plays a crucial role in regulating redox balance by hydrolyzing pantetheine into pantothenic acid (vitamin B5) and cysteamine.[10] Dysregulation of Vanin-1 activity has been implicated in various inflammatory diseases and conditions associated with oxidative stress.[11]

Inhibitors of Vanin-1, such as this compound, are thought to interact with the active site of the enzyme, preventing the hydrolysis of its substrate.[10] This inhibition modulates the downstream signaling pathways affected by the products of the Vanin-1-catalyzed reaction.

Vanin1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VNN1 Vanin-1 (VNN1) Pantothenic_Acid Pantothenic Acid (Vitamin B5) VNN1->Pantothenic_Acid Cysteamine Cysteamine VNN1->Cysteamine Pantetheine Pantetheine Pantetheine->VNN1 Hydrolysis CoA Coenzyme A Biosynthesis Pantothenic_Acid->CoA Redox Redox Balance Cysteamine->Redox Inhibitor This compound Inhibitor->VNN1 Inhibition

References

An In-depth Technical Guide to the Physicochemical Characteristics of (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid, a key intermediate in contemporary drug discovery and organic synthesis. Boronic acids and their derivatives are pivotal building blocks, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki-Miyaura coupling. The title compound, featuring a fluorophenyl amide moiety, presents a unique combination of properties that are of significant interest to researchers in medicinal chemistry and materials science. This document delineates its structural features, physicochemical properties, and provides detailed, field-proven protocols for its characterization. The insights herein are intended to empower researchers, scientists, and drug development professionals to effectively utilize this versatile molecule in their applications.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids are a class of organoboron compounds characterized by a phenyl ring attached to a boronic acid functional group (-B(OH)₂). Their stability, low toxicity, and versatile reactivity make them indispensable reagents in organic synthesis.[1] The introduction of substituents onto the phenyl ring allows for the fine-tuning of their electronic and steric properties, thereby influencing their reactivity and interaction with biological targets.[2]

The subject of this guide, this compound, incorporates two key functionalities: a boronic acid for coupling reactions and a fluorophenyl amide linkage. The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the amide bond provides structural rigidity and specific hydrogen bonding capabilities.[3] This combination makes it a valuable precursor for the synthesis of complex molecules with potential therapeutic applications, including but not limited to enzyme inhibitors and receptor modulators.[4][5]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its successful application in research and development. This section details the key characteristics of this compound, with data derived from available literature on analogous compounds and predictive models where direct experimental values are not available.

Structural and General Properties

The foundational characteristics of this compound are summarized in the table below.

PropertyValueSource/Comment
IUPAC Name This compound-
Synonyms N-(4-fluorophenyl)-4-(dihydroxyboranyl)benzamide-
CAS Number 874460-12-5[6]
Molecular Formula C₁₃H₁₁BFNO₃[7]
Molecular Weight 259.04 g/mol [7]
Appearance Expected to be a white to off-white crystalline powderBased on similar compounds.[4][8]
Melting Point Estimated: >200 °CNo experimental data found. The melting point of 4-fluorophenylboronic acid is 262-265 °C[9][10] and 4-(methylcarbamoyl)phenylboronic acid is 168 °C.[4] The larger, more rigid structure of the title compound suggests a higher melting point.
Solubility Profile

The solubility of a compound is a critical parameter for its use in synthesis and biological assays. Phenylboronic acids generally exhibit moderate solubility in polar organic solvents and limited solubility in water.[11][12]

SolventPredicted SolubilityRationale and Experimental Insight
Water Slightly solubleArylboronic acids have limited aqueous solubility.[8] The presence of the polar amide and boronic acid groups may be offset by the two phenyl rings. Recrystallization from water is a common purification method for some arylboronic acids, indicating temperature-dependent solubility.[13]
Methanol, Ethanol SolubleAlcohols are generally good solvents for boronic acids.
Dimethyl Sulfoxide (DMSO) SolubleDMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds, including arylboronic acids.[8]
Acetone, Ethyl Acetate SolubleKetones and esters are effective solvents for many boronic acids.[11]
Diethyl Ether Slightly SolubleWhile some simple boronic acids are soluble in ether, the larger structure and amide functionality may reduce solubility.[8]
Hexanes, Toluene Insoluble to Sparingly SolubleNon-polar solvents are generally poor choices for dissolving polar boronic acids.

Expert Insight: The solubility of boronic acids can be complex due to the equilibrium between the monomeric acid and its trimeric anhydride, the boroxine. The presence of water can shift this equilibrium. For quantitative studies, it is crucial to use anhydrous solvents if the monomeric form is desired.

Acidity (pKa)

The Lewis acidity of the boronic acid moiety is a key determinant of its reactivity. The pKa of phenylboronic acid is approximately 8.8. Electron-withdrawing substituents generally decrease the pKa (increase acidity), while electron-donating groups have the opposite effect.[14]

The 4-carbamoyl group is electron-withdrawing, and the 4-fluorophenyl group also contributes to this effect. Therefore, the pKa of this compound is expected to be lower than that of unsubstituted phenylboronic acid.

Estimated pKa: 7.5 - 8.5

This estimation is based on the pKa values of other substituted phenylboronic acids.[14] The precise determination of the pKa is crucial for applications in biological systems and for optimizing reaction conditions.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of this compound. This section outlines the primary techniques and expected outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The amide proton (N-H) will likely appear as a broad singlet. The protons of the B(OH)₂ group are often broad and may exchange with residual water in the solvent, sometimes making them difficult to observe.

  • ¹³C NMR: The carbon NMR will provide information on all unique carbon atoms in the molecule. The carbon atom attached to the boron (ipso-carbon) can sometimes be difficult to detect due to quadrupolar relaxation.[15]

  • ¹⁹F NMR: The fluorine NMR will show a single resonance for the fluorine atom on the phenyl ring, likely coupled to the adjacent aromatic protons.

  • ¹¹B NMR: The boron NMR spectrum will show a characteristic signal for the sp²-hybridized boron atom of the boronic acid.[15]

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

  • Aromatic protons: δ 7.0-8.2 ppm

  • Amide N-H: δ 9.5-10.5 ppm (broad)

  • B(OH)₂: δ 8.0-8.5 ppm (broad)

These are estimations based on data for similar structures.[16][17]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (boronic acid)3200-3600 (broad)
N-H stretch (amide)3200-3400
C=O stretch (amide)1640-1680
B-O stretch1310-1380
C-F stretch1100-1250

Data is based on general IR correlation tables and spectra of related compounds.[18][19][20]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Expected [M-H]⁻ (Negative Ion Mode): m/z 258.07

  • Expected [M+H]⁺ (Positive Ion Mode): m/z 260.09

LC-MS is a powerful technique for the analysis of boronic acids, often providing high sensitivity.[21]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound. Reversed-phase HPLC is commonly employed.

Expert Insight: The analysis of boronic acids by HPLC can be challenging due to their tendency to form boroxines and their interaction with silica-based columns. Using a mixed-mode column or specific mobile phase additives can improve peak shape and resolution.[22] A systematic screening of pH and column chemistry is recommended for robust method development.

Synthesis and Stability

Proposed Synthetic Pathway

A common method for the synthesis of arylboronic acids involves the reaction of an organometallic reagent (e.g., Grignard or organolithium) with a trialkyl borate, followed by acidic workup.[1] For the title compound, a plausible synthetic route involves the amidation of 4-carboxyphenylboronic acid or its protected form.

Diagram: Proposed Synthesis of this compound

G cluster_0 Amide Bond Formation A 4-Carboxyphenylboronic acid Coupling Coupling Agent (e.g., EDC, HATU) Base, Solvent A->Coupling B 4-Fluoroaniline B->Coupling C This compound Coupling->C

Caption: A plausible synthetic route via amide coupling.

This approach directly couples 4-carboxyphenylboronic acid with 4-fluoroaniline using a standard peptide coupling reagent.

Chemical Stability and Handling

Arylboronic acids are generally stable compounds but can undergo dehydration to form cyclic anhydrides known as boroxines, especially upon heating or under vacuum. This process is reversible in the presence of water.

Key Stability Considerations:

  • Dehydration: To minimize boroxine formation, store in a cool, dry place. For reactions requiring the monomeric form, using the compound as supplied or recrystallizing from water may be necessary.[13]

  • Oxidation: While generally stable to air, prolonged exposure to strong oxidizing agents should be avoided.

  • Protodeboronation: Cleavage of the C-B bond can occur under harsh acidic or basic conditions, or in the presence of certain transition metals.

For applications requiring enhanced stability, conversion to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate, can be considered.[23]

Applications in Research and Development

The unique structural features of this compound make it a valuable tool in several areas:

  • Medicinal Chemistry: As a building block for the synthesis of bioactive molecules. The boronic acid moiety can act as a pharmacophore, forming reversible covalent bonds with diols present in biological targets like sugars or serine proteases.[1][5]

  • Organic Synthesis: Primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures.[24]

  • Materials Science: For the creation of polymers and sensors, where the boronic acid can be used for molecular recognition of diols.[2]

Experimental Protocols

The following protocols are provided as a guide for the characterization of this compound.

Protocol: Determination of Melting Point
  • Place a small amount of the crystalline solid into a capillary tube.

  • Use a calibrated melting point apparatus.

  • Heat at a rate of 1-2 °C per minute near the expected melting point.

  • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Protocol: HPLC Purity Analysis

Diagram: HPLC Analysis Workflow

G Prep Sample Preparation (Dissolve in Mobile Phase) Inject Injection onto HPLC System Prep->Inject Separation Separation on C18 Column (Gradient Elution) Inject->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Analysis Data Analysis (Peak Integration, Purity Calculation) Detection->Analysis

Caption: Workflow for HPLC purity determination.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Gradient: 10-90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 1:1 mixture of Mobile Phase A and B.

Protocol: pKa Determination by UV-Vis Spectrophotometry
  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol).

  • Prepare a series of buffer solutions with a range of pH values (e.g., from pH 6 to 10).

  • Add a small aliquot of the stock solution to each buffer to a final concentration suitable for UV-Vis analysis.

  • Measure the UV-Vis spectrum of each solution.

  • Plot the absorbance at a wavelength where the neutral and ionized forms have different extinction coefficients against pH.

  • The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

Conclusion

This compound is a multifaceted molecule with significant potential in drug discovery and organic synthesis. Its physicochemical properties, characterized by the interplay of the boronic acid, amide, and fluorophenyl moieties, offer a unique handle for molecular design. This guide has provided a detailed overview of its key characteristics and offered practical protocols for its analysis. A thorough understanding and application of this knowledge will undoubtedly facilitate the innovative work of researchers in the chemical and biomedical sciences.

References

A Comprehensive Technical Guide to the Synthesis of (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its structure incorporates a boronic acid moiety, making it a versatile building block for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and a fluorophenyl amide group, a common pharmacophore that enhances metabolic stability and binding interactions.[1] This guide provides a detailed exploration of the prevalent synthetic pathways to this molecule, offering in-depth procedural analysis, mechanistic insights, and practical guidance on purification and characterization. The content is tailored for researchers and drug development professionals seeking a robust and reproducible methodology for the synthesis of this key intermediate.

Introduction and Strategic Overview

The target molecule, this compound, is a valuable reagent for constructing complex biaryl structures, which are central to many pharmaceutical agents and organic electronic materials.[2] The strategic challenge in its synthesis lies in the chemoselective management of two reactive functional groups: the carboxylic acid (or its precursor) and the boronic acid. Two primary retrosynthetic strategies are considered, each presenting distinct advantages and challenges.

  • Pathway A: Late-Stage Borylation. This approach involves first constructing the stable amide bond and then introducing the sensitive boronic acid group in the final step. This is often the preferred industrial and laboratory route as it protects the boronic acid moiety from the potentially harsh conditions of amide coupling.

  • Pathway B: Early-Stage Borylation (Amide Coupling). This pathway begins with a boronic acid-containing starting material and forms the amide bond subsequently. While more convergent, this route requires careful selection of coupling reagents to avoid side reactions with the boronic acid group.[3]

This guide will focus primarily on Pathway A for its reliability and broader applicability, while also discussing the nuances of Pathway B.

Physicochemical Properties of Key Compounds
CompoundFormulaMolar Mass ( g/mol )Role
Target Molecule C₁₃H₁₁BFNO₃259.04Final Product
4-Bromobenzoic acidC₇H₅BrO₂201.02Starting Material (Pathway A)
4-FluoroanilineC₆H₆FN111.12Starting Material
4-Carboxyphenylboronic acidC₇H₇BO₃165.94Starting Material (Pathway B)
Bis(pinacolato)diboronC₁₂H₂₄B₂O₄253.94Borylating Agent

Recommended Synthetic Pathway: Late-Stage Borylation

The most robust and widely adopted synthesis proceeds in two key stages: (1) Formation of an amide precursor, N-(4-fluorophenyl)-4-bromobenzamide, followed by (2) Palladium-catalyzed Miyaura borylation and subsequent hydrolysis to yield the target boronic acid.

Synthetic_Pathway_A A 4-Bromobenzoic acid I1 N-(4-fluorophenyl)- 4-bromobenzamide A->I1 Amide Coupling (e.g., SOCl₂, base) B 4-Fluoroaniline B->I1 Amide Coupling (e.g., SOCl₂, base) C Bis(pinacolato)diboron I2 Boronate Ester Intermediate C->I2 Miyaura Borylation (Pd catalyst, base) I1->I2 Miyaura Borylation (Pd catalyst, base) P Target Molecule: This compound I2->P Hydrolysis (Acidic workup)

Caption: Overview of the recommended late-stage borylation pathway.

Detailed Experimental Protocols

Step 1: Synthesis of N-(4-fluorophenyl)-4-bromobenzamide

The formation of the amide bond is the foundational step. While various coupling reagents like EDC, DCC, or HATU can be employed, conversion of the carboxylic acid to an acyl chloride is a cost-effective and highly efficient method for this specific substrate combination.[4]

Rationale: Activating 4-bromobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride forms the highly reactive 4-bromobenzoyl chloride. This intermediate readily reacts with the nucleophilic 4-fluoroaniline in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct, driving the reaction to completion.

Protocol:

  • Activation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-bromobenzoic acid (1.0 eq). Add thionyl chloride (SOCl₂, 2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.

  • Solvent Removal: Allow the mixture to cool to room temperature and remove the excess SOCl₂ under reduced pressure. The crude 4-bromobenzoyl chloride is typically used directly in the next step without further purification.

  • Amine Coupling: Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in the same anhydrous solvent.

  • Add the amine solution dropwise to the stirring acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol/water or by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-(4-fluorophenyl)-4-bromobenzamide as a white solid.

Step 2: Synthesis of this compound

This transformation is achieved via a Miyaura borylation, which installs a boronate ester group onto the aromatic ring. This ester is more stable to chromatography than the free boronic acid and is readily hydrolyzed.[5][6]

Rationale: The palladium catalyst (e.g., Pd(dppf)Cl₂) undergoes oxidative addition into the C-Br bond of the amide precursor. A transmetalation step with bis(pinacolato)diboron, facilitated by a base like potassium acetate (KOAc), forms a new organopalladium species. Reductive elimination then releases the desired boronate ester and regenerates the active Pd(0) catalyst.

Experimental_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Borylation & Hydrolysis A1 Mix 4-Bromobenzoic Acid, SOCl₂, and cat. DMF A2 Reflux for 2-3h A1->A2 A3 Remove excess SOCl₂ (vacuum) A2->A3 A4 Dissolve in DCM, cool to 0°C A3->A4 A5 Add solution of 4-Fluoroaniline and Et₃N dropwise A4->A5 A6 Stir at RT for 4-12h A5->A6 A7 Aqueous Workup & Purification A6->A7 A8 Isolate N-(4-fluorophenyl)- 4-bromobenzamide A7->A8 B1 Combine Amide Precursor, B₂pin₂, KOAc, Pd(dppf)Cl₂ in Dioxane A8->B1 Proceed to next step B2 Degas and heat at 80-90°C for 12-24h B1->B2 B3 Cool, filter, concentrate B2->B3 B4 Acidic Workup (e.g., 1M HCl) B3->B4 B5 Purification (Recrystallization) B4->B5 B6 Isolate Target Boronic Acid B5->B6

Caption: Detailed workflow for the recommended two-step synthesis.

Protocol:

  • Reaction Setup: In an oven-dried Schlenk flask, combine N-(4-fluorophenyl)-4-bromobenzamide (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

  • Solvent and Degassing: Add an anhydrous, deoxygenated solvent such as 1,4-dioxane or toluene. Subject the mixture to several cycles of vacuum and backfilling with an inert gas (nitrogen or argon) to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS, observing the disappearance of the starting material.

  • Work-up of Boronate Ester: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and salts. Concentrate the filtrate under reduced pressure.

  • Hydrolysis to Boronic Acid: Dissolve the crude boronate ester in a solvent mixture like acetone/water or THF/water. Add an acid, such as 1 M HCl, and stir vigorously at room temperature for 2-6 hours to hydrolyze the pinacol ester.

  • Purification: The target boronic acid often precipitates from the aqueous mixture. It can be collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., water, or water/acetonitrile).[7] Alternatively, an acid-base extraction can be performed: dissolve the crude product in an organic solvent (e.g., ethyl acetate), wash with aqueous base (e.g., NaOH) to form the water-soluble boronate salt, separate the aqueous layer, wash it with ether to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the pure boronic acid.[8]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (DMSO-d₆): Expect signals corresponding to the aromatic protons on both phenyl rings. The protons ortho to the boronic acid group will typically appear downfield. A broad singlet corresponding to the B(OH)₂ protons should be visible, as well as the amide N-H proton singlet.

  • ¹³C NMR (DMSO-d₆): Signals for all 13 unique carbons should be observable. The carbon atom attached to the boron (ipso-carbon) may show a broad signal or be unobserved due to quadrupolar relaxation.

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product ([M+H]⁺ or [M-H]⁻).

  • HPLC: Purity should be assessed by HPLC, ideally showing a single major peak. A purity of >95% is typically required for subsequent applications.[9]

Alternative Pathway: Amide Coupling on a Boronic Acid

Pathway B involves the direct coupling of 4-carboxyphenylboronic acid with 4-fluoroaniline.

Rationale: This route is more atom-economical. However, the boronic acid can interfere with some coupling reagents. It can form anhydrides (boroxines) upon heating or react with activating agents.[10] A successful strategy often employs milder coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or uses boric acid itself as a catalyst under azeotropic water removal conditions.[4][11]

Challenges:

  • Boroxine Formation: Arylboronic acids can dehydrate to form cyclic anhydride trimers called boroxines, which may have different reactivity.[10]

  • Competing Reactions: The boronic acid's Lewis acidity can lead to unwanted interactions with the basic amines or coupling reagents.

  • Purification: Separating the desired product from unreacted starting materials and coupling byproducts can be challenging.

While feasible, this pathway generally requires more careful optimization of reaction conditions compared to the late-stage borylation approach.

Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a substrate in Suzuki-Miyaura cross-coupling reactions. It allows for the efficient installation of the 4-((4-fluorophenyl)carbamoyl)phenyl moiety onto an aryl or vinyl halide/triflate, a key step in the synthesis of numerous biologically active molecules and functional materials.[1][12][13] The reaction requires a palladium catalyst, a base, and an appropriate solvent system to proceed.

Safety and Handling

  • Reagents: Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl, SO₂). All operations should be conducted in a well-ventilated fume hood. Palladium catalysts are toxic and should be handled with care. Organoboron compounds should be handled with appropriate personal protective equipment (PPE).

  • Procedures: Reactions under reflux and reduced pressure require appropriate glassware and safety precautions. Always wear safety glasses, gloves, and a lab coat.

References

An In-Depth Technical Guide to (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid and Its Isomers for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, synthesis, and applications of fluorophenyl-carbamoyl-phenyl boronic acids, a class of compounds with significant potential in medicinal chemistry and materials science. Due to the limited availability of specific data for the para-isomer, this document will focus on the well-characterized meta-isomer, (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid, while also providing context for related structures.

Core Identifiers and Chemical Properties

Positive identification of chemical compounds is paramount for reproducible research. While a definitive CAS number for the para-isomer, (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid, remains elusive in major chemical databases, its meta-isomer is well-documented.

(4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid

This isomer is readily available from various chemical suppliers and serves as a valuable building block in organic synthesis.

IdentifierValueSource
CAS Number 874288-05-8--INVALID-LINK--[1]
IUPAC Name [4-[(3-fluorophenyl)carbamoyl]phenyl]boronic acid--INVALID-LINK--[1]
Molecular Formula C₁₃H₁₁BFNO₃--INVALID-LINK--[1]
Molecular Weight 259.04 g/mol --INVALID-LINK--[1]
Canonical SMILES B(C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F)(O)O--INVALID-LINK--[1]
InChIKey CVYDMRNYGKMSDI-UHFFFAOYSA-N--INVALID-LINK--
Structurally Related Compounds

For comparative purposes and to aid in the identification of similar structures, the following table lists identifiers for closely related compounds.

Compound NameCAS NumberKey Structural Difference
(4-([(4-Fluorophenyl)methyl]carbamoyl)phenyl)boronic acid874460-12-5Contains a methylene bridge
(3-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid850567-35-0Isomeric form
(4-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid874288-02-5Chlorine substitution instead of fluorine

Synthesis and Reactivity

The synthesis of (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid and its analogs typically involves a multi-step process culminating in the formation of the boronic acid moiety.

General Synthetic Approach

A common synthetic route involves the amidation of a boronic acid-containing carboxylic acid with the corresponding aniline derivative.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product 4-Carboxyphenylboronic_acid 4-Carboxyphenylboronic acid Amide_Coupling Amide Coupling (e.g., EDC, HOBt) 4-Carboxyphenylboronic_acid->Amide_Coupling 3-Fluoroaniline 3-Fluoroaniline 3-Fluoroaniline->Amide_Coupling Target_Compound (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid Amide_Coupling->Target_Compound

Caption: General synthetic workflow for the preparation of (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid.

Key Experimental Considerations
  • Purity of Starting Materials: The purity of the boronic acid and aniline starting materials is crucial for achieving a high yield and simplifying purification.

  • Coupling Reagents: The choice of amide coupling reagents (e.g., EDC/HOBt, HATU) can significantly impact reaction efficiency and should be optimized.

  • Reaction Conditions: Anhydrous solvents and an inert atmosphere are often necessary to prevent the degradation of reagents and intermediates.

  • Purification: Purification is typically achieved through recrystallization or column chromatography. The presence of boronic acid anhydrides (boroxines) can complicate purification, and appropriate workup procedures should be employed.

Applications in Research and Development

Phenylboronic acids are versatile building blocks in organic chemistry, with numerous applications in drug discovery and materials science.

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are common motifs in pharmaceuticals.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Boronic_Acid (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Boronic_Acid->Pd_Catalyst Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Pd_Catalyst Biaryl_Product Biaryl Product Pd_Catalyst->Biaryl_Product Suzuki-Miyaura Coupling Base Base (e.g., Na₂CO₃, K₃PO₄) Base->Pd_Catalyst

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Boronic Acids as Enzyme Inhibitors

The boronic acid functional group can act as a transition state analog inhibitor of certain enzymes, particularly serine proteases. The boron atom can form a reversible covalent bond with the catalytic serine residue, leading to potent and selective inhibition. This property has been exploited in the development of several approved drugs.

Role in Glucose Sensing

Boronic acids are known to reversibly bind with diols, such as those found in glucose. This interaction forms the basis of glucose-responsive materials for applications in diabetes management, such as continuous glucose monitoring and glucose-triggered insulin delivery systems.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid.

Analytical TechniqueExpected Observations
¹H NMR Spectroscopy Characteristic peaks for the aromatic protons, with splitting patterns consistent with the substitution on the phenyl rings. The amide proton will appear as a singlet or broad singlet.
¹³C NMR Spectroscopy Resonances corresponding to all carbon atoms in the molecule, including the carbon atom attached to the boron.
¹⁹F NMR Spectroscopy A signal corresponding to the fluorine atom on the phenyl ring.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Handling and Storage

Boronic acids should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn. They are typically stable solids but can be sensitive to moisture and oxidation. It is recommended to store them in a cool, dry place under an inert atmosphere.

References

A Technical Guide to the Lewis Acidity and pKa of Fluorophenyl Boronic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and catalysis, fluorophenyl boronic acids have emerged as a class of compounds with exceptional utility and tunable reactivity.[1][2] Their efficacy in applications ranging from Suzuki-Miyaura cross-coupling reactions to the development of novel therapeutics is intrinsically linked to the electronic properties of the boron center.[1][3] This guide provides an in-depth exploration of the Lewis acidity and pKa of fluorophenyl boronic acids, offering a foundational understanding for researchers, scientists, and drug development professionals seeking to harness the full potential of these versatile molecules.

The Dual Nature of Acidity in Boronic Acids

Unlike typical Brønsted acids that donate a proton, the acidity of boronic acids in aqueous solution is predominantly characterized by their behavior as Lewis acids.[4][5] The boron atom, with its vacant p-orbital, readily accepts a pair of electrons from a Lewis base, such as a hydroxide ion, to form a more stable, tetrahedral boronate anion.[5][6][7] This equilibrium is the primary determinant of the compound's apparent Brønsted acidity and is quantified by its pKa value. The pKa represents the pH at which the concentrations of the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate are equal.[8]

The Lewis acidity, or the thermodynamic tendency to form a Lewis pair, can also be evaluated through other metrics like the acceptor number (AN), which measures the interaction with a probe Lewis base.[4][9] It is crucial to recognize that while pKa is a convenient and widely used measure, it is an indirect reflection of the intrinsic Lewis acidity of the boron center.[7]

Boronic_Acid_Equilibrium cluster_eq Aqueous Equilibrium BoronicAcid R-B(OH)₂ (Trigonal Planar) Boronate [R-B(OH)₃]⁻ (Tetrahedral Anionic) BoronicAcid->Boronate + OH⁻ Water 2H₂O Boronate->BoronicAcid - OH⁻ Hydronium H₃O⁺

Caption: Aqueous equilibrium of a generic boronic acid.

Modulating Acidity: The Profound Influence of Fluorine Substitution

The introduction of fluorine atoms onto the phenyl ring of a boronic acid dramatically alters its electronic properties and, consequently, its acidity.[4] This modulation is a nuanced interplay of inductive and resonance effects, the balance of which is dictated by the position of the fluorine substituent(s).[10]

  • Inductive Effect (-I): Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, pulling electron density from the aromatic ring and, in turn, from the boron atom. This increases the electrophilicity of the boron center, making it a stronger Lewis acid and favoring the formation of the boronate anion, thus lowering the pKa.

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system. This electron-donating resonance effect is most pronounced when the fluorine is in the para position and partially counteracts the inductive effect.

The positional impact of fluorine substitution can be summarized as follows:

  • ortho-Substitution: This position often leads to the most significant increase in acidity. The strong inductive effect is dominant, and the formation of an intramolecular hydrogen bond between the fluorine and a hydroxyl group on the boron can stabilize the tetrahedral boronate form.[9][10]

  • meta-Substitution: At the meta position, the resonance effect is negligible. Therefore, the strong electron-withdrawing inductive effect of fluorine is fully expressed, leading to a substantial increase in acidity (lower pKa) compared to the unsubstituted phenylboronic acid.

  • para-Substitution: Here, the inductive and resonance effects are in opposition.[10] While the inductive effect still increases acidity, the resonance effect partially mitigates it, resulting in a less pronounced increase in acidity compared to the meta and ortho isomers.[10]

Increasing the number of fluorine substituents generally leads to a cumulative increase in acidity.[4]

Fluorine_Effects substituent Fluorine Substituent (on Phenyl Ring) boron_center Boron Center (Lewis Acidity) substituent->boron_center Inductive Effect (-I) (Electron Withdrawing) substituent->boron_center Resonance Effect (+R) (Electron Donating - para)

Caption: Electronic effects of fluorine on the boron center.

Quantitative Analysis: pKa Values of Fluorophenyl Boronic Acids

The precise pKa of a fluorophenyl boronic acid is critical for applications such as designing sugar sensors that operate at physiological pH or optimizing catalysts.[4] The following table summarizes experimentally determined pKa values for several fluorophenyl boronic acids, illustrating the principles discussed above.

CompoundpKa ValueSubstitution PatternPrimary Electronic Effect
Phenylboronic Acid8.86[4]UnsubstitutedReference
4-Fluorophenylboronic Acid8.77[4]para-I > +R
3-Fluorophenylboronic Acid8.25meta-I
2-Fluorophenylboronic Acid8.70ortho-I, H-bonding
2,3,4,6-Tetrafluorophenylboronic acid6.17[4]PolysubstitutedCumulative -I

Note: pKa values can vary slightly depending on the experimental conditions such as solvent and temperature.[9][11]

Experimental Protocols for Acidity Determination

Accurate and reproducible measurement of pKa and Lewis acidity is paramount for structure-activity relationship (SAR) studies and quality control.

Determination of pKa by Potentiometric Titration

This classic method involves monitoring the pH of a boronic acid solution as a titrant (e.g., NaOH) is added.[9]

Protocol:

  • Solution Preparation: Prepare a standard solution of the fluorophenyl boronic acid (e.g., 0.01 M) in deionized water or a suitable co-solvent if solubility is low.[9] Also, prepare a standardized solution of NaOH (e.g., 0.1 M).

  • Titration Setup: Calibrate a pH meter with standard buffers. Place a known volume of the boronic acid solution in a beaker with a magnetic stirrer.

  • Titration: Add the NaOH solution in small, precise increments, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the boronic acid has been converted to its boronate form. This corresponds to the inflection point of the titration curve.

Determination of pKa by UV-Vis Spectrophotometric Titration

This method is particularly useful for arylboronic acids, as the electronic transition of the aromatic ring is sensitive to the hybridization state of the boron atom (sp² vs. sp³).[8]

Protocol:

  • Stock Solution: Prepare a concentrated stock solution of the fluorophenyl boronic acid in a solvent like DMSO or methanol.[8]

  • Buffer Preparation: Prepare a series of buffers with constant ionic strength covering a wide pH range (e.g., from pH 6 to 11).[8]

  • Sample Preparation: In a series of cuvettes or a UV-transparent microplate, add a fixed volume of each buffer. Then, add a small, constant aliquot of the boronic acid stock solution to each.[8]

  • Spectral Acquisition: Measure the UV-Vis spectrum (e.g., 220-350 nm) for each sample.[8]

  • Data Analysis: Identify a wavelength with the maximum absorbance difference between the acidic and basic forms. Plot the absorbance at this wavelength against pH. Fit the resulting data to a sigmoidal curve; the pKa is the pH at the inflection point.[8]

Experimental_Workflow cluster_pKa pKa Determination cluster_LewisAcidity Lewis Acidity Characterization Potentiometric Potentiometric Titration pKa_Value pKa Value Potentiometric->pKa_Value Spectrophotometric UV-Vis Spectrophotometric Titration Spectrophotometric->pKa_Value Gutmann_Beckett Gutmann-Beckett Method (³¹P NMR with TEPO) AN_Value Acceptor Number (AN) Gutmann_Beckett->AN_Value

Caption: Workflow for determining boronic acid acidity.

Quantitative Determination of Lewis Acidity: The Gutmann-Beckett Method

To assess the intrinsic Lewis acidity, the Gutmann-Beckett method is a reliable technique that uses triethylphosphine oxide (TEPO) as a ³¹P NMR probe.[9][12] The change in the ³¹P NMR chemical shift of TEPO upon complexation with the boronic acid correlates with the Lewis acidity, expressed as the Acceptor Number (AN).[9][12]

Protocol:

  • Sample Preparation: Prepare solutions of TEPO and the fluorophenyl boronic acid in a suitable anhydrous solvent (e.g., CDCl₃ or CH₂Cl₂).

  • NMR Measurement (Free TEPO): Acquire a ³¹P NMR spectrum of the TEPO solution alone to determine its chemical shift (δ_free).

  • NMR Measurement (Complex): Add the boronic acid to the TEPO solution and acquire another ³¹P NMR spectrum to determine the chemical shift of the complex (δ_complex).

  • Calculation: The change in chemical shift (Δδ = δ_complex - δ_free) is used to calculate the Acceptor Number. A larger Δδ indicates a stronger Lewis acid.[12]

Implications for Drug Discovery and Catalysis

The ability to fine-tune the Lewis acidity and pKa of phenylboronic acids via fluorination is of paramount importance in several fields:

  • Drug Development: Many boronic acid-based drugs function by forming a reversible covalent bond with a nucleophilic residue (like serine) in an enzyme's active site.[3][13] The stability of this bond is directly related to the Lewis acidity of the boron. By adjusting the pKa, developers can ensure that the boronic acid is sufficiently reactive at physiological pH (~7.4) to engage its target effectively.[4] For instance, the antifungal drug Tavaborole is a benzoxaborole, a class of compounds whose acidity is modulated by substituents.[4]

  • Catalysis: Fluorophenyl boronic acids are employed as organocatalysts for various transformations, including dehydrations and carbonyl condensations.[2][14] Their catalytic activity often correlates with their Lewis acidity, as the boronic acid activates substrates by coordinating to lone pairs on oxygen or nitrogen atoms.[2] Highly acidic, electron-deficient boronic acids are particularly effective catalysts.[4]

  • Sensors and Diagnostics: The reversible binding of boronic acids to diols, such as those found in saccharides, is the basis for glucose sensors.[15] The binding affinity is pH-dependent. Lowering the pKa of the boronic acid through fluorination allows for stronger binding at neutral pH, enhancing sensor sensitivity and performance under physiological conditions.

Conclusion

The Lewis acidity and pKa of fluorophenyl boronic acids are critical parameters that govern their reactivity and function. A thorough understanding of how fluorine substitution patterns—through a combination of inductive and resonance effects—modulate these properties is essential for the rational design of new drugs, catalysts, and diagnostic tools. The experimental protocols outlined herein provide a robust framework for the precise characterization of these compounds, empowering researchers to unlock their full potential and drive innovation in their respective fields.

References

An In-depth Technical Guide to the Stability and Storage of Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, arylboronic acids are indispensable reagents, most notably for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Their utility, however, is intrinsically linked to their purity and stability. The carbon-boron bond, the cornerstone of their reactivity, is also their Achilles' heel, susceptible to several degradation pathways that can compromise experimental outcomes, reduce yields, and introduce impurities.

This guide provides a comprehensive overview of the factors governing the stability of arylboronic acids and best practices for their storage and handling. By understanding the "why" behind these recommendations, scientists can ensure the integrity of these critical reagents, leading to more reliable and reproducible results in their research and development endeavors.

The Chemistry of Instability: Key Degradation Pathways

The stability of an arylboronic acid is not absolute; it is a dynamic state influenced by its structure and environment. Three primary degradation pathways are of significant concern: protodeboronation, oxidation, and dehydration to form boroxines.

Protodeboronation: The Unwanted Protonolysis

Protodeboronation is the proton-mediated cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom, thereby converting the arylboronic acid back to its parent arene.[1] This is often the most significant and irreversible degradation pathway, leading to a direct loss of the desired reagent.

The propensity for protodeboronation is highly dependent on pH. The reaction can be catalyzed by both acid and base.[1][2]

  • Acid-Catalyzed Pathway: In acidic conditions, the boronic acid is protonated, making the boron atom more electrophilic and susceptible to nucleophilic attack by water, leading to C-B bond cleavage.

  • Base-Catalyzed Pathway: Under basic conditions, the boronic acid exists as the more reactive boronate anion ([ArB(OH)₃]⁻). This anion can then be protonated by water, facilitating the C-B bond scission.[2][3][4] For many simple arylboronic acids, stability is greatest at a neutral pH, where both acid- and base-catalyzed pathways are minimized.[1][5][6]

The electronic nature of the aryl ring also plays a critical role. Electron-withdrawing groups, especially at the ortho position, can significantly increase the rate of protodeboronation.[2][3] Conversely, some highly electron-deficient arylboronic acids show negligible susceptibility to acid-catalyzed protodeboronation.[2][3]

Protodeboronation cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed ArBOH2_acid Ar-B(OH)₂ H_plus H⁺ Intermediate_acid [Ar-B(OH)₂H]⁺ H2O_acid H₂O ArH_acid Ar-H BOH3_acid B(OH)₃ ArBOH2_base Ar-B(OH)₂ OH_minus OH⁻ Intermediate_base [Ar-B(OH)₃]⁻ H2O_base H₂O ArH_base Ar-H BOH3_base B(OH)₃

Oxidation: Formation of Phenolic Impurities

Arylboronic acids are susceptible to oxidation, which typically yields phenols as the primary byproduct.[7][8][9][10][11] This transformation can be mediated by various oxidants, including atmospheric oxygen, especially under basic conditions or in the presence of metal catalysts.[9][10][11] While this reaction can be synthetically useful for preparing phenols[7][8][9][10][11], it is a detrimental degradation pathway during storage or in the context of cross-coupling reactions. The presence of phenolic impurities can complicate purification and may interfere with subsequent chemical transformations. Some boronic acids have been shown to be oxidized by reactive oxygen species at rates comparable to thiols at physiological pH, highlighting their oxidative instability.[12]

Dehydration and Boroxine Formation: A Reversible Equilibrium

Boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides, known as boroxines.[13][14][15][16] This is a dehydration reaction where three molecules of boronic acid condense, eliminating three molecules of water.[16]

Boroxine_Formation BoronicAcid 3 Ar-B(OH)₂ Boroxine {(ArBO)₃ | Boroxine} BoronicAcid->Boroxine - 3 H₂O Water 3 H₂O

The formation of boroxines is an entropy-driven process and is favored at higher temperatures and under anhydrous conditions.[13] While boroxines are often competent reagents in Suzuki-Miyaura couplings, the equilibrium between the acid and the boroxine can complicate characterization and stoichiometry. The presence of water rapidly hydrolyzes boroxines back to the corresponding boronic acid.[17][18] This equilibrium means that a sample of a solid arylboronic acid may contain a significant fraction of the corresponding boroxine, which can change over time depending on the ambient humidity.

Best Practices for Storage and Handling

Proper storage and handling are paramount to preserving the integrity of arylboronic acids. The primary goals are to minimize exposure to moisture, oxygen, heat, and light.

Optimal Storage Conditions

The ideal storage conditions for arylboronic acids are designed to mitigate the degradation pathways discussed above.

ParameterRecommendationRationale
Temperature Refrigerate (2–8°C) [19][20]Low temperatures slow down the rates of all chemical degradation reactions, including protodeboronation and oxidation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) [19][20]An inert atmosphere displaces oxygen and moisture, directly inhibiting oxidation and hydrolysis-mediated degradation.
Moisture Store in a dry, desiccated environment [19]Minimizing moisture prevents hydrolysis of the boronic acid and its boroxine form, and can slow certain protodeboronation pathways.
Light Protect from light by using amber vials or storing in the dark [21][22]Although not the primary cause of degradation for all arylboronic acids, light can promote photo-oxidation in some cases.
Container and Labeling Integrity

The choice of container and proper labeling are critical for safe and effective long-term storage.

  • Containers : Use tightly sealed, high-quality containers made of inert materials like glass (amber glass is preferred to protect from light) or chemically resistant plastics such as HDPE.[21] Ensure the cap provides an airtight seal to prevent ingress of atmospheric moisture and oxygen.[21][23]

  • Labeling : All containers must be clearly and durably labeled with the full chemical name, hazard information, and the date received and opened.[24] This practice is essential for tracking the age of the reagent and ensuring that older stock is used first.[25]

Handling Procedures

Proper handling techniques in the laboratory are just as important as long-term storage conditions.

  • Inert Atmosphere Handling : Whenever possible, handle arylboronic acids in a glovebox or under a stream of inert gas to minimize exposure to air and moisture.[20]

  • Avoid Cross-Contamination : Use clean, dry spatulas and glassware. Do not return unused material to the original container.

  • Segregation : Store arylboronic acids away from strong acids, bases, and oxidizing agents to prevent accidental contact and reaction.[26][27]

Assessing Stability and Purity: A Practical Approach

Regularly assessing the purity of arylboronic acids, especially for sensitive applications, is a crucial aspect of quality control. Several analytical techniques can be employed for this purpose.

Key Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹¹B NMR are powerful tools for assessing purity.[28] ¹H NMR can reveal the presence of the parent arene (from protodeboronation) or phenol (from oxidation). ¹¹B NMR is particularly useful for observing the boron environment and can help distinguish between the boronic acid and its boroxine form.[28]

  • High-Performance Liquid Chromatography (HPLC) : A stability-indicating HPLC method is essential for separating the arylboronic acid from its potential degradation products.[28] Reversed-phase HPLC with UV detection is commonly used. However, on-column degradation can be a challenge, and method development may require careful selection of mobile phase pH and composition to ensure accurate analysis.[28][29]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique is invaluable for identifying unknown impurities and degradation products by providing molecular weight information.[28]

Experimental Protocol: Stability Assessment via ¹H NMR

This protocol provides a straightforward method to monitor the stability of an arylboronic acid sample under specific stress conditions.

Objective: To quantify the extent of protodeboronation of an arylboronic acid over time when exposed to ambient laboratory conditions.

Materials:

  • Arylboronic acid sample

  • Internal standard (e.g., 1,3,5-trimethoxybenzene or another stable, non-reactive compound with a singlet in a clean region of the ¹H NMR spectrum)

  • NMR-grade deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes

  • Analytical balance

Methodology:

  • Prepare Initial Sample (T=0): a. Accurately weigh a specific amount of the arylboronic acid (e.g., 10 mg) and the internal standard (e.g., 5 mg) into a clean vial. b. Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.7 mL). c. Transfer the solution to an NMR tube. d. Acquire a quantitative ¹H NMR spectrum immediately. Ensure the relaxation delay (d1) is sufficient for full relaxation of all relevant protons (typically 5 times the longest T₁).

  • Stress the Sample: a. Loosely cap the vial containing the remaining stock solution to allow for exposure to the laboratory atmosphere (light, air, moisture). b. Store the vial on the benchtop at ambient temperature.

  • Time-Point Analysis: a. At predetermined time points (e.g., 24h, 48h, 1 week, 2 weeks), take an aliquot of the stressed solution and acquire a quantitative ¹H NMR spectrum under the same conditions as the T=0 sample.

  • Data Analysis: a. For each spectrum, integrate the signal corresponding to a characteristic proton on the arylboronic acid, the corresponding proton on the protodeboronated arene, and the singlet from the internal standard. b. Calculate the relative molar ratio of the arylboronic acid to the internal standard at each time point. c. Plot the percentage of remaining arylboronic acid versus time to determine the degradation rate.

Stability_Workflow Start Start: Arylboronic Acid Sample Prepare_T0 Prepare T=0 Sample (with Internal Standard) Start->Prepare_T0 Analyze_T0 Acquire Quantitative ¹H NMR (T=0) Prepare_T0->Analyze_T0 Stress Stress Sample (Benchtop Exposure) Prepare_T0->Stress Analyze_Data Calculate Purity vs. Time Analyze_T0->Analyze_Data Time_Points Take Aliquots at Time Points (T=x) Stress->Time_Points Analyze_Tx Acquire Quantitative ¹H NMR (T=x) Time_Points->Analyze_Tx Analyze_Tx->Analyze_Data End End: Degradation Profile Analyze_Data->End

Conclusion: A Proactive Approach to Reagent Integrity

Arylboronic acids are powerful but sensitive reagents. A thorough understanding of their degradation pathways—protodeboronation, oxidation, and boroxine formation—is not merely academic; it is fundamental to achieving reliable and reproducible results in the laboratory. By implementing rigorous storage and handling protocols, including refrigeration, inert atmosphere storage, and protection from moisture, researchers can significantly extend the shelf life and preserve the purity of these valuable compounds. Furthermore, routine analytical assessment provides a critical quality control checkpoint, ensuring that the reagent's integrity has not been compromised. Ultimately, a proactive and informed approach to the stability of arylboronic acids is a cornerstone of good scientific practice in modern drug discovery and chemical synthesis.

References

The Expanding Role of Fluorophenyl-Substituted Boronic Acids in Therapeutic Innovation: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorophenyl-substituted boronic acids represent a burgeoning class of molecules with significant and diverse biological activities. The strategic incorporation of a fluorine atom onto the phenylboronic acid scaffold profoundly influences the compound's electronic properties, membrane permeability, and metabolic stability, thereby enhancing its potential as a therapeutic agent. This technical guide provides an in-depth exploration of the biological landscape of these compounds, with a primary focus on their mechanisms of action as potent enzyme inhibitors and their applications in oncology. We will delve into the causal underpinnings of their bioactivity, provide field-proven experimental protocols for their evaluation, and present a forward-looking perspective on their role in next-generation drug discovery.

Introduction: The Unique Chemistry of Fluorophenyl Boronic Acids

Boronic acids, characterized by a C–B(OH)₂ functional group, are Lewis acids capable of forming reversible covalent bonds with diols and certain amino acid residues.[1] This unique reactivity is central to their biological applications, particularly in enzyme inhibition. The introduction of a fluorine substituent to the phenyl ring is a key strategic modification. Fluorine's high electronegativity can significantly alter the pKa of the boronic acid, enhancing its interaction with target biomolecules under physiological conditions.[2] Furthermore, the fluorophenyl moiety can improve metabolic stability and cellular uptake, critical parameters in drug development.[2][3]

These compounds are not only biologically active in their own right but also serve as crucial building blocks in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, to construct more complex biologically active molecules.[4][5]

Core Biological Activity: Enzyme Inhibition

The primary mechanism through which many fluorophenyl-substituted boronic acids exert their biological effects is through the potent and often reversible inhibition of key enzymes. The boron atom acts as an electrophile, readily attacked by nucleophilic residues in the enzyme's active site, such as the hydroxyl group of serine or threonine.[1][6]

Proteasome Inhibition: A Cornerstone of Anti-Cancer Therapy

The 26S proteasome is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a critical role in regulating cellular processes like the cell cycle, apoptosis, and signal transduction.[7][8] Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and the disruption of cancer cell homeostasis, making it a validated target in oncology.[9][10]

Fluorophenyl-substituted dipeptidyl boronic acids, such as the FDA-approved drug bortezomib, are potent proteasome inhibitors.[9][11] The boronic acid moiety forms a stable, yet reversible, tetrahedral intermediate with the active site N-terminal threonine residue of the β5 subunit of the 20S proteasome core particle, effectively blocking its chymotrypsin-like activity.[12][13]

Caption: Mechanism of proteasome inhibition by a fluorophenyl boronic acid.

Serine Protease Inhibition

Serine proteases are a large family of enzymes involved in diverse physiological processes, including digestion, blood coagulation, and immunity.[14] Their dysregulation is implicated in various diseases, making them attractive therapeutic targets. Peptidyl boronic acids, including fluorophenyl derivatives, are effective inhibitors of serine proteases.[6][15] They act as transition-state analogs, where the boron atom is attacked by the catalytic serine residue, forming a stable adduct that mimics the tetrahedral intermediate of peptide bond hydrolysis.[16][17] This has led to the development of inhibitors for targets like prostate-specific antigen (PSA).[18][19]

β-Lactamase Inhibition

Bacterial resistance to β-lactam antibiotics, primarily through the action of β-lactamase enzymes, is a major global health threat.[20] Boronic acids are being explored as inhibitors of these serine-based enzymes.[21] 4-Fluorophenylboronic acid, for instance, has demonstrated inhibitory activity against AmpC β-lactamase.[20] The mechanism mirrors that of serine protease inhibition, with the boronic acid forming a reversible covalent bond with the active site serine.[22]

Anti-Cancer Applications Beyond Proteasome Inhibition

While proteasome inhibition is a major avenue for the anti-cancer activity of fluorophenyl boronic acids, other mechanisms are also being investigated.

Tubulin Polymerization Inhibition

Microtubules are essential for cell division, and their disruption is a proven anti-cancer strategy.[23] Some boronic acid analogs of combretastatin A-4, a known tubulin polymerization inhibitor, have shown significant cytotoxicity against cancer cell lines.[24] These compounds interfere with the dynamics of microtubule assembly and disassembly, leading to cell cycle arrest and apoptosis.[24]

Modulation of Cell Signaling Pathways

Fluorophenyl boronic acids can influence key signaling pathways in cancer cells. For example, by inhibiting the proteasome, they prevent the degradation of the NF-κB inhibitor, IκB-α.[7] This sequesters NF-κB in the cytoplasm, inhibiting its pro-survival signaling.[7] Furthermore, proteasome inhibition can induce apoptosis through the activation of caspase-8 and caspase-9 cascades.[7]

Drug Delivery Systems

The ability of fluorophenyl boronic acids to bind to diols is being exploited for targeted drug delivery.[25] For instance, they can be used to functionalize nanoparticles that target sialic acid, which is often overexpressed on the surface of cancer cells, thereby enhancing the cellular uptake of conjugated cytotoxic agents.[3][25]

Experimental Protocols for Biological Evaluation

Rigorous and reproducible experimental protocols are essential for characterizing the biological activity of fluorophenyl-substituted boronic acids.

In Vitro Enzyme Inhibition Assays

This assay quantifies the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.

  • Principle: The proteasome cleaves a specific substrate, such as Suc-LLVY-AMC, releasing the fluorescent aminomethylcoumarin (AMC) group. The rate of fluorescence increase is proportional to the proteasome's activity.

  • Materials:

    • Purified 20S proteasome

    • Proteasome substrate (e.g., Suc-LLVY-AMC)

    • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

    • Fluorophenyl boronic acid inhibitor

    • Known proteasome inhibitor (e.g., MG-132) as a positive control

    • 96-well black microplate

    • Fluorescence plate reader (Ex/Em ~350/440 nm)

  • Procedure:

    • Prepare serial dilutions of the fluorophenyl boronic acid inhibitor in assay buffer.

    • In a 96-well plate, add the assay buffer, the inhibitor (or vehicle control), and the purified 20S proteasome.

    • Incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the proteasome substrate.

    • Immediately measure the fluorescence kinetically at 37°C for 30-60 minutes.[25]

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

A similar principle is applied to measure the inhibition of specific serine proteases.

  • Principle: A protease-specific fluorogenic or chromogenic substrate is used. The choice of substrate depends on the target protease (e.g., a specific peptide-AMC substrate for PSA).[19]

  • Procedure: The protocol is analogous to the proteasome inhibition assay, with the substitution of the specific serine protease and its corresponding substrate.

Cell-Based Assays

This colorimetric assay assesses the effect of the compound on cell metabolic activity, which is an indicator of cell viability.[26]

  • Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan is proportional to the number of viable cells.

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium

    • Fluorophenyl boronic acid inhibitor

    • MTT or MTS reagent

    • Solubilization solution (for MTT)

    • 96-well clear microplate

    • Microplate spectrophotometer

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the fluorophenyl boronic acid for 24-72 hours.[18]

    • Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[26]

    • If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).[26]

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.[4][6]

  • Principle: The assay reagent contains a proluminescent caspase-3/7 substrate. Cleavage by active caspases releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[22][27]

  • Procedure:

    • Seed and treat cells with the fluorophenyl boronic acid as in the cell viability assay.

    • Add the Caspase-Glo® 3/7 reagent directly to the wells.[6]

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate-reading luminometer.[4]

Cellular Uptake and Metabolism

Quantifying the intracellular concentration of the fluorophenyl boronic acid is crucial for understanding its cell-based activity.

  • Principle: Cells are incubated with the compound, followed by lysis and quantification of the intracellular compound concentration, often by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12] Alternatively, for boron-containing compounds, inductively coupled plasma mass spectrometry (ICP-MS) can be used to quantify the total boron content.[28]

  • Procedure (General):

    • Treat cultured cells with a known concentration of the fluorophenyl boronic acid for a specific duration.

    • Wash the cells thoroughly with ice-cold PBS to remove extracellular compound.

    • Lyse the cells and extract the compound.

    • Quantify the compound concentration in the lysate using a validated LC-MS/MS or ICP-MS method.[12][28]

    • Normalize the intracellular concentration to the cell number or total protein content.

Screening_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Screening cluster_2 Mechanism of Action Studies Enzyme_Assay Enzyme Inhibition Assay (e.g., Proteasome) Determine_IC50 Determine IC50 Enzyme_Assay->Determine_IC50 Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Determine_IC50->Cytotoxicity_Assay Lead Compounds Determine_EC50 Determine EC50 Cytotoxicity_Assay->Determine_EC50 Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo) Determine_EC50->Apoptosis_Assay Potent Compounds Confirm_Apoptosis Confirm Apoptotic Mechanism Apoptosis_Assay->Confirm_Apoptosis Cellular_Uptake Cellular Uptake Assay (LC-MS/MS or ICP-MS) Confirm_Apoptosis->Cellular_Uptake Characterize Leads Target_Engagement Target Engagement Assay (e.g., Western Blot for NF-κB) Cellular_Uptake->Target_Engagement

Caption: A typical workflow for screening fluorophenyl boronic acids.

Structure-Activity Relationships (SAR)

The biological activity of fluorophenyl-substituted boronic acids is highly dependent on their structure. Key SAR insights include:

  • Position of the Fluorine Atom: The position of the fluorine atom (ortho, meta, or para) on the phenyl ring can influence the electronic properties of the boronic acid and its binding affinity to the target.[5]

  • Peptide Backbone: In dipeptidyl boronic acid proteasome inhibitors, the nature of the amino acid residues significantly impacts potency and selectivity.[29]

  • Modifications to the Boronic Acid: Esterification of the boronic acid (e.g., with pinacol) can improve stability and cell permeability, with the ester being hydrolyzed intracellularly to release the active boronic acid.[30]

SAR_Logic Core Fluorophenyl Boronic Acid Scaffold F_Position Fluorine Position (ortho, meta, para) Core->F_Position Side_Chains Side Chains / Peptide Backbone Core->Side_Chains Boronic_Ester Boronic Acid Esterification Core->Boronic_Ester Activity Biological Activity (Potency & Selectivity) F_Position->Activity Modulates Electronics & Binding Side_Chains->Activity Determines Target Specificity Boronic_Ester->Activity Affects Permeability & Stability

References

An In-Depth Technical Guide to the Mechanism of Action of Dipeptidyl Peptidase-Inhibiting Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher

The intersection of enzymology and immuno-oncology has yielded novel therapeutic strategies that redefine our approach to cancer treatment. Among these, boronic acid-based compounds have emerged as a compelling class of enzyme inhibitors. While the query specified (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid, a broader exploration into a structurally related and extensively studied compound, Talabostat (also known as Val-boroPro or PT-100) , provides a more profound and data-rich illustration of the mechanism of action pertinent to this chemical class. This guide, therefore, focuses on Talabostat as the archetypal molecule to dissect the intricate, dual-action mechanism that targets both the tumor microenvironment and the host immune system. The principles and pathways detailed herein offer a foundational understanding for researchers, scientists, and drug development professionals working with phenylboronic acid derivatives in therapeutic contexts.

Executive Summary: A Dual-Pronged Assault on Cancer

Talabostat is an orally active, small molecule inhibitor of the dipeptidyl peptidase (DPP) family of serine proteases.[1][2] Its therapeutic potential stems not from a single mode of action, but from a unique dual mechanism that synergistically combats malignancy.[3][4] Firstly, it directly targets and inhibits proteases within the tumor stroma, most notably Fibroblast Activation Protein (FAP).[2][5] Secondly, and by an independent mechanism, it potently stimulates the innate and adaptive immune systems through the inhibition of cytosolic dipeptidyl peptidases DPP8 and DPP9.[3][6] This combined effect—remodeling the tumor microenvironment while simultaneously activating a systemic anti-tumor immune response—positions Talabostat and related boronic acid compounds as significant agents in the landscape of cancer therapeutics.

The Molecular Targets: A Family of Post-Proline Cleaving Serine Proteases

The efficacy of Talabostat is rooted in its ability to inhibit a specific family of enzymes that cleave dipeptides from the N-terminus of polypeptides following a proline residue. The boronic acid moiety is key to this inhibition, acting as a transition-state analog that forms a reversible, covalent bond with the catalytic serine residue in the enzyme's active site.[7][8]

The primary targets of Talabostat include:

  • Fibroblast Activation Protein (FAP): A cell surface serine protease highly expressed on cancer-associated fibroblasts (CAFs) within the stroma of most epithelial cancers.[1][2] Its activity is implicated in tumor growth, invasion, and metastasis.[1]

  • Dipeptidyl Peptidase IV (DPP-IV/CD26): A well-known transmembrane glycoprotein found on the surface of various cells, including T-lymphocytes, with roles in immune regulation.

  • Dipeptidyl Peptidases 8 and 9 (DPP8/DPP9): Closely related cytosolic enzymes that have been identified as the critical mediators of Talabostat's immunostimulatory effects.[2][6]

The inhibitory potency of Talabostat against these key targets is summarized below.

Target EnzymeTypePotency (IC50)Potency (Ki)Reference(s)
Dipeptidyl Peptidase IV (DPP-IV)Serine Protease< 4 nM0.18 nM[5][9]
Dipeptidyl Peptidase 8 (DPP8)Serine Protease4 nM1.5 nM[5][9]
Dipeptidyl Peptidase 9 (DPP9)Serine Protease11 nM0.76 nM[5][9]
Fibroblast Activation Protein (FAP)Serine Protease560 nM-[5][9]
Quiescent Cell Proline Dipeptidase (QPP)Serine Protease310 nM-[5][9]

The Dual Mechanism of Action: A Detailed Exploration

Mechanism A: Direct Enzymatic Inhibition in the Tumor Microenvironment

The first prong of Talabostat's attack is the direct inhibition of FAP on cancer-associated fibroblasts. The boronic acid warhead forms a stable, yet reversible, tetrahedral adduct with the active site serine of FAP, effectively neutralizing its proteolytic activity.

cluster_0 FAP Active Site Serine Serine Histidine Histidine Tetrahedral_Intermediate Reversible Covalent Adduct (Inhibition) Serine->Tetrahedral_Intermediate Aspartate Aspartate Histidine->Tetrahedral_Intermediate Talabostat Talabostat Talabostat->Serine cluster_mono Inside Monocyte Talabostat Talabostat DPP8_9 DPP8 / DPP9 Talabostat->DPP8_9 Inhibits Monocyte Monocyte / Macrophage NLRP1 NLRP1 Inflammasome Activation DPP8_9->NLRP1 Leads to Casp1 Caspase-1 Activation NLRP1->Casp1 IL1b Mature IL-1β Secretion Casp1->IL1b Cleaves Pro-IL-1β Cytokines Cytokine & Chemokine Cascade (G-CSF, etc.) IL1b->Cytokines Induces ImmuneCells Immune Effector Cells (T-Cells, DCs, Neutrophils) Cytokines->ImmuneCells Recruits & Activates Apoptosis Tumor Cell Destruction ImmuneCells->Apoptosis TumorCell Tumor Cell A 1. Tumor Inoculation Syngeneic tumor cells (e.g., WEHI 164) inoculated subcutaneously into mice. B 2. Tumor Growth Tumors allowed to establish to a palpable size (e.g., 50-100 mm³). A->B C 3. Randomization Mice randomized into Vehicle and Talabostat treatment groups. B->C D 4. Treatment Daily oral gavage of Talabostat (e.g., 1.3 mg/kg) or vehicle. C->D E 5. Monitoring & Endpoints - Tumor volume measurement (3x/week) - Body weight monitoring - Survival analysis D->E Primary Outcome F 6. Pharmacodynamic Analysis (Satellite group) - Collect tumors & lymph nodes - Analyze cytokine mRNA (qPCR) - Immune cell profiling (Flow Cytometry) D->F Mechanism Insight

References

Spectroscopic Characterization of (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data integral to the structural elucidation and purity assessment of this compound. The guide details proven experimental protocols, discusses the causal relationships behind spectral features, and presents the data in a clear, accessible format to support research and development efforts.

Introduction: The Significance of this compound

This compound is a bifunctional organic compound that incorporates a boronic acid moiety and a fluorinated benzamide structure. The boronic acid group is a versatile functional group in organic synthesis, most notably for its role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for carbon-carbon bond formation. Furthermore, the ability of boronic acids to form reversible covalent bonds with diols makes them valuable for applications in chemical sensing and drug delivery. The presence of the 4-fluorophenylcarbamoyl group introduces functionalities that can modulate the compound's electronic properties, solubility, and biological activity, making it an attractive scaffold for the development of novel therapeutics and functional materials.

Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such compounds. Spectroscopic techniques, namely NMR, IR, and MS, are the cornerstones of this characterization process. This guide provides a detailed exposition of the expected spectroscopic data for this compound and the methodologies to acquire it.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings and the amide N-H proton. The chemical shifts are influenced by the electronic effects of the substituents (boronic acid, amide, and fluorine).

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic CH (protons ortho to boronic acid)7.9 - 8.1Doublet~8.0
Aromatic CH (protons meta to boronic acid)7.8 - 8.0Doublet~8.0
Aromatic CH (protons ortho to fluorine)7.1 - 7.3Triplet~8.5 (due to coupling with H and F)
Aromatic CH (protons meta to fluorine)7.6 - 7.8Doublet of doublets~8.5, ~5.5
Amide NH10.0 - 10.5Singlet (broad)-
Boronic acid B(OH)₂8.0 - 8.5Singlet (broad, may exchange with D₂O)-

Causality behind Predictions: The protons on the phenyl ring bearing the boronic acid group are deshielded due to the electron-withdrawing nature of both the boronic acid and the amide carbonyl group, hence their downfield chemical shifts. The protons on the fluorophenyl ring are influenced by the electron-donating effect of the amide nitrogen and the electron-withdrawing and coupling effects of the fluorine atom. The amide proton is typically broad and appears at a very downfield chemical shift due to hydrogen bonding and its acidic nature. The boronic acid protons are also acidic and may exchange with residual water or deuterated solvent, often resulting in a broad signal or its complete disappearance upon D₂O exchange.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl C=O165 - 168
Aromatic C (ipso to boronic acid)130 - 135 (often broad or unobserved)
Aromatic CH (ortho to boronic acid)135 - 138
Aromatic C (ipso to amide)140 - 143
Aromatic CH (meta to boronic acid)128 - 130
Aromatic C (ipso to fluorine)158 - 162 (doublet, ¹JCF)
Aromatic CH (ortho to fluorine)115 - 117 (doublet, ²JCF)
Aromatic C (ipso to amide nitrogen)135 - 138
Aromatic CH (meta to fluorine)122 - 124 (doublet, ³JCF)

Expert Insights: The carbon attached to the boron atom often exhibits a broad signal or may not be observed at all due to quadrupolar relaxation of the boron nucleus. The carbon atoms of the fluorophenyl ring will show characteristic splitting patterns due to coupling with the ¹⁹F nucleus, providing definitive assignment information.

Experimental Protocol: NMR Data Acquisition

Figure 1: Workflow for NMR sample preparation and data acquisition.

Protocol Details:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which is effective at dissolving both the amide and boronic acid functionalities.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of cotton wool directly into a clean, dry 5 mm NMR tube.

  • Data Acquisition: Acquire the NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution. Standard pulse sequences for ¹H and ¹³C{¹H} NMR should be employed.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Expected IR Absorption Bands

The IR spectrum of this compound will be characterized by absorptions corresponding to the vibrations of its key functional groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (boronic acid)3200 - 3600Strong, Broad
N-H stretch (amide)3200 - 3400Medium, Broad
C-H stretch (aromatic)3000 - 3100Medium
C=O stretch (amide I band)1650 - 1680Strong
C=C stretch (aromatic)1580 - 1620, 1450 - 1550Medium to Strong
N-H bend (amide II band)1510 - 1550Medium
B-O stretch (boronic acid)1310 - 1380Strong
C-N stretch (amide)1230 - 1270Medium
C-F stretch1150 - 1250Strong

Authoritative Grounding: The broad O-H and N-H stretching bands are characteristic and arise from extensive intermolecular hydrogen bonding in the solid state. The strong amide I (C=O stretch) and amide II (N-H bend) bands are definitive for the amide linkage. The B-O stretching vibration is a key indicator of the boronic acid functionality.

Experimental Protocol: FTIR Data Acquisition (ATR)

Figure 2: Workflow for solid-state FTIR-ATR analysis.

Protocol Details:

  • Sample Preparation: No extensive sample preparation is required for Attenuated Total Reflectance (ATR) - FTIR. A small amount of the solid sample is sufficient.

  • Data Acquisition:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid sample onto the crystal and apply pressure using the instrument's anvil to ensure good contact.

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Expected Mass Spectrometric Data

Using a soft ionization technique such as Electrospray Ionization (ESI), the mass spectrum of this compound is expected to show a prominent peak for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Ion Calculated m/z
[M] (C₁₃H₁₁BFNO₃)259.08
[M+H]⁺260.09
[M-H]⁻258.07
[M+Na]⁺282.07

Trustworthiness of Data: High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the parent ion, providing a high degree of confidence in the molecular formula.

Fragmentation Pattern Analysis

Under harsher ionization conditions or in tandem MS (MS/MS) experiments, fragmentation of the parent ion can occur. Expected fragmentation pathways include:

  • Cleavage of the amide bond: This would lead to the formation of ions corresponding to 4-boronobenzoic acid and 4-fluoroaniline fragments.

  • Loss of water from the boronic acid: Dehydration of the boronic acid moiety is a common fragmentation pathway.

Experimental Protocol: ESI-MS Data Acquisition

Figure 3: Workflow for ESI-Mass Spectrometry analysis.

Protocol Details:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with the possible addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Data Acquisition: The solution is introduced into the ESI source via direct infusion or through a liquid chromatography system. The mass spectrometer is set to scan a relevant mass range (e.g., m/z 50-500) in either positive or negative ion mode.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The data and protocols presented in this guide offer a robust framework for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science. By understanding the causality behind the spectroscopic data, scientists can confidently identify and utilize this important chemical entity in their research endeavors.

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling with (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Biaryl Amide Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[1][2] The resulting biaryl structures are core components of numerous commercial drugs, agrochemicals, and functional materials.[2][4]

This guide focuses on a specific, yet highly relevant, application: the Suzuki-Miyaura coupling utilizing (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid . This particular reagent is of significant interest as it allows for the direct incorporation of a pre-functionalized aryl ring containing an amide linkage. The resulting biaryl amides are a prevalent motif in medicinal chemistry, often contributing to critical binding interactions with biological targets. The presence of the fluorine atom further enhances the molecule's potential utility by modulating its electronic properties, metabolic stability, and binding affinity.

This document provides a comprehensive technical guide, moving beyond a simple recitation of steps to explain the underlying principles and rationale for key experimental choices. It is designed to empower researchers to not only successfully execute this coupling but also to adapt and troubleshoot the protocol for their specific synthetic challenges.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is fundamental to optimizing conditions and diagnosing potential issues. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6][7]

The three primary stages of the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R¹-X), forming a Pd(II) complex.[6][7][8] The rate of this step is influenced by the nature of the halide (I > Br > OTf >> Cl) and the electronic properties of the aryl halide.[2][5][7] Electron-withdrawing groups on the aryl halide can accelerate this step.[5]

  • Transmetalation: This is a crucial step where the organic group from the boronic acid (R²) is transferred to the palladium center.[6][8][9] This process requires activation of the boronic acid by a base. The base can act through two primary pathways: it can either react with the boronic acid to form a more nucleophilic boronate "ate" complex (R²B(OH)₃⁻), or it can react with the Pd(II) complex to form a palladium hydroxide species, which then reacts with the neutral boronic acid.[10][11][12] The formation of the boronate is generally considered the key role of the base.[11][13]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) complex couple and are eliminated from the palladium center, forming the new C-C bond of the biaryl product (R¹-R²).[6][8][9] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][6]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Halide R¹-Pd(II)L₂-X Pd0->PdII_Halide OxAdd->PdII_Halide R¹-X Transmetalation Transmetalation PdII_Boryl R¹-Pd(II)L₂-R² PdII_Halide->PdII_Boryl Transmetalation->PdII_Boryl R²-B(OH)₃⁻ PdII_Boryl->Pd0 RedElim Reductive Elimination RedElim->Pd0 R¹-R² Product Biaryl Amide (R¹-R²) RedElim->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd BoronicAcid This compound (R²-B(OH)₂) Boronate Activated Boronate (R²-B(OH)₃⁻) BoronicAcid->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Activation Boronate->Transmetalation

Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates, particularly for less reactive aryl chlorides or sterically hindered partners.

Materials and Reagents
  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G4)

  • Phosphine ligand (if not using a pre-catalyst, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture such as THF/water)

  • Degassing equipment (e.g., nitrogen or argon line, Schlenk line)

  • Reaction vessel (e.g., round-bottom flask or microwave vial)

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating apparatus (heating mantle or oil bath)

  • Standard laboratory glassware for workup and purification

  • Reagents for extraction and chromatography (e.g., ethyl acetate, hexanes, silica gel)

Step-by-Step Methodology
  • Reaction Setup and Degassing:

    • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the base (2.0–3.0 equiv).

    • Rationale: Using a slight excess of the boronic acid helps to drive the reaction to completion and compensates for potential decomposition via protodeboronation.[14] The choice and amount of base are critical for activating the boronic acid.[12]

    • Seal the vessel with a septum or cap.

    • Evacuate the vessel and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

    • Rationale: The Pd(0) catalyst is sensitive to oxygen, which can lead to the formation of palladium black and catalyst deactivation.[5] Providing an inert atmosphere is crucial for reproducible results.[15]

  • Addition of Catalyst and Solvent:

    • Under a positive pressure of inert gas, add the palladium catalyst (1–5 mol%) and, if necessary, the phosphine ligand.

    • Rationale: The catalyst loading is typically low, but may need to be increased for challenging substrates. The choice of ligand is critical and can significantly impact reaction efficiency, especially for sterically hindered or electron-rich/poor substrates.[16][17][18]

    • Add the degassed solvent via syringe. The reaction concentration is typically in the range of 0.1–0.5 M.

    • Rationale: The solvent system must be able to dissolve the reactants and facilitate the reaction. A mixture of an organic solvent and water is often used, as water can aid in dissolving the base and facilitate the transmetalation step.[19]

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (typically between 80–110 °C) for the specified time (usually 4–24 hours).

    • Rationale: Higher temperatures are often required to overcome the activation barriers for oxidative addition and reductive elimination.

    • Monitor the reaction progress by a suitable analytical technique, such as TLC, LC-MS, or GC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and wash it with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl amide.

Workflow Visualization

Suzuki_Workflow start Start setup 1. Reaction Setup - Add Aryl Halide - Add Boronic Acid - Add Base start->setup degas 2. Degassing - Evacuate and backfill with inert gas (3x) setup->degas reagents 3. Reagent Addition - Add Catalyst/Ligand - Add Degassed Solvent degas->reagents reaction 4. Reaction - Heat and Stir - Monitor Progress (TLC/LC-MS) reagents->reaction workup 5. Workup - Cool and Dilute - Aqueous Extraction reaction->workup purify 6. Purification - Dry and Concentrate - Column Chromatography workup->purify product Pure Biaryl Amide purify->product

Figure 2. Experimental workflow for the Suzuki-Miyaura coupling.

Key Experimental Parameters and Considerations

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters.

ParameterOptionsConsiderations and Rationale
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, Pd(dppf)Cl₂Pd(PPh₃)₄ is a common choice but can be sensitive. Pd₂(dba)₃ and Pd(OAc)₂ are air-stable precursors that require a ligand to form the active Pd(0) species. Pd(dppf)Cl₂ is a robust pre-catalyst suitable for many couplings.[7]
Ligand Triphenylphosphine, Buchwald ligands (e.g., SPhos, XPhos), N-heterocyclic carbenes (NHCs)The ligand stabilizes the palladium catalyst and modulates its reactivity.[5] Bulky, electron-rich phosphine ligands (Buchwald-type) are highly effective for challenging couplings, including those with aryl chlorides and sterically hindered substrates.[5][18] NHC ligands are also very active.[13][20]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KF, NaOHThe base is essential for activating the boronic acid.[12][13] K₃PO₄ is a strong base often used for difficult couplings. Cs₂CO₃ is also very effective but more expensive. K₂CO₃ is a good general-purpose base. The choice of base can significantly impact yield and should be screened for optimal results.[12]
Solvent Toluene, 1,4-Dioxane, THF, DMF, Acetonitrile/Water mixturesThe solvent must solubilize the reactants. Aprotic polar solvents are common. The addition of water can be beneficial for dissolving the inorganic base and accelerating transmetalation.[19][21]
Temperature Room Temperature to 120 °CMost couplings require heating (80-110 °C) to proceed at a reasonable rate.[22] Some highly active catalyst systems can facilitate the reaction at or near room temperature.[23]
Aryl Halide Aryl iodide, Aryl bromide, Aryl triflate, Aryl chlorideReactivity generally follows the order I > Br > OTf >> Cl.[2] Couplings with aryl chlorides are more challenging and often require more active catalyst systems with specialized ligands.[5][24]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (oxygen exposure)- Insufficiently strong base- Low reaction temperature- Unreactive aryl chloride- Ensure thorough degassing of the reaction mixture and solvents.[15]- Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).- Increase the reaction temperature.- For aryl chlorides, use a highly active catalyst system (e.g., a Buchwald pre-catalyst like XPhos Pd G4).[25]
Protodeboronation - The boronic acid is unstable under the reaction conditions (hydrolysis).- Use the boronic acid as the limiting reagent if the aryl halide is more valuable.- Consider using a boronate ester (e.g., a pinacol ester), which can be more stable.[5]- Minimize reaction time and use anhydrous conditions if possible.
Homocoupling - Oxidative coupling of two boronic acid molecules.- Often exacerbated by the presence of oxygen.- Ensure rigorous exclusion of oxygen.- This side reaction can sometimes be suppressed by the choice of catalyst and base.
Product Co-elutes with Byproducts - Similar polarity between the desired product and byproducts like homocoupled boronic acid.- Adjust the eluent system for column chromatography.- Consider recrystallization as an alternative purification method.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for the synthesis of functionalized biaryl amides. By understanding the underlying mechanism and carefully selecting the reaction parameters—particularly the catalyst system, base, and solvent—researchers can achieve high yields and purity. The protocol and insights provided in this guide serve as a comprehensive resource for scientists in drug discovery and chemical development, enabling the efficient construction of these valuable molecular scaffolds. A systematic approach to optimization and troubleshooting, grounded in the principles outlined herein, will ensure the successful application of this pivotal cross-coupling reaction.

References

Application Notes and Protocols for (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Boronic Acids in Modern Drug Discovery

The journey of boron-containing compounds in medicinal chemistry has been transformative. Once relegated to the periphery due to perceived toxicity, they are now recognized as a cornerstone of modern drug design, a shift catalyzed by the FDA approval of the proteasome inhibitor Bortezomib in 2003.[1][2] Boronic acids, characterized by their unique electronic and physicochemical properties, offer a versatile platform for creating therapeutic agents.[1] They can act as transition-state analogs, forming reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues in enzyme active sites, making them potent enzyme inhibitors.[3]

The specific molecule of interest, (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid , embodies several key features that make it a compound of significant interest. It belongs to a class of urea-containing boronic acids, where the urea linkage is strategically employed to enhance the pharmacokinetic profile and in-vivo stability compared to more labile peptide bonds.[4][5] This guide provides an in-depth exploration of its applications, from its role as a fundamental building block in complex molecule synthesis to its potential as a pharmacophore in targeted therapies.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is critical for its effective application in research and development.

PropertyValueSource
Molecular Formula C₁₃H₁₁BFNO₃PubChem[6]
Molecular Weight 259.04 g/mol PubChem[6]
IUPAC Name [4-[(4-fluorophenyl)carbamoyl]phenyl]boronic acidPubChem[6]
CAS Number 874288-05-8PubChem[6]
Appearance White to off-white powderGeneral Knowledge
Solubility Soluble in DMSO, methanol; sparingly soluble in waterGeneral Knowledge

Core Application: A Versatile Building Block in Suzuki-Miyaura Cross-Coupling

One of the most powerful and widespread applications of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide, a cornerstone of modern synthetic chemistry for creating complex biaryl structures found in many pharmaceuticals.[7][8] this compound serves as a key reactant, enabling the introduction of the fluorophenyl-carbamoyl-phenyl moiety into a target molecule.

The Suzuki-Miyaura Reaction Workflow

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving oxidative addition, transmetalation, and reductive elimination. The use of this compound allows for the efficient synthesis of diverse molecular scaffolds.

Suzuki_Miyaura_Workflow start Start: Reactants & Catalyst reactants Reactants: - this compound - Aryl Halide (Ar-X) - Base (e.g., K2CO3) start->reactants catalyst Catalyst System: - Palladium Pre-catalyst (e.g., Pd(PPh3)4) - Solvent (e.g., Toluene/Water) start->catalyst reaction_setup Reaction Setup: - Inert atmosphere (N2 or Ar) - Heating (e.g., 80-100 °C) reactants->reaction_setup catalyst->reaction_setup workup Aqueous Workup: - Separation of organic and aqueous layers reaction_setup->workup Reaction Monitoring (TLC/LC-MS) purification Purification: - Column Chromatography or Recrystallization workup->purification product Final Product: - Biaryl Compound purification->product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl bromide. Note: This is a representative protocol and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • Toluene and Water (4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the aryl bromide, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed toluene and water solvent mixture via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Core Application: A Pharmacophore for Enzyme Inhibition

The boronic acid moiety is a well-established pharmacophore for enzyme inhibition, particularly for serine proteases.[3] The boron atom can accept a lone pair of electrons from a nucleophilic serine residue in the enzyme's active site, forming a stable, reversible tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis.

Mechanism of Serine Protease Inhibition

The interaction between the boronic acid and the catalytic serine residue is a key aspect of its inhibitory activity. The urea and fluorophenyl groups of the molecule contribute to binding specificity and affinity through interactions with other residues in the enzyme's binding pocket.

Enzyme_Inhibition enzyme Enzyme Active Site (with Serine-OH) binding Initial Binding (Non-covalent) enzyme->binding inhibitor This compound (B(OH)2) inhibitor->binding covalent_bond Reversible Covalent Bond Formation binding->covalent_bond tetrahedral_intermediate Tetrahedral Intermediate (Ser-O-B(OH)2-R) covalent_bond->tetrahedral_intermediate inhibition Enzyme Inhibition (Activity Blocked) tetrahedral_intermediate->inhibition

Caption: Mechanism of serine protease inhibition by a boronic acid compound.

Protocol: In-Vitro Enzyme Inhibition Assay

This protocol outlines a general method to assess the inhibitory activity of this compound against a model serine protease (e.g., Trypsin) using a chromogenic substrate.

Materials:

  • Serine protease (e.g., Trypsin) stock solution

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • This compound stock solution in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the this compound stock solution in the assay buffer to achieve a range of desired final concentrations.

  • Reaction Mixture: In a 96-well microplate, add the assay buffer, the enzyme solution, and the inhibitor solution (or DMSO for the control wells). Incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the chromogenic substrate to all wells to start the enzymatic reaction.

  • Data Acquisition: Immediately begin reading the absorbance at the appropriate wavelength (e.g., 405 nm for the p-nitroaniline product) at regular intervals for 10-30 minutes using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time plots. Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

  • IC₅₀ Determination: Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

Compound ClassTarget EnzymeRepresentative IC₅₀ (nM)Reference
Urea-containing peptide boronic acidsHuman 20S proteasome< 1 pM[5]
Boronic acid derivativesArginaseVaries (µM to nM)[9]
Phenylboronic acidsProstate-Specific Antigen (PSA)Inhibition observed[10]

Synthesis and Characterization

The synthesis of this compound is a multi-step process that can be achieved through established organic chemistry methodologies. A common route involves the formation of the amide bond followed by borylation.

Synthetic Pathway

Synthesis_Pathway start1 4-Aminophenylboronic acid pinacol ester urea_formation Urea Formation (Amine + Isocyanate) start1->urea_formation start2 4-Fluorophenyl isocyanate start2->urea_formation intermediate Protected Boronic Ester Intermediate urea_formation->intermediate deprotection Deprotection (Acidic Hydrolysis) intermediate->deprotection final_product This compound deprotection->final_product

Caption: A plausible synthetic route for the target compound.

Protocol: Synthesis of this compound

This protocol provides a representative method for the synthesis. Caution: Handle all reagents and solvents in a well-ventilated fume hood and wear appropriate personal protective equipment.

Part A: Synthesis of the Urea Intermediate

  • Dissolution: Dissolve 4-aminophenylboronic acid pinacol ester (1.0 equiv) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Addition: Slowly add 4-fluorophenyl isocyanate (1.05 equiv) to the solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the protected boronic ester intermediate.

Part B: Deprotection to the Final Product

  • Hydrolysis: Dissolve the protected intermediate from Part A in a mixture of acetone and 2M hydrochloric acid.

  • Stirring: Stir the mixture vigorously at room temperature for 12-24 hours. The progress of the deprotection can be monitored by LC-MS.

  • Workup: After completion, remove the acetone under reduced pressure. The resulting aqueous solution may precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Expected Characterization:

  • ¹H NMR: Peaks corresponding to the aromatic protons of both phenyl rings and the N-H protons of the urea linkage.

  • ¹³C NMR: Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the urea.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of the compound.

  • Purity (HPLC): Assessment of the purity of the final compound.

Conclusion and Future Perspectives

This compound is a valuable and versatile compound in the field of medicinal chemistry. Its utility as both a synthetic intermediate in Suzuki-Miyaura couplings and as a potential pharmacophore for enzyme inhibition underscores its importance. The strategic inclusion of the urea moiety and the fluorine atom provides a platform for developing novel therapeutics with improved pharmacokinetic properties. Future research will likely focus on exploring its inhibitory potential against a wider range of enzymes, its incorporation into novel drug candidates for various diseases including cancer and inflammatory disorders, and its use in the development of advanced drug delivery systems.

References

Application of (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid as an enzyme inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the application of boronic acid-containing compounds, specifically focusing on the class of molecules related to (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid, as potent inhibitors of the dipeptidyl peptidase (DPP) family of enzymes. While direct extensive research on the named compound is limited, we will leverage the comprehensive data available for the structurally and functionally related compound, Talabostat (Val-boroPro; PT-100), to provide a detailed framework for researchers, scientists, and drug development professionals. This guide will cover the mechanism of action, key target enzymes, and detailed protocols for evaluating the inhibitory potential of this class of compounds.

Introduction: The Promise of Boronic Acids in Enzyme Inhibition

Boronic acids represent a unique class of compounds that have gained significant attention in drug discovery due to their ability to form reversible covalent bonds with the active site serine residues of proteases.[1][2][3][4] This interaction mimics the transition state of the enzyme-substrate complex, leading to potent and highly specific inhibition. The focus of this guide is on a class of boronic acid derivatives that show significant promise as inhibitors of the dipeptidyl peptidase (DPP) family, a group of enzymes implicated in a range of physiological and pathological processes.[5][6][7]

This compound serves as a scaffold of interest within this class. While this specific molecule's biological activity is not extensively documented in peer-reviewed literature, its structural motifs are present in more complex and well-studied inhibitors like Talabostat. Talabostat is a potent, nonselective inhibitor of several DPP enzymes and has been investigated for its anti-tumor and immune-stimulatory effects.[8][9][10][11] The principles and methodologies established for Talabostat provide a robust foundation for investigating novel boronic acid inhibitors.

The Dipeptidyl Peptidase (DPP) Family: Key Therapeutic Targets

The DPP family of serine proteases cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[5][12] Several members of this family are critical regulators of various biological processes and have emerged as important drug targets.

  • Dipeptidyl Peptidase-IV (DPP-IV/CD26): A well-validated target for the treatment of type 2 diabetes.[5][13][14][15][16][17] DPP-IV is responsible for the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis.[13][15]

  • Fibroblast Activation Protein (FAP): A transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many epithelial cancers.[18][19][20][21][22][23][24][25][26][27] FAP is involved in tumor growth, invasion, and metastasis, making it an attractive target for cancer therapy and diagnostic imaging.[18][20][21][22][23][24][25][26]

  • DPP8 and DPP9: Intracellular enzymes that are structurally similar to DPP-IV and FAP.[28] Their inhibition has been linked to the activation of the NLRP1 inflammasome, leading to pro-inflammatory cell death (pyroptosis) of monocytes and macrophages, which can stimulate an anti-tumor immune response.[29]

Mechanism of Action: Reversible Covalent Inhibition and Immune Modulation

The inhibitory activity of boronic acid compounds against DPP enzymes stems from the electrophilic nature of the boron atom. It readily forms a stable, reversible covalent bond with the catalytic serine residue in the enzyme's active site.[1][2][3][4][30] This interaction is thought to mimic the tetrahedral transition state of the peptide substrate hydrolysis, resulting in potent inhibition.

Beyond direct enzyme inhibition, compounds like Talabostat exhibit a dual mechanism of action by also stimulating the immune system.[31] By inhibiting FAP on tumor-associated fibroblasts and DPP8/9 in immune cells, these compounds can lead to an upregulation of cytokines and chemokines, such as IL-1β, IL-6, and G-CSF.[9][10] This creates a pro-inflammatory tumor microenvironment and enhances the innate and adaptive immune responses against the tumor.[9][10]

Mechanism_of_Action cluster_0 Boronic Acid Inhibitor (e.g., Talabostat) cluster_1 Target Enzymes cluster_2 Cellular Effects cluster_3 Downstream Consequences Inhibitor This compound class FAP FAP on CAFs Inhibitor->FAP Inhibition DPP8_9 DPP8/9 in Monocytes/Macrophages Inhibitor->DPP8_9 Inhibition ECM_Degradation Reduced ECM Degradation FAP->ECM_Degradation Pyroptosis NLRP1 Inflammasome Activation -> Pyroptosis DPP8_9->Pyroptosis Tumor_Invasion Decreased Tumor Invasion & Metastasis ECM_Degradation->Tumor_Invasion Cytokine_Release Cytokine & Chemokine Release (IL-1β, IL-6) Pyroptosis->Cytokine_Release Immune_Response Enhanced Anti-Tumor Immune Response Cytokine_Release->Immune_Response

Caption: Mechanism of boronic acid inhibitors targeting DPP family enzymes.

Quantitative Data: Inhibitory Potency of Talabostat

The following table summarizes the reported inhibitory concentrations (IC50) and inhibition constants (Ki) of Talabostat against various DPP family members. This data provides a benchmark for evaluating the potency and selectivity of new boronic acid derivatives.

Enzyme TargetIC50 (nM)Ki (nM)Reference
DPP-IV< 40.18[8][11]
FAP560-[8][9][11]
DPP841.5[8][9][11]
DPP9110.76[8][9][11]
QPP310-[8][9][11]

Experimental Protocols

The following protocols provide a framework for the initial characterization of novel boronic acid inhibitors.

In Vitro Enzyme Inhibition Assay

Objective: To determine the IC50 value of the test compound against a specific DPP enzyme (e.g., FAP, DPP-IV).

Principle: This is a fluorometric assay that measures the enzymatic activity by the cleavage of a synthetic substrate, resulting in the release of a fluorescent molecule. The reduction in fluorescence in the presence of the inhibitor is used to calculate the IC50.

Materials:

  • Recombinant human DPP enzyme (e.g., FAP, DPP-IV)

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Add 50 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the microplate.

  • Add 25 µL of the recombinant enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for AMC) in a kinetic mode for 30-60 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Enzyme_Inhibition_Assay Start Start Prepare_Compound Prepare Serial Dilutions of Test Compound Start->Prepare_Compound Add_Compound Add Compound/Vehicle to Microplate Wells Prepare_Compound->Add_Compound Add_Enzyme Add Recombinant DPP Enzyme Add_Compound->Add_Enzyme Incubate Incubate for 15 min at RT Add_Enzyme->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically Add_Substrate->Measure_Fluorescence Calculate_Rate Calculate Reaction Rates Measure_Fluorescence->Calculate_Rate Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Rate->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Workflow for the in vitro enzyme inhibition assay.

Cell-Based FAP Activity Assay

Objective: To evaluate the inhibitory effect of the test compound on FAP activity in a cellular context.

Principle: This assay utilizes cancer-associated fibroblast cell lines that endogenously express FAP. The assay measures the cleavage of a cell-impermeable fluorogenic substrate added to the culture medium.

Materials:

  • FAP-expressing cell line (e.g., human bone marrow stromal cells)

  • Control cell line (FAP-negative, e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • Test compound dissolved in DMSO

  • Fluorogenic substrate (e.g., Ala-Pro-AFC)

  • 96-well clear-bottom black microplate

  • Fluorescence microplate reader

Procedure:

  • Seed the FAP-positive and FAP-negative cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2-4 hours).

  • Add the fluorogenic substrate to the cell culture medium.

  • Measure the fluorescence intensity over time using a microplate reader.

  • Subtract the background fluorescence from the FAP-negative cells.

  • Calculate the percentage of FAP activity inhibition and determine the IC50 value.

In Vivo Anti-Tumor Efficacy Study

Objective: To assess the anti-tumor activity of the test compound in a preclinical animal model.

Principle: A syngeneic or xenograft tumor model is established in mice. The animals are then treated with the test compound, and tumor growth is monitored over time.

Materials:

  • Immunocompetent or immunodeficient mice (depending on the tumor model)

  • Tumor cell line (e.g., murine colon carcinoma CT26)

  • Test compound formulated for oral or parenteral administration

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Inject tumor cells subcutaneously into the flank of the mice.

  • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the animals into treatment and vehicle control groups.

  • Administer the test compound at a specified dose and schedule (e.g., daily oral gavage).

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

  • Monitor animal body weight and overall health.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., immunohistochemistry for FAP expression, immune cell infiltration).

  • Compare the tumor growth curves between the treated and control groups to evaluate the anti-tumor efficacy.

Clinical Development and Future Perspectives

Talabostat has undergone clinical evaluation in various cancer types, including metastatic colorectal cancer and non-small-cell lung cancer.[31][32][33] While it has shown some clinical activity, including stable disease and even complete responses in some patients, its development has faced challenges.[31][32][33][34] More recent clinical trials are exploring the combination of Talabostat with immunotherapy agents like pembrolizumab to leverage its immune-stimulatory effects.[35][36]

The development of novel boronic acid inhibitors, such as derivatives of this compound, holds the potential to improve upon the therapeutic window and efficacy of this class of compounds. Future research should focus on optimizing the selectivity for specific DPP enzymes to minimize off-target effects and enhance the desired therapeutic outcomes, whether it be for metabolic diseases or oncology.

Conclusion

The boronic acid scaffold represents a powerful tool for the design of potent enzyme inhibitors. The extensive research on Talabostat provides a valuable roadmap for the investigation of new chemical entities like this compound. By understanding the underlying mechanism of action and employing the detailed protocols outlined in this guide, researchers can effectively evaluate the potential of this promising class of compounds in the development of novel therapeutics.

References

Application Notes and Protocols: (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid (Talabostat) in the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The compound (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid, more commonly known as Talabostat (also designated PT-100 or Val-boroPro), represents a class of therapeutic agents that pivot from direct cytotoxic attacks on cancer cells to a more nuanced strategy: modulating the tumor microenvironment (TME).[1][2][3] Talabostat is an orally active, synthetic small molecule engineered as a potent, non-selective inhibitor of a group of enzymes known as dipeptidyl peptidases (DPPs).[4] Its primary targets include Fibroblast Activation Protein (FAP), DPP4 (also known as CD26), DPP8, and DPP9.[1][2][5]

FAP is highly expressed on cancer-associated fibroblasts (CAFs), a key component of the TME in over 90% of epithelial cancers, where it contributes to tumor growth, invasion, and immunosuppression.[6][7][8] By inhibiting FAP and other DPPs, Talabostat triggers a cascade of immunomodulatory effects, stimulating both innate and adaptive immunity to recognize and attack malignant cells.[2][9] This mechanism, which has shown significant efficacy in preclinical murine tumor models, has positioned Talabostat as a compelling candidate for anticancer therapy, particularly in combination with other immunotherapies like checkpoint inhibitors.[1][10]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a deep dive into the mechanism of action of Talabostat, followed by detailed, field-proven protocols for its preclinical evaluation, from initial in vitro characterization to in vivo efficacy studies.

Section 1: Mechanism of Action - Reprogramming the Tumor Microenvironment

The anticancer activity of Talabostat is not primarily driven by direct toxicity to tumor cells but by its ability to dismantle the supportive and immunosuppressive network constructed by CAFs within the TME.

The Central Role of Fibroblast Activation Protein (FAP)

FAP is a type II transmembrane serine protease that is minimally expressed in healthy adult tissues but becomes highly upregulated on CAFs in the stroma of a vast majority of carcinomas.[8][11] Its enzymatic activity promotes the degradation of the extracellular matrix, facilitating tumor invasion and metastasis.[12] Furthermore, FAP-expressing CAFs contribute to an immunosuppressive TME, protecting tumor cells from immune surveillance.[6] This selective expression makes FAP an ideal target for cancer therapy, offering a wide therapeutic window with minimal on-target toxicity to healthy tissues.[7]

Talabostat: A Multi-Targeted Dipeptidyl Peptidase Inhibitor

Talabostat functions as a powerful inhibitor of several post-proline-cleaving serine proteases. Its boronic acid moiety forms a stable, reversible covalent bond with the active site serine of these enzymes. The inhibitory profile of Talabostat is broad, which is key to its multifaceted immunomodulatory effects.

Target Enzyme Function in TME/Immunity Inhibitory Potency (IC₅₀)
Fibroblast Activation Protein (FAP) Expressed on CAFs; promotes tumor invasion and immunosuppression.[6][7]560 nM[1][2]
Dipeptidyl Peptidase IV (DPP4/CD26) Inactivates various chemokines and peptides; involved in T-cell activation.[5][13]<4 nM[1][2]
Dipeptidyl Peptidase 8 (DPP8) Cytosolic enzyme; inhibition triggers inflammasome activation and pyroptosis in immune cells.[1][4]4 nM[1]
Dipeptidyl Peptidase 9 (DPP9) Cytosolic enzyme, closely related to DPP8; inhibition also linked to inflammasome activation and pyroptosis.[1][4][9]11 nM[1]
The Immunostimulatory Cascade

Inhibition of FAP, DPP8, and DPP9 by Talabostat initiates a powerful anti-tumor immune response through several interconnected mechanisms:

  • Inflammasome Activation and Pyroptosis: Inhibition of the cytosolic enzymes DPP8 and DPP9 in monocytes and macrophages is a critical initiating event. This triggers the activation of Caspase-1, a key enzyme in the inflammasome complex.[4][9]

  • Cytokine and Chemokine Release: Activated Caspase-1 cleaves pro-inflammatory cytokines, notably pro-IL-1β, into their mature, secreted forms.[9] This leads to a significant upregulation of IL-1β and a subsequent cascade of other cytokines and chemokines, including IL-6, G-CSF, and CXCL1/KC, within the TME.[1]

  • Enhanced Immune Cell Trafficking and Priming: The altered chemokine gradient actively recruits innate and adaptive immune cells, such as natural killer (NK) cells and T-cells, into the tumor. The inflammatory milieu promotes dendritic cell (DC) maturation and trafficking to lymph nodes, leading to more robust priming and activation of tumor-specific T-cells.[1]

This cascade effectively transforms an immunologically "cold" or suppressive TME into a "hot," inflamed one that is hostile to cancer cells and more susceptible to immune-mediated destruction.

Talabostat_MoA cluster_TME Tumor Microenvironment (TME) cluster_cells cluster_downstream Immunostimulatory Cascade Talabostat Talabostat This compound DPP89 DPP8 / DPP9 (Cytosolic) Talabostat->DPP89 Inhibits FAP FAP (on CAFs) Talabostat->FAP Inhibits Monocyte Monocytes / Macrophages CAF Cancer-Associated Fibroblasts (CAFs) Caspase1 Caspase-1 Activation DPP89->Caspase1 Leads to ImmuneRecruit Immune Cell Recruitment & Priming (T-Cells, NK Cells) FAP->ImmuneRecruit Suppresses IL1b IL-1β Secretion Caspase1->IL1b Cytokines ↑ Cytokines & Chemokines (IL-6, G-CSF, etc.) IL1b->Cytokines Cytokines->ImmuneRecruit TumorAttack Tumor Cell Destruction ImmuneRecruit->TumorAttack

Caption: Talabostat's immunomodulatory mechanism of action.

Section 2: Preclinical In Vitro Evaluation

The objective of in vitro testing is to confirm the biochemical mechanism of Talabostat and to model its effects on relevant cell populations before moving to complex in vivo systems.

In_Vitro_Workflow start Start: Talabostat enzymatic Protocol 2.1: FAP Enzymatic Assay (Confirm IC₅₀) start->enzymatic viability Protocol 2.2: Tumor Cell Viability (Baseline Cytotoxicity) start->viability coculture Protocol 2.3: Co-Culture Assay (Model TME) start->coculture cytokine Cytokine Profiling (Measure Immune Response) coculture->cytokine apoptosis Protocol 2.4: Apoptosis Assay (Measure Tumor Cell Killing) coculture->apoptosis

Caption: Experimental workflow for in vitro evaluation of Talabostat.

Protocol 2.1: FAP Enzymatic Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Talabostat against recombinant FAP enzyme.

Materials:

  • Recombinant human FAP enzyme.

  • FAP substrate: Ala-Pro-p-nitroanilide (Ala-Pro-pNA).

  • Assay Buffer: Tris-HCl, pH 7.5.

  • Talabostat stock solution (in DMSO or water).

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

  • Compound Preparation: Prepare a serial dilution of Talabostat in Assay Buffer. Include a "no inhibitor" control (buffer only) and a "no enzyme" control.

  • Enzyme Incubation: In the 96-well plate, add 20 µL of each Talabostat dilution (or control) to triplicate wells.

  • Add 60 µL of FAP enzyme solution (pre-diluted in Assay Buffer to a working concentration) to each well except the "no enzyme" control.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[1]

  • Substrate Addition: Add 20 µL of the Ala-Pro-pNA substrate solution to all wells to initiate the reaction.

  • Measurement: Immediately begin reading the absorbance at 405 nm every minute for 30-60 minutes at 37°C. The cleavage of pNA from the substrate by FAP results in a yellow product that absorbs at this wavelength.

  • Data Analysis:

    • Calculate the reaction rate (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates to the "no inhibitor" control (set to 100% activity).

    • Plot the percent inhibition versus the log of Talabostat concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2.2: Cell Viability Assay (XTT)

Objective: To assess the baseline direct cytotoxicity of Talabostat on cancer cell lines. Given its mechanism, high direct cytotoxicity is not expected, but this is a crucial control experiment.

Materials:

  • Cancer cell line(s) of interest.

  • Complete cell culture medium.

  • Talabostat stock solution.

  • XTT Cell Viability Assay Kit.[14][15]

  • 96-well cell culture plate.

  • Microplate reader capable of measuring absorbance at 450-490 nm.[16]

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Talabostat in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound (or vehicle control) to triplicate wells.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT/electron coupling reagent mixture according to the manufacturer's protocol.

  • Assay: Add 50 µL of the prepared XTT mixture to each well.

  • Incubate for 2-4 hours at 37°C, allowing metabolically active cells to convert the yellow XTT into a soluble orange formazan product.

  • Measurement: Measure the absorbance at ~475 nm.[15]

  • Data Analysis: Blank-subtract the absorbance values. Normalize the data to the vehicle-treated control cells (100% viability) and plot cell viability (%) vs. drug concentration to determine if there is a cytotoxic IC₅₀.

Protocol 2.3: Monocyte-Fibroblast Co-Culture Assay

Objective: To model the interaction between immune cells and stromal cells and measure the Talabostat-induced cytokine release. This protocol is adapted from studies demonstrating Talabostat's mechanism.[9]

Materials:

  • Human monocytic cell line (e.g., THP-1).

  • Fibroblast cell line (e.g., MM46T or primary CAFs).

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS).

  • Talabostat.

  • Human IL-1β ELISA kit or multiplex cytokine assay kit.

Procedure:

  • Differentiate THP-1 Cells: Seed THP-1 cells and treat with PMA (e.g., 50 ng/mL) for 48 hours to differentiate them into macrophage-like cells. Replace with fresh, PMA-free medium and rest for 24 hours.

  • Set up Co-Culture: In a new plate, seed the fibroblast cell line. Once adherent, add the differentiated THP-1 cells on top. Allow the co-culture to stabilize for 24 hours.

  • Treatment: Treat the co-culture with various concentrations of Talabostat (e.g., 1-1000 nM) for 24-48 hours.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant and centrifuge to remove any cellular debris. Store at -80°C until analysis.

  • Cytokine Measurement: Quantify the concentration of IL-1β (and other cytokines of interest) in the supernatant using an ELISA or multiplex assay, following the manufacturer's instructions.

  • Data Analysis: Plot the cytokine concentration against the Talabostat concentration to demonstrate a dose-dependent induction of immune signaling.

Protocol 2.4: Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify cancer cell death when co-cultured with immune cells and fibroblasts in the presence of Talabostat.

Materials:

  • Co-culture system as described in Protocol 2.3, but with a fluorescently labeled cancer cell line (e.g., GFP-expressing) to distinguish it from other cells.

  • Annexin V-APC and Propidium Iodide (PI) or 7-AAD staining kit.[17][18]

  • Flow cytometer.

Procedure:

  • Set up and Treat Co-Culture: Establish the three-way co-culture (labeled cancer cells, fibroblasts, differentiated THP-1 cells) and treat with Talabostat as described previously.

  • Cell Harvest: At the end of the treatment period, collect all cells (adherent and floating). Use a gentle dissociation reagent like Accutase to lift adherent cells without damaging surface proteins.

  • Staining: Wash the cells with cold PBS and resuspend in 1X Annexin V Binding Buffer.

  • Add Annexin V-APC and PI/7-AAD to the cells according to the manufacturer's protocol.[18][19] Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the cells immediately on a flow cytometer.

  • Data Analysis:

    • First, gate on the fluorescently labeled cancer cell population (e.g., GFP-positive).

    • Within this gate, create a quadrant plot of Annexin V vs. PI/7-AAD.[20]

    • Quantify the percentage of cells in each quadrant:

      • Live cells: Annexin V-negative / PI-negative.

      • Early Apoptotic: Annexin V-positive / PI-negative.

      • Late Apoptotic/Necrotic: Annexin V-positive / PI-positive.

    • Compare the percentage of apoptotic cells in Talabostat-treated samples to the vehicle control.

Section 3: In Vivo Efficacy and Pharmacodynamic Studies

Objective: To assess the anti-tumor efficacy of Talabostat in a living organism with a fully functional immune system and to confirm that the observed efficacy is linked to its proposed immunomodulatory mechanism.

Animal Model Selection: The Importance of a Competent Immune System

For an immunomodulatory agent like Talabostat, standard xenograft models using immunodeficient mice (e.g., nude or SCID) are inadequate as they lack the adaptive immune system required for the drug's therapeutic effect.[21] The model of choice is a syngeneic tumor model , where a murine cancer cell line is implanted into an immunocompetent mouse of the same genetic background. This allows for the evaluation of the interplay between the drug, the tumor, and the host's immune system.[21][22]

Protocol 3.1.1: Syngeneic Mouse Tumor Model Efficacy Study

Materials:

  • Syngeneic mouse strain (e.g., C57BL/6 or BALB/c).

  • Corresponding murine tumor cell line (e.g., B16-F10 melanoma, CT26 colorectal carcinoma).

  • Talabostat formulation for oral administration (p.o.).

  • Sterile PBS or appropriate vehicle for cell injection and drug formulation.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 0.5-1.0 x 10⁶ cells in 100 µL PBS) into the flank of the mice.

  • Tumor Growth and Randomization: Monitor the mice daily. When tumors reach a palpable, measurable size (e.g., 50-100 mm³), randomize the animals into treatment groups (e.g., Vehicle control, Talabostat).

  • Drug Administration: Administer Talabostat or vehicle daily via oral gavage at a predetermined dose (e.g., 1.3 mg/kg).[12]

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.[22]

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³) or for a set duration (e.g., 21 days). Euthanize animals if they show signs of excessive distress or weight loss.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • At the end of the study, calculate the percent tumor growth inhibition (% TGI).

    • Perform statistical analysis (e.g., t-test or ANOVA) to compare treatment groups.

Protocol 3.2.1: Pharmacodynamic Analysis of the Tumor Microenvironment

Objective: To demonstrate that Talabostat's in vivo efficacy is associated with increased immune cell infiltration and cytokine production within the tumor.

Procedure:

  • Study Design: Set up a satellite group of tumor-bearing mice treated as in Protocol 3.1.1.

  • Tissue Collection: At specific time points after treatment initiation (e.g., 3, 7, and 14 days), euthanize a subset of mice from each group.

  • Tumor and Spleen Harvest:

    • Excise tumors and divide them. Place one half in formalin for immunohistochemistry (IHC) and process the other half immediately for flow cytometry.

    • Harvest spleens as a systemic immune compartment control.

  • Tumor Dissociation for Flow Cytometry:

    • Mince the tumor tissue finely.

    • Digest with an enzymatic cocktail (e.g., collagenase, DNase) to create a single-cell suspension.

    • Filter the suspension through a cell strainer to remove debris.

  • Immune Cell Staining and Analysis:

    • Stain the single-cell suspensions from tumors and spleens with a panel of fluorescently-conjugated antibodies to identify immune cell populations (e.g., CD45, CD3, CD4, CD8, F4/80 for macrophages).

    • Analyze by flow cytometry to quantify the percentage and absolute number of infiltrating immune cells.

  • Immunohistochemistry (IHC):

    • Stain the formalin-fixed, paraffin-embedded tumor sections for markers of interest (e.g., CD8 for cytotoxic T-cells, FAP for CAFs).

    • Image the slides and quantify the density of positive cells in the tumor.

  • Data Analysis: Compare the immune cell populations in tumors from Talabostat-treated mice versus vehicle-treated controls to demonstrate an increase in anti-tumor immune infiltrates.

Section 4: Data Interpretation and Clinical Outlook

The successful preclinical evaluation of Talabostat hinges on building a coherent story supported by quantitative data. The results should demonstrate a clear line of causality from enzyme inhibition to immune activation and, ultimately, to tumor regression.

Summary of Expected Preclinical Outcomes:

Assay Type Key Metric Expected Outcome with Talabostat
Enzymatic Assay IC₅₀ vs. FAP/DPPsPotent, nanomolar inhibition.[1]
Cell Viability IC₅₀ vs. Tumor CellsMinimal to no direct cytotoxicity.[12]
Co-Culture Assay IL-1β ConcentrationDose-dependent increase in secreted IL-1β and other pro-inflammatory cytokines.[9]
In Vivo Efficacy % Tumor Growth Inhibition (TGI)Significant TGI or complete tumor regression in syngeneic models.[1][2]
Pharmacodynamics CD8+ T-cell InfiltrationSignificant increase in cytotoxic T-lymphocytes within the tumor microenvironment.[2]

Clinical Perspective: Talabostat has advanced into clinical trials, exploring its potential both as a monotherapy and in combination regimens. A Phase II trial of single-agent Talabostat in metastatic colorectal cancer showed that while objective responses were not observed, 21% of patients achieved stable disease, and the drug demonstrated significant, albeit incomplete, inhibition of FAP activity in peripheral blood.[23][24]

More recently, the focus has shifted to combination therapies. A Phase II basket study combined Talabostat with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors.[10] The combination was found to be safe and demonstrated a disease control rate of 47%, with some patients achieving stable disease.[10] These findings support the preclinical hypothesis that by "heating up" the TME, Talabostat can create a more favorable environment for checkpoint inhibitors to exert their effects.[25][26] Ongoing research and clinical studies continue to investigate the optimal use of this TME-modulating agent in the fight against cancer.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Fluorophenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Challenges of Fluorinated Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] In pharmaceutical and materials science, the incorporation of fluorinated aromatic moieties is a widely employed strategy to enhance metabolic stability, bioavailability, and other crucial physicochemical properties.[1][2] Fluorophenylboronic acids are key building blocks for accessing these valuable motifs. However, their use is often complicated by their electron-deficient nature, which makes them susceptible to a detrimental side reaction: protodeboronation.[3][4] This process, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, reduces the yield of the desired cross-coupled product.[4][5]

This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful palladium-catalyzed cross-coupling of fluorophenylboronic acids. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents, offering field-proven insights to overcome the inherent challenges and achieve high-yielding, reproducible results.

The Catalytic System: A Symphony of Interacting Components

The success of a Suzuki-Miyaura coupling with a challenging substrate like a fluorophenylboronic acid hinges on the judicious selection of each component of the catalytic system. Each element plays a critical role in the catalytic cycle, and their interplay determines the overall efficiency and selectivity of the reaction.

The Palladium Precatalyst: The Engine of the Reaction

The choice of the palladium source is the first critical decision. While simple palladium salts like Pd(OAc)₂ can be used, modern, well-defined precatalysts are often preferred for their superior activity, stability, and ability to rapidly generate the active Pd(0) species.[6][7] For challenging couplings with fluorophenylboronic acids, precatalysts that can quickly form the catalytically active species at low temperatures are particularly advantageous, as this minimizes the time the boronic acid is exposed to basic conditions that promote protodeboronation.[3][8]

XPhos Palladacycle G2 is a highly effective precatalyst for these reactions. Its structure allows for the rapid generation of the active monoligated Pd(0)-XPhos complex, which is crucial for efficient coupling at room temperature.[1][3]

The Ligand: The Architect of Reactivity and Selectivity

The ligand bound to the palladium center is arguably the most critical factor in determining the success of the coupling reaction. For electron-deficient aryl halides and challenging boronic acids, bulky and electron-rich phosphine ligands are paramount.[9][10][11]

Why are bulky, electron-rich ligands like XPhos and SPhos so effective?

  • Promotion of Oxidative Addition: The electron-rich nature of these ligands increases the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide to the Pd(0) complex, the first step in the catalytic cycle.[11]

  • Stabilization of the Catalytically Active Species: The steric bulk of these biarylphosphine ligands promotes the formation of a monoligated palladium complex, which is often the most active catalytic species.[3]

  • Acceleration of Reductive Elimination: The bulkiness of the ligand also facilitates the final reductive elimination step, where the desired biaryl product is formed and the Pd(0) catalyst is regenerated.

The diagram below illustrates the general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_boron Boronic Acid Activation Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation [Ar'B(OH)₃]⁻ Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-Ar' Reductive_Elimination->Product Boronic_Acid Ar'B(OH)₂ Boronate [Ar'B(OH)₃]⁻ Boronic_Acid->Boronate + OH⁻ Base Base (e.g., K₃PO₄) Base->Boronate

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Base: The Activator of the Boronic Acid

The base plays a crucial role in the transmetalation step of the catalytic cycle.[12][13] It activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which then transfers its organic group to the palladium center.[12] For the coupling of fluorophenylboronic acids, the choice of base is a delicate balance. A base that is too strong can accelerate the undesirable protodeboronation.[14]

Potassium phosphate (K₃PO₄) is often the base of choice for these reactions.[1][3] It is a moderately strong base that is effective at promoting the formation of the boronate complex without causing excessive protodeboronation. Other bases such as potassium carbonate (K₂CO₃) can also be effective, particularly with heterogeneous catalysts.[15][16]

The Solvent: The Medium for the Reaction

The solvent not only dissolves the reactants but also influences the rate and selectivity of the reaction. For Suzuki-Miyaura couplings, a mixture of an organic solvent and water is commonly used. The water is necessary to dissolve the inorganic base.

A mixture of tetrahydrofuran (THF) and water is a common and effective solvent system for the coupling of fluorophenylboronic acids, especially when using palladacycle precatalysts at room temperature.[1][3] For reactions at higher temperatures, a mixture of dimethylformamide (DMF) and water can be employed with heterogeneous catalysts.[15] It is crucial to use degassed solvents to prevent oxygen from entering the reaction, as oxygen can lead to the unwanted homocoupling of the boronic acid and deactivate the catalyst.[17]

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Room Temperature Coupling of an Aryl Chloride with a Fluorophenylboronic Acid using a Palladacycle Precatalyst

This protocol is adapted from a procedure developed by the Buchwald group, which is highly effective for unstable boronic acids.[3]

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Fluorophenylboronic acid (1.5 mmol, 1.5 equiv)

  • XPhos Palladacycle G2 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (0.5 M aqueous solution, 4.0 mL)

  • Tetrahydrofuran (THF), degassed (2.0 mL)

  • Schlenk tube or round-bottom flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add the aryl chloride (1.0 mmol), fluorophenylboronic acid (1.5 mmol), and the XPhos Palladacycle G2 (0.02 mmol).

  • Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Add the degassed THF (2.0 mL) via syringe.

  • Add the degassed 0.5 M aqueous K₃PO₄ solution (4.0 mL) via syringe.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is often complete within 30 minutes to 2 hours.[3]

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Elevated Temperature Coupling of an Aryl Bromide with a Fluorophenylboronic Acid using a Heterogeneous Catalyst

This protocol is suitable for less reactive aryl bromides and utilizes a recyclable heterogeneous catalyst.[15]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 4-Fluorophenylboronic acid (1.2 mmol, 1.2 equiv)

  • Heterogeneous Palladium Catalyst (e.g., Pd nanoparticles on a support)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Dimethylformamide (DMF)/Water (95:5), degassed (10 mL)

  • Schlenk tube or round-bottom flask with a magnetic stir bar and condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add the aryl bromide (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the heterogeneous palladium catalyst.

  • Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Add the degassed DMF/water (95:5) solvent mixture (10 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring under an inert atmosphere.[15]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed with solvent and dried for potential reuse.

  • Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and perform an aqueous workup as described in Protocol 1 (Steps 8-9).

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Performance of Catalytic Systems

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various fluorophenylboronic acids with different aryl halides.

Fluorophenylboronic AcidAryl HalidePalladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2,6-Difluorophenylboronic acid4-ChloroanisoleXPhos Palladacycle G2XPhosK₃PO₄THF/H₂ORT0.593[3]
2,5-Difluorophenylboronic acid4-ChloroanisoleXPhos Palladacycle G2XPhosK₃PO₄THF/H₂ORT0.5>95[1]
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10-K₂CO₃DMF/H₂O1103>95[15]
Pentafluorophenylboronic acidIodobenzenePd(PPh₃)₄PPh₃CsF/Ag₂ODME70->90[2]

Troubleshooting Guide

Even with optimized protocols, challenges can arise. Here are some common issues and their potential solutions when working with fluorophenylboronic acids.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Oxygen contamination- Insufficiently active base- Protodeboronation- Use a fresh, high-quality precatalyst.- Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[17]- Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).[12][13]- Use a precatalyst that allows for rapid catalyst activation at low temperatures to minimize exposure of the boronic acid to basic conditions.[3]
Significant Protodeboronation - Base is too strong- High reaction temperature- Prolonged reaction time- Presence of water- Switch to a milder base like K₃PO₄.[3]- Lower the reaction temperature.[3]- Monitor the reaction closely and stop it as soon as the starting material is consumed.- While water is often necessary, using anhydrous conditions with certain boronic esters can sometimes mitigate protodeboronation.[5]
Homocoupling of Boronic Acid - Oxygen contamination- Incomplete reduction of Pd(II) precatalyst- Ensure rigorous exclusion of oxygen through proper degassing and inert atmosphere techniques.[17]- Use a well-defined Pd(0) source or a precatalyst that is efficiently reduced in situ.
Reaction Stalls - Catalyst deactivation- Steric hindrance- Increase catalyst loading.- Switch to a more robust ligand system (e.g., a more electron-rich and bulky phosphine ligand).[9][17]

Logical Workflow for Protocol Optimization

The following diagram outlines a logical workflow for optimizing a Suzuki-Miyaura coupling reaction with a fluorophenylboronic acid.

Optimization_Workflow cluster_workflow Protocol Optimization Workflow Start Start with a Standard Protocol (e.g., Protocol 1) Check_Yield Analyze Yield and Purity Start->Check_Yield Low_Yield Low Yield or Significant Side Products? Check_Yield->Low_Yield Optimize_Base Screen Different Bases (K₃PO₄, K₂CO₃, Cs₂CO₃) Low_Yield->Optimize_Base Yes Successful_Coupling Successful Coupling! Proceed with Scale-up Low_Yield->Successful_Coupling No Optimize_Ligand Screen Different Ligands (XPhos, SPhos, RuPhos) Optimize_Base->Optimize_Ligand Optimize_Temp Vary Reaction Temperature Optimize_Ligand->Optimize_Temp Optimize_Solvent Screen Solvent Systems (THF/H₂O, Dioxane/H₂O, Toluene) Optimize_Temp->Optimize_Solvent Optimize_Solvent->Check_Yield Re-evaluate

Figure 2: A logical workflow for optimizing Suzuki-Miyaura coupling reactions.

Conclusion

The palladium-catalyzed cross-coupling of fluorophenylboronic acids is a powerful tool for the synthesis of valuable fluorinated biaryl compounds. While the inherent challenge of protodeboronation requires careful consideration of the reaction conditions, the use of modern palladium precatalysts, bulky and electron-rich phosphine ligands, and optimized base and solvent systems can lead to highly efficient and reproducible results. By understanding the mechanistic principles behind these choices and following a systematic approach to optimization, researchers can confidently incorporate these important building blocks into their synthetic strategies.

References

Application Note: A Scientist's Guide to Solvent and Base Selection for Reactions with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, indispensable for the construction of carbon-carbon bonds, particularly in the synthesis of biaryls and other conjugated systems vital to the pharmaceutical and materials science industries.[1][2] The success of this palladium-catalyzed reaction is profoundly dependent on the judicious selection of the solvent and base. This guide provides researchers, scientists, and drug development professionals with a detailed framework for making these critical choices. We will delve into the mechanistic roles of these reagents, present a comparative analysis of common options, and provide robust, step-by-step protocols and troubleshooting advice to optimize reaction outcomes.

The Mechanistic Imperative: Why Solvent and Base are Critical

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. While the cycle's core steps—oxidative addition, transmetalation, and reductive elimination—are well-established, the solvent and base are not mere spectators.[2][3] They are active participants that dictate the kinetics, efficiency, and selectivity of the entire process.

The Catalytic Cycle: A Symphony of Reagents

The generally accepted mechanism involves the transformation of a Pd(0) species through a Pd(II) intermediate and back. Each step is critically influenced by the reaction environment.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X(L2) Oxidative Adduct Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Di-organo Pd(II) Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)₂ + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar_Product Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar_Product Product Release

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Dual Role of the Base

The base is arguably the most critical activator in the cycle. Arylboronic acids are not sufficiently nucleophilic to transmetalate directly to the palladium center. The base intervenes through two primary, competing pathways.[4]

  • The Boronate Pathway: The base reacts with the Lewis acidic boronic acid to form a more nucleophilic "ate" complex (a boronate).[4][5][6] This activated species is then competent to transfer its aryl group to the palladium center.

  • The Oxo-Palladium Pathway: The base (typically a hydroxide or alkoxide) first displaces the halide on the Pd(II) complex formed after oxidative addition.[7][8] This oxo-palladium species then reacts with the neutral boronic acid in the transmetalation step.

The dominant pathway is dictated by the specific base, solvent, and substrates used.[4][8] The essential function of the base is to facilitate the transfer of the organic group from boron to palladium, which is often the rate-determining step.[5]

The Multifaceted Role of the Solvent

The solvent system is far more than an inert medium. Its functions are diverse and interconnected:

  • Solubilization: It must dissolve, to varying degrees, the organic electrophile, the organoboron reagent, the palladium catalyst, and the base. This is why biphasic systems (e.g., toluene/water) are common, creating interfaces where reagents can interact.[1]

  • Stabilization and Influence: The solvent stabilizes the various palladium catalytic species.[9][10] Polar solvents can stabilize charged intermediates and transition states, potentially altering the reaction mechanism and even its chemoselectivity.[11][12][13]

  • Participation: In many protocols, water is a key component. It helps solubilize inorganic bases like K₂CO₃ or K₃PO₄ and is essential for the hydrolysis of boronic esters to the more active boronic acids.[11] Trace amounts of water are often necessary for efficient transmetalation.[11]

A Practical Guide to Solvent Selection

The choice of solvent can dramatically affect reaction rate, yield, and selectivity. While there is no single "best" solvent, understanding their properties allows for a rational starting point for optimization.[9]

Common Solvents for Suzuki-Miyaura Coupling
Solvent ClassExamplesCharacteristics & Key Considerations
Aromatic Toluene, XylenesGood for dissolving organic starting materials. Almost always used in a biphasic mixture with water to dissolve the inorganic base.[3]
Ethers 1,4-Dioxane, Tetrahydrofuran (THF), 2-MeTHFHighly versatile and common.[3] Good at solubilizing a range of reagents. Often used with water. Dioxane is a frequent choice for more challenging couplings.
Polar Aprotic DMF, DMAc, NMP, DMSOHigh boiling points and excellent solvating power. Can sometimes accelerate difficult reactions but can also lead to catalyst deactivation.[14] Difficult to remove during workup.
Alcohols Ethanol, Isopropanol, n-ButanolOften used as a co-solvent with water or an organic solvent to improve solubility of reagents.[3]
Aqueous Water (often with a surfactant like TPGS-750-M)Environmentally benign ("green") and cost-effective.[15][16] Essential for reactions with water-soluble catalysts or when using micellar catalysis.[15][17]

A Practical Guide to Base Selection

The base must be strong enough to promote the formation of the reactive boronate species but not so strong that it causes unwanted side reactions, such as hydrolysis of sensitive functional groups or protodeboronation of the starting material.[18]

Common Bases for Suzuki-Miyaura Coupling
BaseClassBasicityCharacteristics & Key Considerations
K₂CO₃, Na₂CO₃ CarbonateWeakThe most common and versatile choice.[19] Mild, inexpensive, and effective for a wide range of substrates. Often used in aqueous mixtures.
Cs₂CO₃ CarbonateWeakMore soluble in organic solvents than K₂CO₃/Na₂CO₃. The larger, "softer" Cs⁺ cation can accelerate reactions, especially with sterically hindered substrates.[19]
K₃PO₄ PhosphateModerateA stronger, non-nucleophilic base. Often succeeds where carbonates fail, particularly with challenging substrates like aryl chlorides or sterically demanding partners.[19]
NaOH, KOH HydroxideStrongHighly effective but can promote side reactions.[4] Their high basicity can be detrimental with base-sensitive functional groups.[4]
KF, CsF FluorideWeakThe fluoride ion is believed to have a unique activating effect on the boronic acid, forming a highly nucleophilic fluoroborate species.[20]
KOtBu AlkoxideVery StrongUsed for particularly unreactive substrates. Its high basicity requires careful substrate compatibility checks to avoid decomposition.[3]
Amines (NEt₃, DIPEA) OrganicWeakGenerally less common for standard couplings but can be useful when inorganic bases are incompatible with the substrate.[3]

Expert Insight: The Protodeboronation Problem A major side reaction that plagues Suzuki-Miyaura couplings is protodeboronation , where the C-B bond of the starting material is cleaved by a proton source, yielding an unwanted arene byproduct and reducing the overall yield.[18] This is especially problematic with electron-deficient or heteroaryl boronic acids.[18][21] The choice of base is critical to minimizing this pathway. Often, using a milder base (e.g., K₂CO₃) or running the reaction under anhydrous conditions can suppress protodeboronation.[18]

decision_tree start Start: Select Coupling Partners (Ar-X, Ar'-BY₂) substrate_check Are substrates sterically hindered or electronically deactivated (e.g., Ar-Cl)? start->substrate_check base_strong Use a stronger base: K₃PO₄ or Cs₂CO₃ substrate_check->base_strong Yes base_mild Start with a mild base: K₂CO₃ or Na₂CO₃ substrate_check->base_mild No solvent_polar Use a more polar solvent: Dioxane/H₂O base_strong->solvent_polar functional_group Are functional groups base-sensitive? base_mild->functional_group solvent_standard Use a standard solvent system: Toluene/EtOH/H₂O or THF/H₂O functional_group->solvent_standard No consider_kf Consider milder options: KF or an organic base (e.g., NEt₃) functional_group->consider_kf Yes

Figure 2: A decision tree for initial solvent and base selection.

Experimental Protocols

The following protocols provide detailed, validated methodologies for common scenarios. Crucial Note: The exclusion of oxygen is critical for the success of these reactions, as O₂ can oxidize and deactivate the Pd(0) catalyst and any phosphine ligands.[18] All solvents should be degassed prior to use.

Protocol 1: General Purpose Suzuki-Miyaura Coupling

(Coupling of an Aryl Bromide with Phenylboronic Acid)

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Toluene (5 mL, degassed)

  • Ethanol (2 mL, degassed)

  • Deionized Water (2 mL, degassed)

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, phenylboronic acid, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the degassed toluene, ethanol, and water via syringe. Stir the mixture to create a suspension.

  • Catalyst Addition: Briefly remove the septum and add the Pd(PPh₃)₄ catalyst in one portion. Immediately reseal the flask and ensure a positive inert gas flow.

  • Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling of a Challenging Aryl Chloride

(Utilizing a more active catalyst system and stronger base)

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • Second-Generation Buchwald Precatalyst (e.g., XPhos Pd G2) (0.02 mmol, 2 mol%)

  • 1,4-Dioxane (6 mL, anhydrous and degassed)

  • Deionized Water (1 mL, degassed)

Procedure:

  • Setup: In a nitrogen-filled glovebox, add the aryl chloride, arylboronic acid, K₃PO₄, and the palladium precatalyst to an oven-dried Schlenk tube with a stir bar.

  • Inert Atmosphere: If not using a glovebox, perform the additions under a positive flow of inert gas as described in Protocol 1.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir vigorously. Monitor the reaction progress. These reactions are often complete in 2-8 hours.

  • Work-up & Purification: Follow the work-up and purification steps outlined in Protocol 1.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Catalyst deactivation (oxygen exposure).[18] 2. Impure reagents (boronic acid degradation). 3. Insufficiently active catalyst for the substrate (e.g., using Pd(PPh₃)₄ for an aryl chloride). 4. Protodeboronation of starting material.[18]1. Ensure rigorous degassing and inert atmosphere techniques. 2. Use fresh, high-purity reagents. 3. Switch to a more active catalyst system (e.g., Buchwald or PEPPSI catalysts).[21] 4. Try a milder base (KF), a different solvent, or anhydrous conditions.
Homocoupling of Boronic Acid Presence of oxygen or Pd(II) species which can facilitate oxidative coupling of the boronic acid.[3]Improve degassing procedures. Ensure the Pd(II) precatalyst is fully reduced to Pd(0) at the start of the reaction.
Dehalogenation of Electrophile The base or solvent system is promoting a reductive pathway.Screen different bases (e.g., switch from a hydroxide to a carbonate). Adjust the solvent system.
Reaction Stalls Catalyst may have decomposed over time at high temperature, or the base is not soluble enough to sustain the reaction.Try a lower reaction temperature with a more active catalyst. Switch to a base with better solubility in the chosen solvent (e.g., Cs₂CO₃).

Conclusion

The selection of solvent and base is not a trivial exercise but a central component of optimizing reactions involving arylboronic acids. A mechanistic understanding of their roles in the catalytic cycle provides a rational basis for initial selection. For routine couplings, a weak inorganic base like K₂CO₃ in a biphasic solvent system such as toluene/water or THF/water is a robust starting point. For more challenging substrates, stronger bases like K₃PO₄ and more effective solvent systems like dioxane/water, paired with advanced catalyst systems, are often required. By carefully considering substrate compatibility, potential side reactions like protodeboronation, and the principles outlined in this guide, researchers can significantly enhance the efficiency, reliability, and success of their synthetic endeavors.

References

Application Notes and Protocols: Bioconjugation with (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid for bioconjugation. This document delves into the underlying chemical principles, offers detailed experimental protocols, and provides insights into the practical application of this versatile bioconjugation reagent.

Introduction: The Power of Boronic Acids in Bioconjugation

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a fundamental technique in modern biotechnology and medicine.[1] Boronic acids have emerged as a powerful class of reagents for these applications due to their unique and often reversible reactivity with diols, biocompatibility, and diverse chemical functionalities.[2][3][4] This allows for the specific labeling and modification of biomolecules such as glycoproteins, peptides, and nucleic acids.[5]

This compound is an arylboronic acid derivative with distinct features that make it a valuable tool in the bioconjugation toolbox. The boronic acid moiety serves as the primary reactive handle for conjugation, while the fluorophenylcarbamoyl group can influence the molecule's solubility, acidity, and potential for secondary interactions, such as hydrogen bonding or hydrophobic interactions. The presence of a fluorine atom, an electron-withdrawing group, can increase the acidity of the boronic acid, which may affect its reactivity and binding affinity with diols.[6][7]

This guide will focus on two primary bioconjugation strategies utilizing this compound:

  • Boronate Ester Formation with Diols: Targeting cis-1,2- or 1,3-diols present on biomolecules, such as the carbohydrate moieties of glycoproteins.[1][8][9]

  • Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction): Creating stable carbon-carbon bonds with aryl halides on modified biomolecules.[10][11][12][13]

PART 1: Boronate Ester Formation for Glycoprotein Labeling

The reaction between a boronic acid and a diol to form a cyclic boronate ester is a reversible process, the stability of which is influenced by pH and the structure of both the boronic acid and the diol.[8][9] This reversibility can be advantageous for applications requiring stimuli-responsive release or dynamic binding.

Mechanism of Boronate Ester Formation

The reaction proceeds through a condensation reaction between the boronic acid and the diol. In aqueous solution, both the trigonal boronic acid (RB(OH)₂) and the tetrahedral boronate ion (RB(OH)₃⁻) can react with a diol.[14][15] The equilibrium of this reaction is pH-dependent, with higher pH generally favoring the formation of the more stable tetrahedral boronate ester.

G cluster_0 Boronic Acid Equilibrium cluster_1 Reaction with Diol Boronic_Acid R-B(OH)₂ (Trigonal) Boronate_Ion R-B(OH)₃⁻ (Tetrahedral) Boronic_Acid->Boronate_Ion + OH⁻ Boronate_Ester Cyclic Boronate Ester Boronate_Ion->Boronate_Ester + Diol - 2H₂O Diol Biomolecule-Diol

Caption: General mechanism of boronate ester formation.

Protocol 1: Fluorescent Labeling of a Glycoprotein

This protocol describes the labeling of a glycoprotein with a fluorescent dye that has been functionalized with this compound.

Materials:

  • Glycoprotein (e.g., Horseradish Peroxidase, Ovalbumin)

  • This compound-functionalized fluorescent dye

  • Reaction Buffer: 100 mM Phosphate buffer or Borate buffer, pH 8.5

  • Quenching Solution: 1 M Sorbitol or Fructose solution

  • Purification column (e.g., Size-Exclusion Chromatography, SEC)

  • Analytical instruments (UV-Vis spectrophotometer, SDS-PAGE, fluorometer)

Procedure:

  • Protein Preparation: Dissolve the glycoprotein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of any competing diols.

  • Reagent Preparation: Prepare a stock solution of the boronic acid-functionalized dye in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer.

  • Conjugation Reaction: Add the boronic acid reagent to the glycoprotein solution at a molar excess (e.g., 10-50 fold). Incubate the reaction at room temperature for 1-4 hours with gentle mixing. The optimal reaction time and molar excess should be determined empirically.

  • Quenching (Optional): To stop the reaction or to displace the boronic acid for analysis, add the quenching solution to a final concentration of 100 mM.

  • Purification: Remove the excess, unconjugated boronic acid reagent by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

  • Analysis:

    • Confirm conjugation using SDS-PAGE by observing a shift in the molecular weight of the protein or by in-gel fluorescence imaging.

    • Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance of the protein and the fluorescent dye.

Data Presentation:

ParameterRecommended Range
pH 8.0 - 9.0
Temperature Room Temperature (20-25°C)
Reaction Time 1 - 4 hours
Molar Excess of Boronic Acid 10 - 50 fold
Application: Immobilization of Glycoproteins on a Surface

Boronic acid-functionalized surfaces can be used to immobilize glycoproteins for various applications, including biosensors and diagnostic assays.[16][17][18][19]

G cluster_workflow Glycoprotein Immobilization Workflow Surface_Prep Prepare Boronic Acid- Functionalized Surface Glycoprotein_Incubation Incubate with Glycoprotein Solution Surface_Prep->Glycoprotein_Incubation Washing Wash to Remove Unbound Protein Glycoprotein_Incubation->Washing Analysis Analyze Immobilized Glycoprotein Washing->Analysis

Caption: Workflow for glycoprotein immobilization.

PART 2: Suzuki-Miyaura Cross-Coupling for Stable Bioconjugation

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming stable carbon-carbon bonds between a boronic acid and an organohalide, catalyzed by a palladium complex.[11][12] In bioconjugation, this reaction can be used to label proteins that have been genetically or chemically modified to contain an aryl halide.[10][13]

Mechanism of Suzuki-Miyaura Cross-Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the boronic acid to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst.[12]

G Pd0 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition + R¹-X PdII_Complex R¹-Pd(II)L₂-X Oxidative_Addition->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation + R²-B(OH)₂ PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 Reductive_Elimination Reductive Elimination PdII_R1R2->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product R¹-R² Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 2: Site-Specific Labeling of a Protein with an Aryl Halide

This protocol outlines a general procedure for labeling a protein containing an unnatural amino acid with an aryl halide handle, using this compound.

Materials:

  • Protein containing an aryl halide (e.g., p-iodophenylalanine)

  • This compound

  • Palladium catalyst (e.g., water-soluble Pd catalyst)

  • Base (e.g., sodium carbonate, potassium phosphate)

  • Reaction Buffer: Degassed phosphate-buffered saline (PBS), pH 7.4

  • Purification column (e.g., affinity chromatography, SEC)

  • Analytical instruments (Mass spectrometry, SDS-PAGE)

Procedure:

  • Protein and Reagent Preparation:

    • Dissolve the aryl halide-containing protein in degassed reaction buffer.

    • Prepare a stock solution of this compound in a minimal amount of organic solvent and dilute into the reaction buffer.

    • Prepare stock solutions of the palladium catalyst and base in degassed buffer.

  • Reaction Setup: In an inert atmosphere (e.g., in a glovebox or under argon), combine the protein solution, boronic acid, base, and palladium catalyst.

  • Conjugation Reaction: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specified time (e.g., 2-12 hours) with gentle mixing. The optimal conditions will depend on the specific protein and catalyst used.

  • Purification: Purify the protein conjugate to remove the catalyst, excess reagents, and byproducts. This can be achieved using affinity chromatography if the protein has a tag, followed by size-exclusion chromatography.

  • Analysis: Confirm the site-specific labeling and determine the reaction efficiency using mass spectrometry to detect the mass shift corresponding to the addition of the boronic acid-derived moiety. SDS-PAGE can also be used to check for protein integrity.

Data Presentation:

ParameterRecommended Condition
Atmosphere Inert (Argon or Nitrogen)
Temperature 37°C
Reaction Time 2 - 12 hours
Catalyst Water-soluble Palladium Complex
Base Na₂CO₃ or K₃PO₄

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating through the inclusion of rigorous analytical steps. The success of each conjugation reaction should be confirmed by multiple orthogonal techniques. For instance, in Protocol 1, the combination of SDS-PAGE and UV-Vis spectrophotometry provides confidence in both the covalent nature of the linkage and the extent of labeling. Similarly, in Protocol 2, mass spectrometry is a definitive method for confirming the precise mass addition at the intended site.

It is crucial to perform control experiments to ensure the specificity of the reaction. For example, a control reaction without the boronic acid reagent should be included to confirm that any observed changes are due to the desired conjugation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting strategies and practical solutions for improving yields in Suzuki-Miyaura cross-coupling reactions involving the specialized substrate, (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid. The presence of the amide functionality and the electron-withdrawing nature of the fluorophenyl group can introduce specific challenges not encountered with simpler boronic acids.

This guide moves beyond generic advice to offer a causal understanding of experimental choices, empowering you to diagnose and resolve issues effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and provides rapid, actionable advice.

Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield. What are the first things I should check?

A1: When a Suzuki coupling fails or gives a low yield, a systematic check of the foundational parameters is crucial. Start with these key areas:

  • Reagent Quality and Stability:

    • Boronic Acid Integrity: this compound, being a functionalized and somewhat electron-deficient boronic acid, can be susceptible to degradation.[1][2] Ensure it is fresh and has been stored correctly. Consider converting it to a more stable boronic ester (e.g., a pinacol ester) if you suspect degradation is a recurring issue.[3]

    • Catalyst and Ligand Activity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time. Phosphine ligands are notoriously sensitive to air oxidation.[1] Use fresh reagents or consider a more robust, pre-formed Pd(0) catalyst or a modern palladacycle precatalyst.[4][5]

    • Solvent and Base Purity: Ensure you are using anhydrous and thoroughly degassed solvents.[1] Oxygen is a potent enemy of the active Pd(0) catalyst.[1][6] The base should be of high purity and finely powdered to ensure reactivity.[4]

  • Reaction Atmosphere:

    • Inertness is Critical: The exclusion of oxygen is paramount to prevent the oxidation of the Pd(0) catalyst and any phosphine ligands.[1][6] Ensure your reaction vessel has been rigorously purged with an inert gas like argon or nitrogen using several vacuum/backfill cycles.[7]

Q2: I'm observing a significant amount of a byproduct that appears to be 4-fluorophenylaniline. What is happening?

A2: The formation of 4-fluorophenylaniline strongly suggests cleavage of the amide bond in your boronic acid starting material or the final product. This can be caused by harsh reaction conditions.

  • Excessively Strong Base: Strong bases like NaOH or KOtBu can promote hydrolysis or other cleavage pathways of the amide bond, especially at elevated temperatures.[8]

  • High Temperatures: Prolonged heating can lead to the degradation of thermally sensitive functional groups.

To mitigate this, consider switching to a milder base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) and try to run the reaction at the lowest effective temperature.[4][8]

Q3: Besides my starting materials, my main byproduct is 4-fluorobenzamide. What side reaction is causing this?

A3: The presence of 4-fluorobenzamide is a clear indicator of protodeboronation , a common and often frustrating side reaction in Suzuki couplings.[9] This reaction involves the replacement of the C-B bond with a C-H bond, effectively destroying your boronic acid nucleophile.[9][10]

  • Causes: Protodeboronation is often promoted by the presence of excess water, strong bases, or elevated temperatures.[10][11] Electron-deficient boronic acids can be particularly susceptible to this side reaction.[1][2]

  • Solutions: Employing anhydrous conditions, using milder bases (K₃PO₄, KF), and lowering the reaction temperature can help minimize protodeboronation.[3][8] Converting the boronic acid to a more stable form, like a pinacol ester or a MIDA boronate, is also a highly effective strategy.[3]

Part 2: In-Depth Troubleshooting Guides

This section provides a deeper dive into specific problems, offering detailed explanations and experimental protocols.

Issue 1: Low or No Conversion of Starting Materials

A stalled reaction points to a fundamental issue with the catalytic cycle.

The active catalyst in the Suzuki-Miyaura coupling is a Pd(0) species.[6] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to generate the active catalyst.[3][5] This reduction can sometimes be inefficient.

Solutions:

  • Switch to a Pre-formed Pd(0) Catalyst: Using a catalyst like Pd(PPh₃)₄ ensures that the active species is present from the start.[4]

  • Employ Modern Precatalysts: Buchwald-type palladacycle precatalysts (e.g., XPhos Pd G3) are designed for rapid and efficient generation of the active Pd(0) species and are often more effective for challenging substrates.[4][5]

  • Ensure Rigorous Degassing: Oxygen can oxidize the active Pd(0) back to inactive Pd(II), killing the catalyst.[5][6] Degas your solvent thoroughly by sparging with an inert gas or by using freeze-pump-thaw cycles.[8]

The first step of the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) center. The reactivity of the aryl halide is critical (I > Br > OTf >> Cl).[1] If you are using a less reactive aryl chloride or an electron-rich aryl halide, this step can be slow.

Solutions:

  • Select an Appropriate Ligand: For challenging oxidative additions, especially with aryl chlorides, electron-rich and bulky phosphine ligands are required.[6] Buchwald ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃) are excellent choices as they promote this step.[3][4]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition.[3]

Transmetalation is the transfer of the organic group from the boron atom to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[8][12] The electron-withdrawing character of the (4-((4-Fluorophenyl)carbamoyl)phenyl) group can make the boron center less nucleophilic, potentially slowing this step.

Solutions:

  • Optimize the Base: A stronger base can more effectively generate the active boronate species.[3] While avoiding overly harsh bases that can cause degradation, switching from a weak base like Na₂CO₃ to a stronger one like K₃PO₄ or Cs₂CO₃ can significantly improve the rate of transmetalation.[8]

  • Solvent System: The choice of solvent can influence the solubility of the base and the boronate species.[13] A mixture of an organic solvent like dioxane or toluene with a small amount of water can improve the solubility of inorganic bases and facilitate the formation of the necessary boronate.[3][14]

Troubleshooting Workflow: Diagnosing Low Conversion

G start Low or No Conversion check_catalyst Is the catalyst active? (Fresh? Correct Pd species?) start->check_catalyst check_OA Is Oxidative Addition (OA) slow? (Aryl chloride? Electron-rich halide?) check_catalyst->check_OA  Yes sol_catalyst Solution: - Use Pd(0) or Buchwald precatalyst - Ensure rigorous degassing check_catalyst->sol_catalyst  No check_TM Is Transmetalation (TM) slow? (Weak base? Poor solubility?) check_OA->check_TM  Yes sol_OA Solution: - Use bulky, electron-rich ligand (e.g., XPhos) - Increase temperature check_OA->sol_OA  No sol_TM Solution: - Use stronger base (K3PO4, Cs2CO3) - Optimize solvent (e.g., Dioxane/H2O) check_TM->sol_TM  No

Caption: A step-by-step diagnostic workflow for low conversion issues.

Issue 2: Significant Byproduct Formation

Byproducts are often more informative than a failed reaction. Identifying them is key to solving the problem.

The formation of a biphenyl product from the coupling of two boronic acid molecules is known as homocoupling.

Causes:

  • Presence of Oxygen: Oxygen can promote the homocoupling pathway, often mediated by Pd(II) species.[6]

  • Inefficient Reduction of Pd(II): If the Pd(II) precatalyst is not efficiently reduced to Pd(0), it can participate in homocoupling reactions.[6]

Solutions:

  • Rigorous Degassing: This is the most critical step to prevent homocoupling.[11] Ensure the reaction mixture is thoroughly deoxygenated before the catalyst is added.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can minimize the amount of Pd(II) present at the beginning of the reaction.[4]

  • Controlled Addition: In some cases, slow addition of the boronic acid can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[4]

As discussed in the FAQs, this is the replacement of the boronic acid group with a hydrogen atom.[9]

Causes:

  • Base-Catalyzed Hydrolysis: This is a major pathway, particularly under aqueous basic conditions.[10]

  • Palladium-Catalyzed Protodeboronation: Recent studies have shown that certain palladium-phosphine complexes, especially those with bulky ligands, can actively catalyze protodeboronation.[15][16]

Solutions:

  • Use Milder Bases and Anhydrous Conditions: For highly sensitive substrates, switching to milder bases like KF or employing strictly anhydrous conditions can be very effective.[3][8]

  • Protect the Boronic Acid: Converting the boronic acid to a more stable derivative is a robust solution.[3]

    • Pinacol Esters (BPin): Significantly more stable and less prone to protodeboronation.[3]

    • MIDA Boronates: Highly stable, crystalline solids that can withstand chromatography and release the boronic acid slowly under the reaction conditions.[3][6]

  • Judicious Ligand Choice: While bulky ligands are good for oxidative addition, be aware of their potential to also promote protodeboronation.[15][16] If protodeboronation is a major issue, screening different ligands may be necessary.

Catalytic Cycle and Common Side Reactions

Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 Side Reactions Pd0 Pd(0)L2 (Active Catalyst) OA Oxidative Addition Ar-Pd(II)-X(L2) Pd0->OA Ar-X TM Transmetalation Ar-Pd(II)-R(L2) OA->TM R-B(OR)2 + Base RE Reductive Elimination TM->RE BoronicAcid R-B(OH)2 RE->Pd0 Ar-R (Product) Protodeboronation Protodeboronation (R-H) Homocoupling Homocoupling (R-R) BoronicAcid->Protodeboronation BoronicAcid->Homocoupling Base Base / H2O Base->Protodeboronation Pd_catalyst Pd Catalyst Pd_catalyst->Protodeboronation

Caption: The Suzuki catalytic cycle and key competing side reactions.

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for Suzuki Coupling with this compound

This protocol provides a robust starting point that should be optimized for your specific aryl halide partner.

Materials:

  • Aryl Halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., Anhydrous powdered K₃PO₄, 2.0 - 3.0 equiv)

  • Solvent (e.g., Anhydrous, degassed 1,4-Dioxane or Toluene, to make 0.1 M solution)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the boronic acid, the base, and the palladium catalyst.[8]

  • Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure a completely oxygen-free environment.[1][7]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe.[3]

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[5]

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS.[1][11]

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.[3][5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[1][17]

Table 1: Recommended Starting Conditions for Optimization

This table summarizes recommended starting points for key reaction parameters when working with this compound.

ParameterRecommended ConditionRationale & Reference
Catalyst XPhos Pd G3 (1-2 mol%)Efficient precatalyst for generating active Pd(0); good for challenging substrates.[4][5]
Ligand XPhos (integral to precatalyst)Bulky, electron-rich ligand that promotes oxidative addition.[4]
Base K₃PO₄ (2.0-3.0 equiv)Strong enough to promote transmetalation but mild enough to minimize amide cleavage and protodeboronation.[3][8]
Solvent 1,4-Dioxane or TolueneCommon, effective solvents. A small amount of water can be added if base solubility is an issue, but start anhydrous to minimize protodeboronation.[11][13][14]
Temperature 80 - 110 °CA good starting range. Lower temperatures may be possible with highly active catalysts and reactive halides.[5]
Boronic Acid Use as-is or convert to Pinacol EsterIf protodeboronation is severe, converting to the more stable pinacol ester is a highly effective strategy.[3]

References

Technical Support Center: Catalysis with (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid in catalytic reactions. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during its application, particularly in Suzuki-Miyaura cross-coupling reactions. The inherent electronic properties of this molecule—specifically the electron-withdrawing nature of the fluoro-substituted carbamoyl group—present unique challenges that necessitate careful optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the use of this compound.

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield of the desired product. What are the primary factors to investigate?

A1: When a Suzuki-Miyaura coupling reaction fails or provides low yields with this specific boronic acid, the initial investigation should focus on three key areas: catalyst integrity, the potential for rapid protodeboronation, and reagent purity. The electron-deficient nature of your boronic acid makes it particularly susceptible to certain side reactions.[1][2] Start by ensuring your palladium catalyst and phosphine ligand are active and not degraded. Oxygen contamination is a common issue that can lead to catalyst decomposition and the unwanted homocoupling of the boronic acid.[1] Therefore, proper degassing of solvents and maintaining an inert atmosphere are critical.

Q2: I am observing a significant amount of a byproduct that corresponds to the protonated arene of my boronic acid (N-(4-fluorophenyl)benzamide). What is causing this and how can I minimize it?

A2: This byproduct is the result of a common side reaction known as protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3] This is a well-documented issue, especially for electron-deficient arylboronic acids like the one you are using.[2] The reaction is often catalyzed by aqueous acidic or basic conditions. To mitigate this, consider using anhydrous solvents, a stronger, non-nucleophilic base, or protecting the boronic acid as a more stable derivative.

Q3: What is the primary cause of boronic acid homocoupling, and what are the most effective preventative measures?

A3: The homocoupling of your boronic acid to form 4,4'-bis(N-(4-fluorophenyl)carbamoyl)biphenyl is primarily mediated by the presence of palladium(II) species and oxygen.[4][5] If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species. Incomplete reduction or the presence of an oxidant (like O2) can lead to a catalytic cycle that favors homocoupling.[5] The most effective preventative measures include thorough degassing of all solvents and reagents and using a Pd(0) source or a precatalyst that rapidly converts to Pd(0).

Troubleshooting Guide: Side Reactions & Low Yields

This section provides a more detailed, problem-oriented approach to troubleshooting common issues encountered with this compound.

Problem 1: Significant Protodeboronation

The electron-withdrawing carbamoyl group on your boronic acid increases the susceptibility of the carbon-boron bond to cleavage.

Root Causes & Solutions:

  • Aqueous Conditions: The presence of water, especially under basic conditions, can accelerate protodeboronation.

    • Solution: Employ rigorously dried, anhydrous solvents and reagents.

  • Inappropriate Base: Weaker bases or those that introduce significant amounts of water (e.g., hydrated salts) can exacerbate the issue.

    • Solution: Switch to a stronger, non-hydroxide base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]

  • Slow Catalysis: If the desired cross-coupling reaction is slow, it provides a larger window for the protodeboronation side reaction to occur.

    • Solution: Increase the reaction temperature or use a more active catalyst system, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos), to accelerate the rate of the productive Suzuki coupling.[1]

G start Low Yield & High Protodeboronation check_reagents Verify Anhydrous Conditions start->check_reagents change_base Switch to Stronger, Non-Aqueous Base (e.g., K₃PO₄, Cs₂CO₃) check_reagents->change_base If water is present optimize_catalyst Use High-Activity Catalyst/Ligand (e.g., Buchwald Ligands) change_base->optimize_catalyst If protodeboronation persists successful_coupling Improved Yield, Minimized Side Product change_base->successful_coupling If successful protect_boronic_acid Convert to Boronate Ester (Pinacol or MIDA) optimize_catalyst->protect_boronic_acid For highly sensitive substrates optimize_catalyst->successful_coupling protect_boronic_acid->successful_coupling

Caption: Troubleshooting workflow for protodeboronation.

Problem 2: Formation of Homocoupled Byproduct

The formation of a biaryl from the coupling of two molecules of your boronic acid is another common side reaction.

Root Causes & Solutions:

  • Oxygen in the Reaction: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.[4]

    • Solution: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. Maintain a positive pressure of inert gas throughout the reaction setup and duration.

  • Inefficient Precatalyst Reduction: If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), the reduction to Pd(0) may be slow or incomplete.

    • Solution: Consider using a Pd(0) source like Pd₂(dba)₃ or a modern precatalyst (e.g., a Buchwald G3 or G4 palladacycle) that efficiently generates the active Pd(0) species.[1]

Problem 3: Reaction Stalls or is Sluggish

Due to the electronic nature of the boronic acid, the transmetalation step of the Suzuki-Miyaura cycle can be slow.

Root Causes & Solutions:

  • Insufficiently Active Catalyst: Standard catalysts like Pd(PPh₃)₄ may not be active enough for this electron-deficient substrate.

    • Solution: Employ more electron-rich and bulky phosphine ligands such as cataCXium® A, SPhos, or XPhos. These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.

  • Suboptimal Base/Solvent Combination: The choice of base and solvent is crucial for activating the boronic acid.

    • Solution: A common and effective system for challenging couplings is a combination of a strong inorganic base like K₃PO₄ or Cs₂CO₃ in a polar aprotic solvent such as dioxane, often with a small amount of water.[1]

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific aryl halide coupling partner.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is designed to minimize common side reactions.

Materials:

  • This compound (1.2 - 1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and K₃PO₄.

  • Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Under the inert atmosphere, add the palladium precatalyst.

  • Add degassed 1,4-dioxane and a small amount of degassed water (e.g., a 10:1 dioxane:water ratio) via syringe. The final concentration should be between 0.1 and 0.5 M with respect to the limiting reagent.

  • Place the vessel in a preheated oil bath or heating block and stir vigorously at 80-110 °C.

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Protocol 2: Preparation of the Diethanolamine Adduct for Enhanced Stability

For particularly challenging couplings where protodeboronation is severe, converting the boronic acid to a more stable diethanolamine adduct can be beneficial.

Materials:

  • This compound (1.0 equiv)

  • Diethanolamine (1.0 equiv)

  • Methylene chloride or other suitable solvent

Procedure:

  • In a vial with a stir bar, dissolve the boronic acid in a minimal amount of methylene chloride.

  • Add diethanolamine dropwise while stirring.

  • A precipitate will form. Continue stirring the resulting slurry for 15-20 minutes.

  • Isolate the white solid product by vacuum filtration.

  • Wash the solid with a small amount of cold solvent and dry under vacuum.

  • This stable diethanolamine adduct can now be used directly in the Suzuki-Miyaura coupling reaction, typically in protic solvents.[1]

Quantitative Data Summary

The following table provides recommended starting conditions for optimizing your Suzuki-Miyaura coupling reaction.

ParameterRecommended RangeRationale
Boronic Acid Equiv. 1.2 - 1.5Ensures complete consumption of the limiting aryl halide.
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases that are effective in activating electron-deficient boronic acids.
Base Equiv. 2.0 - 3.0Sufficient to facilitate the transmetalation step.
Catalyst Loading 0.5 - 2.0 mol%Lower loadings are preferred for efficiency, but higher loadings may be necessary for challenging substrates.
Ligand Buchwald-type (XPhos, SPhos)Bulky, electron-rich ligands that accelerate the catalytic cycle.
Solvent System Dioxane/H₂O (10:1), Toluene/H₂OPolar aprotic solvents that facilitate the reaction; a small amount of water can be beneficial.
Temperature 80 - 110 °CHigher temperatures are often required to drive the reaction to completion.

Visualizing the Catalytic Cycle and Side Reactions

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Side Reactions Pd(0)L2 Pd(0)L2 Ar-X Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (with Ar'B(OH)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X->Ar-Pd(II)-X(L2) Oxidative Addition Ar'B(OH)2 This compound Protodeboronation Protodeboronation Ar'B(OH)2->Protodeboronation H₂O, Base Homocoupling Homocoupling Ar'B(OH)2->Homocoupling Pd(II), O₂ Ar'H N-(4-fluorophenyl)benzamide Protodeboronation->Ar'H Ar'-Ar' Homocoupled Dimer Homocoupling->Ar'-Ar'

References

Technical Support Center: Navigating the Challenges of Fluorophenyl Boronic Acid Solubility in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for a common yet significant hurdle in modern organic synthesis: the low solubility of fluorophenyl boronic acids. The strategic incorporation of fluorine into molecules is a cornerstone of pharmaceutical development, offering enhanced metabolic stability and binding affinity. However, this valuable modification often introduces solubility challenges that can impede reaction efficiency and yield.

This resource is structured in a user-friendly question-and-answer format, addressing specific issues you may encounter during your experiments. Our goal is to not only provide troubleshooting steps but also to explain the underlying chemical principles, empowering you to make informed decisions in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why do my fluorophenyl boronic acids exhibit poor solubility in common organic solvents?

The solubility of fluorophenyl boronic acids is influenced by a combination of factors inherent to their molecular structure:

  • Intermolecular Hydrogen Bonding: Boronic acids have a strong tendency to form intermolecular hydrogen bonds through their hydroxyl groups. This can lead to the formation of dimeric or trimeric structures, such as boroxines, which are often crystalline and less soluble.

  • Polarity Mismatch: While the fluorine and boronic acid moieties introduce polarity, the overall molecule can still be insufficiently soluble in a given solvent. The principle of "like dissolves like" is crucial; a significant mismatch in polarity between the solute and the solvent will result in poor solubility.[1]

  • Crystal Lattice Energy: The highly ordered crystalline structure of many boronic acids requires a significant amount of energy to be overcome by solvent-solute interactions. The introduction of fluorine can further influence crystal packing, sometimes leading to more stable and less soluble crystal lattices.

The presence of the electron-withdrawing fluorine atom also increases the Lewis acidity of the boron center, which can influence its interactions with solvents and other species in the reaction mixture.[2][3][4]

Q2: I'm observing my fluorophenyl boronic acid crashing out of the reaction mixture. What are the immediate consequences for my Suzuki-Miyaura coupling reaction?

When a reagent is not fully dissolved, the reaction effectively becomes a heterogeneous mixture. This has several detrimental effects on your Suzuki-Miyaura coupling:

  • Reduced Reaction Rate: The reaction can only occur at the surface of the undissolved solid, drastically reducing the effective concentration of the boronic acid in the solution phase where the catalytic cycle takes place. This leads to sluggish or incomplete reactions.[1]

  • Inconsistent Results: The rate of dissolution can vary between experiments, leading to poor reproducibility of yields and reaction times.

  • Increased Side Reactions: Prolonged reaction times at elevated temperatures, often employed to try and force the reaction to completion, can increase the likelihood of side reactions such as protodeboronation (loss of the boronic acid group) or homocoupling of the boronic acid.[5][6]

Troubleshooting Guide: Practical Solutions for Solubility Issues

Q3: My reaction is sluggish, and I suspect poor solubility of the fluorophenyl boronic acid is the culprit. What is the first line of attack?

Optimizing the solvent system is the most direct approach to address solubility problems. Here’s a systematic way to tackle this:

1. Solvent Screening:

If your initial solvent choice is not effective, consider screening a range of solvents with varying polarities. Common solvents for Suzuki-Miyaura couplings include:[7]

  • Ethers: Dioxane, Tetrahydrofuran (THF)

  • Aromatics: Toluene, Xylenes

  • Amides: Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc)

Often, a mixture of solvents provides the best results. A popular and effective combination is an organic solvent with water (e.g., Dioxane/H₂O, THF/H₂O), as the water can help dissolve the inorganic base and facilitate the formation of the active boronate species.[8]

2. The Power of Co-solvents:

Introducing a co-solvent can significantly alter the polarity of the reaction medium, enhancing the solubility of your reagents.[1] For example, if your fluorophenyl boronic acid is poorly soluble in toluene, adding a more polar co-solvent like DMF or isopropanol could be beneficial.

Table 1: Solubility of Selected Fluorophenyl Boronic Acids in Common Solvents

Boronic AcidSolventSolubilityReference
Phenylboronic AcidDipropyl EtherHigh[9][10][11][12]
Phenylboronic AcidAcetoneHigh[9][10][11][12]
Phenylboronic AcidChloroformModerate[9][10][11][12]
Phenylboronic AcidMethylcyclohexaneVery Low[9][10][11][12]
Phenylboronic Acid Pinacol EsterChloroformHigh[9][10][11]
Phenylboronic Acid Pinacol EsterMethylcyclohexaneLow[9][10][11]

Note: This table provides a general overview. Actual solubility can vary with temperature and the specific substitution pattern of the fluorophenyl boronic acid.

Q4: I've tried different solvents, but the solubility is still not ideal. Are there any additives that can help?

Yes, the use of a phase-transfer catalyst (PTC) is a highly effective strategy for reactions where reactants are in different phases or have poor solubility in the reaction medium.[13][14]

What is a Phase-Transfer Catalyst?

A PTC is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs.[13][15] In the context of Suzuki-Miyaura coupling, PTCs, such as quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB), can help shuttle the boronate species from the aqueous or solid phase into the organic phase where the palladium catalyst resides.[13][15] This increases the concentration of the active nucleophile in the organic phase, thereby accelerating the reaction.[16]

Experimental Protocol: Suzuki-Miyaura Coupling Using a Phase-Transfer Catalyst

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), the fluorophenyl boronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the phase-transfer catalyst (e.g., TBAB, 0.1 equiv).

  • Degassing: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) under a positive pressure of inert gas.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Q5: My fluorophenyl boronic acid is not only poorly soluble but also seems to be decomposing under the reaction conditions. What are my options?

For unstable or poorly soluble boronic acids, converting them into more stable and often more soluble derivatives is a superior strategy.[17] These derivatives can then release the active boronic acid in situ under the reaction conditions.[18]

1. Boronic Esters (e.g., Pinacol Esters):

Boronic esters are generally less polar and more soluble in organic solvents than their corresponding boronic acids.[5][9] They are also more stable towards protodeboronation.[5] Pinacol esters are widely used and can be easily prepared from the boronic acid or directly from the corresponding aryl halide via Miyaura borylation.[5][7]

2. N-Methyliminodiacetic Acid (MIDA) Boronates:

MIDA boronates are exceptionally stable, crystalline solids that are compatible with silica gel chromatography.[18] They are known for their ability to slowly release the boronic acid under basic conditions, which is highly advantageous when dealing with unstable boronic acids.[18][19]

3. Potassium Organotrifluoroborates (R-BF₃K):

These salts are also highly stable, crystalline solids. They are typically less reactive than boronic acids and require specific conditions for activation, which can be advantageous for controlling the reaction.

Workflow for Overcoming Solubility and Stability Issues

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Advanced Strategies cluster_3 Outcome A Low Yield / Sluggish Reaction B Visual Observation: Undissolved Solids A->B C Side Product Formation (e.g., Protodeboronation) A->C D Solvent Screening (e.g., Toluene, THF, DMF) A->D Is solubility the issue? G Convert to More Soluble/Stable Derivative C->G Is stability also an issue? E Use of Co-solvents (e.g., Dioxane/H2O) D->E F Add Phase-Transfer Catalyst (e.g., TBAB) D->F Solubility still poor? K Improved Solubility & Reaction Rate F->K H Pinacol Ester G->H I MIDA Boronate G->I J Trifluoroborate Salt G->J H->K I->K J->K L Higher Yield & Purity K->L

Caption: Troubleshooting workflow for low solubility of fluorophenyl boronic acids.

Final Recommendations from a Senior Application Scientist

When faced with solubility challenges involving fluorophenyl boronic acids, a systematic and informed approach is key.

  • Always start with the basics: Ensure your reagents and solvents are pure and dry, and that your reaction is performed under an inert atmosphere to prevent catalyst deactivation.[6]

  • Don't underestimate the power of solvent choice: A simple change in solvent or the use of a co-solvent can often solve the problem.

  • For persistent issues, consider advanced strategies: The use of phase-transfer catalysts or conversion to more stable and soluble derivatives like pinacol or MIDA esters are robust solutions for challenging substrates.

By understanding the underlying principles and having a clear troubleshooting strategy, you can effectively overcome the solubility hurdles posed by fluorophenyl boronic acids and achieve success in your synthetic goals.

References

Technical Support Center: Purification of Crude (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you achieve high purity of this important building block in your research and development endeavors. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience.

Understanding the Molecule and Potential Impurities

This compound is a key intermediate, often utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.[1] The purity of this reagent is paramount, as contaminants can poison the palladium catalyst, lead to unwanted side reactions, and complicate the purification of the final product.[1]

Common Impurities to Consider:

  • Boroxines: These are trimeric anhydrides of the boronic acid, formed by the loss of water. They are often present in commercially available arylboronic acids and can be in equilibrium with the desired boronic acid.[2]

  • Homocoupling Products: During the synthesis of the boronic acid, side reactions can lead to the formation of biphenyl derivatives, where two phenylboronic acid molecules couple with each other.[3]

  • Starting Materials and Reagents: Incomplete reactions can leave residual starting materials, such as 4-aminophenylboronic acid derivatives or 4-fluorophenyl isocyanate.

  • Solvent Residues: Residual solvents from the synthesis and initial work-up can be present in the crude product.

Purification Strategy Overview

The purification of this compound can be approached using several standard laboratory techniques. The choice of method will depend on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.

Troubleshooting and FAQs

Here we address specific issues you might encounter during the purification of your crude this compound.

Recrystallization

Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound's solubility at a given temperature is exceeded, but the conditions are not favorable for crystal lattice formation. This can be due to a variety of factors:

  • High concentration of impurities: Impurities can disrupt the crystal lattice formation.

  • Inappropriate solvent system: The solvent may be too good a solvent, even at lower temperatures.

  • Rapid cooling: Cooling the solution too quickly can favor the formation of an amorphous oil over an ordered crystalline solid.

Troubleshooting Steps:

  • Re-dissolve the oil: Gently heat the mixture to re-dissolve the oil.

  • Add more solvent: Add a small amount of the hot solvent to slightly decrease the concentration.

  • Slow cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also promote slower cooling.

  • Solvent polarity adjustment: If using a mixed solvent system, you can try adding a small amount of a less polar solvent (e.g., a small molecular alkane like hexane) to the hot solution to decrease the overall solvating power.[4]

  • Scratching: Gently scratch the inside of the flask at the air-solvent interface with a glass rod to create nucleation sites for crystal growth.[5]

  • Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the cooled, saturated solution to induce crystallization.[5]

Q2: I have poor recovery of my compound after recrystallization. How can I improve the yield?

A2: Low recovery is often a balance between purity and yield. Here are some factors to consider:

  • Solvent choice: The ideal solvent should have high solubility for your compound at elevated temperatures and low solubility at low temperatures. If the solubility is still significant at low temperatures, you will lose product in the mother liquor.

  • Volume of solvent: Using an excessive amount of solvent will lead to a lower yield as more of your compound will remain dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude material.

  • Cooling: Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of your compound.

Recommended Solvents to Screen:

Based on the structure (an amide with a boronic acid), a moderately polar solvent or a mixed solvent system is a good starting point. Consider screening the following:

  • Ethanol/Water

  • Acetone/Hexane

  • Ethyl Acetate/Hexane

  • Toluene/Petroleum Ether

Q3: How can I be sure that the boroxine impurity has been removed?

A3: Boroxines can often be converted back to the boronic acid during the work-up or purification. Recrystallization from a solvent system containing water (e.g., ethanol/water) can help to hydrolyze the boroxine back to the desired boronic acid.[2]

Acid-Base Extraction

Q4: What is the principle behind using acid-base extraction for purifying my boronic acid?

A4: This technique leverages the acidic nature of the boronic acid group. Boronic acids are Lewis acids with pKa values that allow them to be deprotonated by a suitable base to form a water-soluble boronate salt.[6] The pKa of phenylboronic acid is approximately 8.83.[6] The electron-withdrawing carbamoyl group in your molecule may slightly lower this pKa. The amide N-H proton is significantly less acidic.[2]

Workflow:

  • Dissolve the crude material in an organic solvent (e.g., ethyl acetate).

  • Extract with an aqueous basic solution (e.g., dilute NaOH or NaHCO₃). The boronic acid will partition into the aqueous layer as its sodium salt.

  • Neutral and basic impurities will remain in the organic layer.

  • Separate the aqueous layer and carefully acidify it with a mineral acid (e.g., HCl) to precipitate the pure boronic acid.

  • The precipitated solid can then be collected by filtration.

Q5: I am not getting a clean separation during the acid-base extraction. What could be the issue?

A5: Emulsion formation is a common problem in extractions. This can be caused by:

  • Vigorous shaking: Gently invert the separatory funnel instead of shaking vigorously.

  • Similar densities of the two phases: Adding brine (saturated NaCl solution) to the aqueous layer can increase its density and help break the emulsion.

  • Presence of surfactants: If your crude material contains surfactant-like impurities, this can stabilize emulsions.

Troubleshooting Steps:

  • Allow the separatory funnel to stand for a longer period.

  • Gently swirl the funnel.

  • Add a small amount of brine.

  • Filter the entire mixture through a pad of Celite.

Column Chromatography

Q6: What type of column and mobile phase should I use for purifying my compound?

A6: Both normal-phase and reversed-phase chromatography can be effective.

  • Normal-Phase Chromatography (Silica Gel):

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A mixture of a non-polar solvent and a polar solvent is typically used. Given the polarity of your molecule, a good starting point would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol.[7] Be aware that boronic acids can sometimes streak on silica gel. Adding a small amount of acetic acid to the mobile phase can sometimes improve the peak shape.

  • Reversed-Phase Chromatography (C18):

    • Stationary Phase: C18-functionalized silica is a common choice.

    • Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA), is used.

Q7: My compound is streaking on the silica gel column. How can I fix this?

A7: Streaking of boronic acids on silica gel is a known issue and can be attributed to the interaction of the acidic boronic acid group with the silica surface.

Troubleshooting Steps:

  • Add an acid to the mobile phase: Incorporating a small amount (e.g., 0.1-1%) of acetic acid or formic acid into your eluent can suppress the ionization of the boronic acid and lead to sharper peaks.

  • Use a different stationary phase: Consider using a less acidic stationary phase like alumina.

  • Switch to reversed-phase chromatography: This is often a good alternative if streaking on silica is problematic.

Detailed Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol is a general guideline and may require optimization for your specific crude material.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate with stirrer

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude material in an Erlenmeyer flask of appropriate size.

  • Add a minimal amount of ethanol to the flask to create a slurry.

  • Gently heat the mixture with stirring.

  • Continue to add small portions of hot ethanol until the solid just dissolves.

  • If any insoluble impurities remain, perform a hot filtration.

  • To the hot, clear solution, add deionized water dropwise with stirring until the solution becomes faintly and persistently cloudy.

  • Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.[5]

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Parameter Expected Outcome Troubleshooting
Purity >98% (by HPLC)If purity is low, a second recrystallization may be necessary.
Yield 60-85%If yield is low, minimize the amount of solvent used and ensure complete cooling.
Protocol 2: Purification via Acid-Base Extraction

This method is particularly useful for removing non-acidic impurities.

Materials:

  • Crude this compound

  • Ethyl acetate

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Separatory funnel

  • Beakers

  • pH paper or pH meter

Procedure:

  • Dissolve the crude material in a suitable volume of ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M NaOH solution.

  • Stopper the funnel and gently invert it several times to mix the layers. Vent the funnel frequently.

  • Allow the layers to separate. The aqueous layer (bottom) should contain the sodium salt of your boronic acid.

  • Drain the aqueous layer into a clean beaker.

  • Extract the organic layer one more time with a fresh portion of 1 M NaOH solution.

  • Combine the aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath.

  • With stirring, slowly add 1 M HCl solution dropwise to the aqueous solution until the pH is acidic (pH 2-3, check with pH paper). The pure boronic acid should precipitate out as a solid.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold deionized water.

  • Dry the purified product under vacuum.

Parameter Expected Outcome Troubleshooting
Purity >97% (by HPLC)If the product is still impure, consider a subsequent recrystallization.
Yield 70-90%Ensure complete extraction into the aqueous phase and complete precipitation upon acidification.

Visualization of Purification Workflows

Recrystallization Workflow

G crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration Insoluble Impurities add_antisolvent Add Anti-solvent (e.g., Water) dissolve->add_antisolvent hot_filtration->add_antisolvent cool Slow Cooling add_antisolvent->cool filter Vacuum Filtration cool->filter dry Dry Under Vacuum filter->dry pure Pure Crystalline Product dry->pure

Caption: General workflow for purification by recrystallization.

Acid-Base Extraction Workflow

G cluster_0 Organic Phase cluster_1 Aqueous Phase crude_org Crude in Organic Solvent impurities_org Neutral/Basic Impurities extract Extract with Aqueous Base (NaOH) crude_org->extract boronate_salt Aqueous Boronate Salt precipitate Precipitate Pure Boronic Acid boronate_salt->precipitate Acidify (HCl) filter Filter & Dry precipitate->filter separate Separate Layers extract->separate separate->impurities_org Discard separate->boronate_salt pure_product Pure Product filter->pure_product

Caption: Workflow for purification using acid-base extraction.

References

Technical Support Center: Navigating the Nuances of Boronic Acid Stability in Reaction Workups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide you with in-depth, field-proven insights into a common yet often challenging aspect of synthetic chemistry: preventing the decomposition of boronic acids during reaction workups. Boronic acids are indispensable reagents, particularly in the realm of Suzuki-Miyaura cross-coupling reactions, but their inherent instability can lead to diminished yields and purification difficulties. This resource will equip you with the knowledge to diagnose, troubleshoot, and ultimately prevent these issues in your own laboratory work.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding the stability of boronic acids.

Q1: What are the primary pathways through which boronic acids decompose during a reaction workup?

A1: Boronic acids are susceptible to two main degradation pathways during aqueous workups: protodeboronation and oxidation .[1][2]

  • Protodeboronation is the cleavage of the carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond.[3] This process is often the most significant contributor to yield loss and can be catalyzed by both acidic and basic conditions.[4][5]

  • Oxidative deboronation involves the cleavage of the C-B bond to form an alcohol and boric acid.[6] This is particularly problematic when the reaction mixture is exposed to air or other oxidizing agents.[1][7]

Q2: How does pH influence the stability of boronic acids?

A2: The pH of the aqueous solution plays a critical role in the stability of boronic acids. At acidic to neutral pH, the boronic acid exists predominantly in its neutral, trigonal planar form (ArB(OH)₂). As the pH increases above the pKa of the boronic acid (typically around 9), it converts to the anionic, tetrahedral boronate species ([ArB(OH)₃]⁻).[4] This tetrahedral boronate is more nucleophilic and, in many cases, more susceptible to protodeboronation, although the exact relationship between pH and decomposition rate can be complex and substrate-dependent.[4][8] For some heteroaromatic boronic acids, such as 2-pyridine boronic acid, rapid protodeboronation can occur under neutral pH conditions through a zwitterionic intermediate.[3]

Q3: I'm observing significant loss of my boronic acid during silica gel chromatography. What is happening and how can I prevent it?

A3: Silica gel is acidic and can promote the decomposition of sensitive boronic acids. This on-column degradation is a common issue. To mitigate this, consider the following strategies:

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly improve its stability on silica gel.[9][10]

  • Pre-treated Silica Gel: Pre-treating the silica gel with a solution of boric acid has been reported to reduce decomposition.[10]

  • Alternative Stationary Phases: Using less acidic stationary phases like alumina (neutral or basic) can be a viable alternative.[10]

  • Aprotic Solvents: When preparing your sample for chromatography, using an aprotic solvent can help minimize hydrolysis before loading onto the column.[11][12]

Q4: What are boroxines and how can I avoid their formation?

A4: Boroxines are cyclic anhydrides formed from the dehydration of three boronic acid molecules.[13] Their formation is an equilibrium process favored under anhydrous conditions.[14] To prevent their formation or to convert them back to the boronic acid, ensure that your workup and storage conditions are not strictly anhydrous. The presence of water will shift the equilibrium back towards the desired boronic acid.[14] If you suspect boroxine formation, recrystallization from a solvent system containing water can often resolve the issue.[14]

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during the workup of reactions involving boronic acids.

Scenario 1: Low isolated yield of the desired product, with the starting boronic acid being consumed but not fully converted.
  • Possible Cause: Protodeboronation of the starting boronic acid during the reaction or workup.

  • Troubleshooting Steps:

    • Analyze the Crude Reaction Mixture: Before workup, take a small aliquot of the reaction mixture and analyze it by LC-MS or NMR to determine the extent of protodeboronation.

    • Optimize Workup pH: If significant protodeboronation is occurring during the workup, minimize the time the boronic acid is exposed to harsh acidic or basic conditions. Aim for a workup at or near neutral pH if your compound's stability allows.

    • Consider a Milder Base: During the reaction, a strong base can accelerate protodeboronation.[15] Switching to a milder base, such as KF, may be beneficial.[15]

    • Use a Protected Boronic Acid: For particularly unstable boronic acids, using a more stable derivative like an N-methyliminodiacetic acid (MIDA) boronate can be a highly effective strategy.[2][16] MIDA boronates slowly release the active boronic acid under the reaction conditions, minimizing its concentration and thus its decomposition.[2]

Visualizing the Problem: Decomposition Pathways

To better understand the challenges, it is helpful to visualize the primary decomposition pathways.

DecompositionPathways BoronicAcid Aryl Boronic Acid (Ar-B(OH)₂) Protodeboronation Protodeboronation (Ar-H) BoronicAcid->Protodeboronation H⁺ or OH⁻ catalyst Oxidation Oxidative Deboronation (Ar-OH) BoronicAcid->Oxidation [O]

Caption: Major decomposition pathways of aryl boronic acids.

Strategic Decision Making: Choosing the Right Boron Reagent

The choice of the boron reagent is a critical first step in preventing decomposition issues. The following workflow can guide your decision-making process.

BoronReagentDecision Start Is the Boronic Acid Known to be Unstable? UseMIDA Use MIDA Boronate Start->UseMIDA Yes CheckSolubility Is the Boronic Acid Poorly Soluble? Start->CheckSolubility No UseBA Use Boronic Acid Directly UsePinacol Use Pinacol Boronate CheckSolubility->UsePinacol Yes CheckPurity Is High Purity Critical? CheckSolubility->CheckPurity No CheckPurity->UseBA No CheckPurity->UsePinacol Yes

Caption: Decision workflow for selecting the appropriate boron reagent.

Quantitative Data Summary

The stability of boronic acids can be significantly influenced by their protecting group. The following table summarizes the relative stability of different boronic acid derivatives.

Boron Reagent TypeGeneral StabilitySuitability for ChromatographyKey Advantages
Boronic Acid Low to Moderate[2]Poor[10]High reactivity[17]
Pinacol Boronate Moderate to High[9]Good[9]Commercially available, good stability[18]
MIDA Boronate Very High[2][16]Excellent[9]Air-stable, slow release of boronic acid[2][16]
Trifluoroborate Salt High[9]ModerateCrystalline solids, stable to oxidation[9]

Experimental Protocols

Protocol 1: General Workup Procedure to Minimize Protodeboronation

This protocol is a starting point for the aqueous workup of a reaction mixture containing a boronic acid.

  • Cool the Reaction: Once the reaction is complete, cool the mixture to room temperature.

  • Quench Carefully: If necessary, quench the reaction with a minimal amount of a neutral or slightly acidic aqueous solution (e.g., saturated ammonium chloride). Avoid strong acids or bases if possible.

  • Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with brine. Minimize the contact time with the aqueous phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.

  • Purification: If chromatography is necessary, consider the recommendations in the FAQ section to minimize on-column decomposition.

Protocol 2: Removal of Excess Boronic Acid via Basic Extraction

This protocol is useful for removing unreacted boronic acid from a reaction mixture, provided the desired product is not acidic.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.

  • Basic Wash: Wash the organic layer with a mild basic solution (e.g., 1 M sodium carbonate or a saturated solution of sodium bicarbonate). The boronic acid will be deprotonated to form the boronate salt, which is more soluble in the aqueous layer.[19]

  • Separation: Separate the organic layer. Repeat the basic wash if necessary.

  • Neutralization and Back-Extraction (Optional): To confirm the removal of the boronic acid, the aqueous layers can be combined, acidified with a mild acid (e.g., 1 M HCl), and back-extracted with an organic solvent.

  • Final Workup: Wash the organic layer containing the product with brine, dry over an anhydrous salt, and concentrate in vacuo.

References

Technical Support Center: Optimizing Suzuki-Miyaura Reactions for Sterically Hindered Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions with sterically hindered arylboronic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in achieving optimal results with sterically demanding substrates. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the success of your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that researchers frequently encounter when working with sterically hindered arylboronic acids. Each issue is presented in a question-and-answer format, delving into the root causes and offering practical, field-proven solutions.

Issue 1: Low to Non-Existent Product Yield

Question: My Suzuki reaction involving a di-ortho-substituted aryl halide and a hindered arylboronic acid is resulting in a very low yield or no product at all. What are the primary factors to investigate?

Answer: Low yields in sterically hindered Suzuki couplings are a common challenge, primarily due to the decreased rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination[1]. The steric bulk around the reaction centers creates a significant kinetic barrier. Here is a systematic approach to troubleshoot this issue:

  • Catalyst and Ligand Selection (The Most Critical Factor): Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates[1][2]. The key is to employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species, which is crucial for the oxidative addition of the hindered aryl halide and also accelerates the reductive elimination step[1][3].

    • Recommended Ligands:

      • Buchwald-type Biarylphosphine Ligands: SPhos, XPhos, and RuPhos are excellent starting points for coupling hindered substrates[1][2][3].

      • N-Heterocyclic Carbene (NHC) Ligands: These have demonstrated high efficacy, even with tetra-ortho-substituted biaryls[1][3][4].

      • Specialized Ligands: For extremely challenging couplings, consider specialized ligands such as AntPhos or BI-DIME, which have shown superior performance in forming tetra-ortho-substituted biaryls[2][5].

  • Base Selection: The choice of base is critical as it activates the boronic acid for the transmetalation step[6]. For sterically hindered systems, the base must be strong enough to facilitate this step without promoting side reactions.

    • Recommended Bases:

      • Potassium Phosphate (K₃PO₄): Often a reliable choice, particularly when used as a fine powder[2]. The presence of a small amount of water can sometimes be beneficial with phosphate bases[1][7].

      • Cesium Carbonate (Cs₂CO₃): Another effective base for challenging couplings[1].

      • Potassium tert-butoxide (t-BuOK): A stronger base that may be necessary for very hindered systems or less reactive aryl chlorides[2][4].

  • Solvent Selection: Anhydrous, non-polar aprotic solvents are generally preferred. The solvent can influence catalyst solubility and reaction kinetics.

    • Recommended Solvents:

      • Toluene and Dioxane: Common and effective choices for many hindered couplings[2][8].

      • Higher Boiling Point Solvents: For particularly stubborn reactions, solvents like xylenes may be necessary to increase the reaction temperature[2].

  • Reaction Temperature: Sterically hindered substrates often require more thermal energy to overcome the activation barriers. If your reaction is proceeding slowly at a moderate temperature (e.g., 80 °C), consider increasing it to 100–140 °C[2]. Microwave irradiation can also be a powerful tool for rapidly heating the reaction and improving yields[2][4].

Issue 2: Significant Protodeboronation of the Arylboronic Acid

Question: I am observing a significant amount of the arene byproduct corresponding to my starting arylboronic acid, indicating protodeboronation. How can I minimize this side reaction?

Answer: Protodeboronation is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming the boronic acid[9]. This is particularly problematic with electron-deficient or some heteroaromatic boronic acids and is often accelerated by the basic and aqueous conditions of the Suzuki reaction[9][10][11].

  • Use of Boronic Acid Derivatives: To mitigate protodeboronation, it is highly effective to use more stable derivatives of the boronic acid. These derivatives act as a "slow-release" source of the boronic acid, keeping its concentration low and minimizing decomposition[9].

    • Boronate Esters (e.g., Pinacol Esters): Generally more stable than the corresponding boronic acids[3][11][12].

    • Potassium Trifluoroborate Salts (ArBF₃K): These are highly stable, crystalline solids that are less prone to protodeboronation[3].

    • MIDA Boronates: Exceptionally stable and can be used in sequential couplings[3][9].

  • Reaction Conditions Optimization:

    • Anhydrous Conditions: While some water can be beneficial with certain bases, excessive water can promote protodeboronation. Using anhydrous solvents and reagents can be helpful.

    • Choice of Base: The reaction pH is a critical factor in the rate of protodeboronation[9]. Experimenting with different bases (e.g., switching from a strong hydroxide base to a milder carbonate or phosphate base) can be beneficial.

    • Rapid Catalyst Activation: Using a palladium precatalyst that quickly generates the active Pd(0) species can accelerate the desired cross-coupling reaction, outcompeting the slower protodeboronation pathway[13].

Workflow for Minimizing Protodeboronation

G start High Protodeboronation Observed sub_boronic_acid Is the arylboronic acid known to be unstable? start->sub_boronic_acid use_derivative Use a more stable derivative: - Pinacol Ester - ArBF3K salt - MIDA Boronate sub_boronic_acid->use_derivative Yes check_conditions Review Reaction Conditions sub_boronic_acid->check_conditions No success Reduced Protodeboronation use_derivative->success optimize_base Optimize Base: Try K3PO4 or Cs2CO3 check_conditions->optimize_base anhydrous Ensure Anhydrous Conditions optimize_base->anhydrous precatalyst Use a modern precatalyst for fast catalyst activation (e.g., G3/G4 Buchwald) anhydrous->precatalyst precatalyst->success

Caption: Troubleshooting workflow for protodeboronation.

Issue 3: Formation of Homocoupling Byproducts

Question: My reaction is producing a significant amount of homocoupling product from my arylboronic acid. What causes this and how can I prevent it?

Answer: Homocoupling of the boronic acid to form a biaryl byproduct is often caused by the presence of oxygen or certain Pd(II) species in the reaction mixture[3]. This side reaction consumes the boronic acid and complicates purification.

  • Rigorous Degassing: Ensure that all solvents (including any water used) and the reaction vessel are thoroughly degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period[3].

  • Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be beneficial. If you are using a Pd(II) source (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions[3]. Modern palladium precatalysts are designed for clean and efficient generation of the active Pd(0) catalyst.

  • Ligand Choice: The use of bulky, electron-donating ligands, which are already recommended for sterically hindered couplings, can also help to favor the desired cross-coupling pathway over homocoupling[3].

Frequently Asked Questions (FAQs)

Q1: Why are bulky, electron-rich ligands so effective for sterically hindered Suzuki couplings?

A1: Steric hindrance slows down both the transmetalation and reductive elimination steps of the catalytic cycle[3]. Bulky, electron-rich ligands, such as the Buchwald-type biarylphosphines, address these issues in several ways:

  • Promote Reductive Elimination: The steric bulk of the ligand creates a congested metal center, which favors the reductive elimination step to release the product and regenerate the catalyst.

  • Accelerate Oxidative Addition: The electron-donating nature of these ligands increases the electron density on the palladium center, making it more nucleophilic and facilitating the oxidative addition of the (often less reactive) sterically hindered aryl halide.

  • Stabilize the Active Catalyst: These ligands form stable, monoligated Pd(0) species that are highly reactive and less prone to decomposition.

Q2: Can I use boronic esters directly in the reaction, or do they need to be hydrolyzed first?

A2: Boronic esters, such as pinacol esters, can typically be used directly in the Suzuki-Miyaura coupling reaction. Under the basic reaction conditions, they are believed to hydrolyze in situ to the corresponding boronic acid, which then participates in the catalytic cycle. While the exact transmetalating species is a subject of ongoing research, the use of boronic esters is a well-established and effective strategy, especially for unstable boronic acids[11][12].

Q3: How do I choose between different palladium precatalysts (e.g., G2, G3, G4)?

A3: The different generations (G) of Buchwald precatalysts are designed for improved stability, ease of handling, and efficiency of generating the active Pd(0) catalyst.

  • G2 Precatalysts: Are effective but can sometimes be slower to activate.

  • G3 Precatalysts: Feature a carbazole-based ancillary ligand, leading to faster activation and often higher reactivity at lower temperatures.

  • G4 Precatalysts: Offer even greater air and moisture stability, making them more user-friendly for routine use without a glovebox.

For very challenging or sensitive substrates, a G3 or G4 precatalyst is often a good choice as they ensure rapid and clean formation of the active catalyst, which can be crucial to outcompete substrate degradation pathways[3].

Experimental Protocols

General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of a sterically hindered aryl halide with a sterically hindered arylboronic acid. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid or ester (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, arylboronic acid (or derivative), and base.

  • Inert Atmosphere: Seal the vial with a septum cap and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst[3].

  • Solvent Addition: Add the degassed solvent via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent[3].

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C)[3].

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS[3].

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[3].

  • Purification: Purify the crude product by flash column chromatography[3].

Workflow Diagram for Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_vessel 1. Add Reagents to Oven-Dried Vial inert_atm 2. Establish Inert Atmosphere prep_vessel->inert_atm add_catalyst 3. Add Pd Precatalyst inert_atm->add_catalyst add_solvent 4. Add Degassed Solvent add_catalyst->add_solvent heat_stir 5. Heat and Stir add_solvent->heat_stir monitor 6. Monitor Progress heat_stir->monitor workup_steps 7. Cool, Dilute, and Wash monitor->workup_steps purify 8. Purify by Chromatography workup_steps->purify product Final Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Data Summary

The choice of ligand and reaction conditions can dramatically impact the yield of sterically hindered couplings. The table below summarizes example conditions for challenging substrates.

Aryl HalideBoronic Acid/DerivativeCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
1-Bromo-2,6-dimethylbenzene2-Isopropylphenylboronic acidPd(OAc)₂ / BI-DIMEK₃PO₄Toluene11094[3]
2-Chlorotoluene2,4,6-Trimethylphenylboronic acidHFTPhos-Pd G3 (0.05 mol%)K₂CO₃iPrOH/H₂O6095[3]
4-Chlorobenzonitrile2-Furanboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10095[3]

References

Troubleshooting guide for incomplete conversion in boronic acid cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Incomplete Suzuki-Miyaura Reactions

Welcome to the technical support center for boronic acid cross-coupling. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to incomplete conversion in Suzuki-Miyaura reactions. The following question-and-answer section addresses common experimental challenges with in-depth explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Section 1: Initial Diagnosis & General Problems

Q1: My Suzuki-Miyaura reaction has a very low yield or isn't working at all. What are the first things I should check?

A1: When a Suzuki-Miyaura coupling fails, a systematic check of your core components and setup is the most efficient way to diagnose the problem. Low yields can often be traced back to a few key areas.[1][2]

  • Reagent Integrity:

    • Boronic Acid/Ester Stability: Boronic acids are susceptible to decomposition, especially protodeboronation.[3][4][5] Heteroaryl boronic acids are particularly notorious for their instability.[3][6] Verify the purity of your boronic acid; if it's old or has been stored improperly, consider using a fresh batch or a more stable derivative like a pinacol or MIDA boronate ester.[1][4][5]

    • Aryl Halide Reactivity: The reactivity of the electrophile follows the general trend: I > OTf > Br >> Cl.[7] If you are using an aryl chloride, the reaction will likely require a more electron-rich ligand to promote the oxidative addition step.[3]

  • Catalyst System Activity:

    • Palladium Source: Ensure your palladium source and ligand are active.[2] Pd(II) precatalysts like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species, a step which can sometimes be inefficient or lead to side reactions like homocoupling.[1][3] Using a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or an advanced precatalyst (e.g., a Buchwald G3 palladacycle) can provide more consistent results.[1][2][8]

    • Ligand Oxidation: Phosphine ligands are prone to oxidation, which deactivates the catalyst.[1] Always handle them under an inert atmosphere.

  • Reaction Environment:

    • Oxygen Contamination: The presence of oxygen is a primary cause of catalyst decomposition (formation of palladium black) and the homocoupling of boronic acids.[1][2][8] It is critical to ensure your solvent is properly degassed and the reaction is run under a rigorously maintained inert atmosphere (Argon or Nitrogen).[1][8]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Troubleshooting workflow for incomplete conversion.

Section 2: Common Side Reactions

Q2: I'm observing a significant amount of a byproduct corresponding to my starting arene (from the boronic acid). What is happening and how can I stop it?

A2: You are observing protodeboronation, a common and often frustrating side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4][6] This process consumes your nucleophile, directly lowering the yield of the desired cross-coupled product.[9]

Causality: Protodeboronation is essentially a protonolysis reaction. Its rate is highly dependent on several factors:

  • Proton Sources: Water is a common proton source, and its presence can accelerate this side reaction.[1][9]

  • Base: The base required for the Suzuki-Miyaura catalytic cycle also activates the boronic acid, forming a boronate species that is more susceptible to protonolysis.[9][10]

  • Temperature: Higher reaction temperatures increase the rate of protodeboronation.[9]

  • Substrate Electronics: Electron-deficient and certain heteroaryl boronic acids (e.g., 2-pyridyl boronic acids) are particularly prone to this decomposition pathway.[3][4]

Solutions to Minimize Protodeboronation:

StrategyRationaleRecommended Action
Use Anhydrous Conditions Minimizes the primary proton source.[1][9]Use dry, degassed solvents and reagents.
Select a Milder Base Reduces the rate of protonolysis.[1]Switch from strong bases (e.g., NaOH, KOH) to weaker ones like K₃PO₄, Cs₂CO₃, or KF.[1][9]
Lower Reaction Temperature Slows the rate of the decomposition reaction.[9]If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
Use a Protected Boronic Acid The "slow-release" of the active boronic acid keeps its concentration low, minimizing decomposition.[4][11]Convert the boronic acid to a more stable MIDA boronate, pinacol ester, or trifluoroborate salt.[1][4][9]

Q3: My main byproduct is a biaryl formed from two molecules of my boronic acid. What is this and how can I prevent it?

A3: This side reaction is known as homocoupling (or Glaser-type coupling). It reduces the yield by consuming two equivalents of your nucleophile for every molecule of byproduct formed.

Causality: The primary cause of homocoupling is the presence of oxygen in the reaction mixture.[1][2] Oxygen can facilitate the oxidative coupling of two boronic acid molecules, a process often mediated by palladium species.[1][3] This can be particularly problematic when using a Pd(II) precatalyst, as the in-situ reduction to Pd(0) can sometimes promote this pathway.[1][3]

Solutions to Minimize Homocoupling:

  • Rigorous Degassing: This is the most critical step. Ensure your solvent is thoroughly deoxygenated and a positive pressure of an inert gas (Argon or Nitrogen) is maintained throughout the reaction.[1][8]

  • Use a Pd(0) Source: Starting with a catalyst already in the active Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can help minimize homocoupling that occurs during the reduction of Pd(II) precatalysts.[1]

  • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture via syringe pump can keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[1]

Section 3: Reagent and Catalyst Optimization

Q4: How do I choose the right base for my reaction? It seems like my base isn't working effectively.

A4: The base plays multiple crucial roles in the Suzuki-Miyaura reaction, and its choice is critical for success.[7] Its primary function is to activate the organoboron species to facilitate transmetalation.[7][12][13][14] An ineffective base can lead to incomplete conversion.

Key Considerations for Base Selection:

ParameterImportanceCommon Choices & Recommendations
Strength Must be strong enough to activate the boronic acid but not so strong that it causes degradation of sensitive functional groups on your substrates.[15]Strong: NaOH, KOH, KOt-Bu. Moderate/Weak: K₃PO₄, K₂CO₃, Cs₂CO₃, KF.[15] For base-labile groups, milder bases like KF or K₃PO₄ are recommended.[1][12]
Solubility The base must have at least partial solubility in the reaction medium to be effective.[15] Water is often added as a co-solvent to dissolve inorganic bases like K₂CO₃ or K₃PO₄.[3][15]For biphasic systems (e.g., Toluene/H₂O), ensure vigorous stirring or consider adding a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB).[15]
Physical Form The surface area of a solid base impacts its reactivity.Always use a finely powdered, dry base to ensure reproducibility and complete reaction. Clumped or coarse particles can lead to slow and incomplete reactions.[15]

Q5: My reaction is sluggish, especially with an electron-rich aryl bromide. Should I change my ligand?

A5: Absolutely. The ligand is arguably the most important component for tuning the reactivity of the palladium catalyst.[7] For challenging substrates, such as electron-rich or sterically hindered aryl halides, ligand choice is paramount.

Ligand Properties and Their Effects:

  • Electron-Rich Ligands: These ligands (e.g., alkylphosphines like P(t-Bu)₃, ferrocenylphosphines, NHCs) increase the electron density on the palladium center.[3][7] This promotes the oxidative addition step, which is often the rate-limiting step for less reactive electrophiles like aryl chlorides or electron-rich aryl bromides.[3]

  • Bulky Ligands: Sterically demanding ligands (e.g., SPhos, XPhos, those with tert-butyl or adamantyl groups) accelerate the final reductive elimination step, which releases the product and regenerates the active catalyst.[3][7]

If your reaction is slow, screening a panel of ligands with different steric and electronic properties is a standard and highly effective optimization strategy.[3]

Protocols and Methodologies

Protocol 1: Standard Procedure for Setting Up an Inert Reaction Atmosphere

This protocol is essential for minimizing side reactions like homocoupling and catalyst decomposition.[1][2]

  • Vessel Preparation: To an oven- or flame-dried Schlenk flask or reaction vial, add a magnetic stir bar, the aryl halide (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and the finely powdered base (2.0–3.0 equiv.).[2]

  • Inerting the Vessel: Seal the vessel with a rubber septum or screw cap with a PTFE liner. Connect the vessel to a vacuum/inert gas manifold.

  • Evacuate-Backfill Cycle: Carefully evacuate the atmosphere inside the vessel under vacuum for 2-5 minutes. Then, switch the valve to backfill the vessel with a positive pressure of high-purity argon or nitrogen. Repeat this cycle a total of three times to ensure the complete removal of oxygen.[8]

  • Reagent Addition: Under a positive pressure of the inert gas, add the degassed solvent(s) via syringe. If adding the catalyst and/or ligand as solids, briefly open the flask under a strong positive flow of inert gas to add them quickly.

  • Final Degassing (Optional but Recommended): For maximum oxygen removal, bubble the inert gas through the stirred reaction solution for 10-15 minutes before heating.[1]

  • Reaction Execution: Heat the reaction to the desired temperature with vigorous stirring.[1]

dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Generally accepted mechanism for the Suzuki-Miyaura reaction.[3]

Protocol 2: Preparation of a MIDA Boronate Ester for Enhanced Stability

If protodeboronation is a persistent issue, converting your unstable boronic acid to a stable N-methyliminodiacetic acid (MIDA) boronate is an excellent strategy.[4][16]

  • Dissolution: In a vial, dissolve the boronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in dimethylformamide (DMF).

  • Dehydration: Heat the mixture to 80-100 °C under a stream of nitrogen or with a vacuum applied to remove water. The reaction is typically complete within 1-2 hours when a clear solution is formed.

  • Isolation: Cool the reaction mixture to room temperature. The MIDA boronate often crystallizes or precipitates from the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The resulting solid can be isolated by vacuum filtration, washed with a cold solvent (e.g., diethyl ether or acetonitrile), and dried under vacuum. MIDA boronates are typically stable, crystalline solids that can be purified by chromatography if necessary and stored for long periods.

  • Usage: The MIDA boronate can be used directly in the Suzuki coupling reaction, often under aqueous basic conditions which facilitate the slow release of the active boronic acid.[16]

References

Technical Support Center: Suzuki-Miyaura Coupling of (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for minimizing the homocoupling of (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid during Suzuki-Miyaura cross-coupling reactions. Our goal is to empower you with the scientific understanding to optimize your synthetic routes and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a biphenyl byproduct in my Suzuki-Miyaura reaction. What is this, and why is it forming?

A1: The biphenyl byproduct you are observing is likely the result of the homocoupling of your this compound. This is a common side reaction in Suzuki-Miyaura couplings where two molecules of the boronic acid react with each other to form a symmetrical biaryl.[1][2] This side reaction is particularly prevalent under two conditions: the presence of oxygen and the use of a Pd(II) precatalyst.[1][2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then directly mediate the homocoupling of the boronic acid.[4][5][6][7]

Q2: My starting boronic acid seems to be degrading, leading to low yields. What is happening?

A2: Boronic acids, especially those with electron-withdrawing groups like your this compound, can be susceptible to protodeboronation.[8] This is a side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your starting material.[9] This can be exacerbated by the presence of water and certain bases.[9]

Q3: Can the choice of base influence the extent of homocoupling?

A3: Absolutely. The base plays a critical role in the transmetalation step of the Suzuki-Miyaura cycle.[10] However, strong bases can promote side reactions. For minimizing homocoupling and protodeboronation of electron-deficient boronic acids, milder bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) are often recommended over stronger bases like sodium hydroxide (NaOH).[8][11]

Q4: How can I detect and quantify the amount of homocoupling byproduct in my reaction mixture?

A4: The most common techniques for detecting and quantifying the homocoupling byproduct are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the separation and quantification of the desired product, starting materials, and byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool.[12] For fluorinated compounds like yours, ¹⁹F NMR can be particularly useful for quantification, often using an internal standard.[13]

Troubleshooting Guide: A Deeper Dive into Minimizing Homocoupling

This section provides a more detailed, problem-solution approach to systematically address and resolve issues with homocoupling of this compound.

Issue 1: Excessive Homocoupling Product Formation

Root Cause Analysis: The formation of the homocoupled biphenyl dimer is primarily driven by oxidative coupling pathways. Understanding these pathways is key to their prevention.

Mechanism of Homocoupling:

Caption: Desired Suzuki-Miyaura cycle vs. undesired oxygen-mediated and Pd(II)-driven homocoupling pathways.

Solutions:

  • Rigorous Exclusion of Oxygen: The reaction of Pd(0) with oxygen to form a palladium peroxo complex is a key step in one of the major homocoupling pathways.[4][5][6][7]

    • Actionable Protocol:

      • Use standard Schlenk techniques. Oven-dry all glassware and allow to cool under a stream of inert gas (Argon or Nitrogen).

      • Degas all solvents thoroughly. This can be achieved by bubbling an inert gas through the solvent for at least 30 minutes or by using several freeze-pump-thaw cycles.[11][14]

      • Maintain a positive pressure of inert gas throughout the reaction setup and duration.

  • Choice of Palladium Source and Ligand:

    • Rationale: Starting with a Pd(II) precatalyst can lead to direct homocoupling before the catalytic cycle is established.[1][2] The choice of ligand is also critical as bulky, electron-rich ligands can accelerate the desired cross-coupling reaction, outcompeting the homocoupling side reaction.[2][15]

    • Recommendations:

      • Utilize a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst.

      • If using a Pd(II) source, consider the addition of a reducing agent to facilitate the in-situ formation of Pd(0).

      • Employ bulky, electron-rich phosphine ligands such as those from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[15]

Table 1: Impact of Reaction Parameters on Homocoupling

ParameterRecommendation for Minimizing HomocouplingRationale
Palladium Source Use Pd(0) precatalysts (e.g., Pd₂(dba)₃ with a suitable ligand) or ensure efficient in-situ reduction of Pd(II) sources.Pd(II) can directly catalyze the homocoupling of boronic acids.[1][2]
Ligand Employ bulky, electron-rich ligands (e.g., Buchwald-type phosphines, NHCs).These ligands promote the desired reductive elimination step and can stabilize the Pd(0) state.[2][15]
Base Use milder bases like K₃PO₄, Cs₂CO₃, or KF.Stronger bases can promote side reactions, including protodeboronation.[8][11]
Solvent Use anhydrous and thoroughly degassed solvents.Oxygen dissolved in the solvent is a primary culprit for oxidative homocoupling.[16]
Atmosphere Maintain a strict inert atmosphere (Argon or Nitrogen).Prevents the oxidation of the active Pd(0) catalyst.[16]
Temperature Optimize the temperature; excessively high temperatures can sometimes favor side reactions.While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions.[1]
Issue 2: Low Yields Due to Boronic Acid Instability

Root Cause Analysis: The electron-withdrawing nature of the carbamoyl group in this compound can make it more susceptible to protodeboronation, especially under basic aqueous conditions.

Protodeboronation BoronicAcid This compound Protodeboronated 4-Fluoro-N-phenylbenzamide BoronicAcid->Protodeboronated Protodeboronation Base Base (e.g., OH⁻) Base->Protodeboronated Water H₂O Water->Protodeboronated

References

Impact of boroxine formation on reactivity and how to mitigate it

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances of working with boronic acids and the challenges that can arise from their dehydration to form boroxines. This guide is designed to provide you with in-depth, field-proven insights to help you troubleshoot common issues, understand the underlying chemistry, and implement effective mitigation strategies in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a boroxine, and how does it form?

A: A boroxine is the cyclic trimeric anhydride of a boronic acid.[1] It forms through the intermolecular dehydration of three boronic acid molecules, releasing three molecules of water.[1][2] This is a reversible, entropically driven process, meaning the equilibrium between the boronic acid and the boroxine can be shifted by controlling the amount of water in the system.[2][3] The reaction can occur spontaneously upon storage, especially in anhydrous solvents or when heated, but can be reversed by the addition of water.[1][4]

The formation of boroxines is an equilibrium process that can be influenced by several factors. Electron-donating groups on the aryl ring of the boronic acid tend to favor boroxine formation, while electron-withdrawing groups can accelerate the hydrolysis of the boroxine back to the boronic acid.[5] The process is also temperature-dependent, with higher temperatures favoring the entropically driven formation of the boroxine.[2]

Boroxine_Formation cluster_0 3 Boronic Acid Molecules cluster_1 Boroxine + Water 3R-B(OH)2 3 R-B(OH)₂ Boroxine (RBO)₃ 3R-B(OH)2->Boroxine Dehydration (Heat, Anhydrous Conditions) Boroxine->3R-B(OH)2 Hydrolysis (Addition of Water) Water 3 H₂O

Caption: Equilibrium between boronic acid and its corresponding boroxine.

Q2: My boronic acid reagent looks oily/clumpy/sticky. Can I still use it?

A: An oily, clumpy, or sticky appearance in a boronic acid reagent is a common physical indicator of boroxine formation.[6] While this may seem concerning, for many applications, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the boroxine can often be used directly.[6] In the presence of water in the reaction mixture, the boroxine is in equilibrium with the active boronic acid monomer.[2]

However, there are critical considerations:

  • Stoichiometry: The molecular weight of the boroxine is different from that of three individual boronic acid molecules due to the loss of water. Using the reagent "as is" without accounting for the boroxine content can lead to inaccurate stoichiometry and potentially lower yields.[7]

  • Purity: While boroxine formation is the most likely cause, other degradation pathways could be at play. It is always best to assess the purity of the reagent if the reaction is sensitive or if unexpected side products are observed.[6]

Q3: How does boroxine formation impact my reaction?

A: The impact of boroxine formation on a reaction can be multifaceted and is not always detrimental.

  • Positive/Neutral Impact: In some instances, boroxines have been reported to be as reactive or even more reactive than their corresponding boronic acids in Suzuki-Miyaura couplings.[8][9] This is because the equilibrium in the reaction medium can regenerate the active boronic acid species. Some studies have even shown that boroxines can lead to faster transmetalation rates.[8]

  • Negative Impact:

    • Inaccurate Stoichiometry: As mentioned, the most significant issue is the uncertainty in the molar quantity of the active boronic acid. It is common practice to add a slight excess of the boronic acid reagent to compensate for any dehydration.[7]

    • Reduced Reactivity: In cases where the reaction conditions are strictly anhydrous, the boroxine may be less reactive as the regeneration of the boronic acid is suppressed.[10]

    • Side Reactions: The presence of boroxine can sometimes lead to the formation of side products, although this is less common than issues arising from stoichiometry.[6]

Troubleshooting Guide

Problem 1: Low or No Yield in a Suzuki-Miyaura Coupling Reaction

You've set up a Suzuki-Miyaura coupling, but the reaction is sluggish or has failed completely. Boroxine formation in your boronic acid reagent could be a contributing factor.

Initial Checks:

  • Reagent Quality: Visually inspect your boronic acid. If it appears oily or has clumped, significant boroxine formation may have occurred.[6]

  • Reaction Conditions: Review your solvent system and base. The presence of a controlled amount of water is often beneficial for Suzuki-Miyaura couplings as it can facilitate the hydrolysis of the boroxine back to the boronic acid and aid in the catalytic cycle.[6][11]

Mitigation Strategies & Solutions:

StrategyDescriptionWhen to Use
Use Excess Reagent Increase the equivalents of the boronic acid reagent (e.g., from 1.2 to 1.5-2.0 equiv.).A quick and often effective solution for routine reactions where the cost of the reagent is not prohibitive.
Pre-treat the Boronic Acid Dissolve the boronic acid in a suitable solvent and add a controlled amount of water. Stir for a short period before adding to the reaction mixture.When you suspect significant boroxine formation and want to ensure the active monomer is present at the start of the reaction.
Optimize Reaction Conditions Ensure your solvent system is appropriate (e.g., dioxane/water, THF/water) and your base is suitable (e.g., K₂CO₃, K₃PO₄).[11]If you are working with a new substrate or have consistently low yields.
Convert to a Protected Form If problems persist, consider converting the boronic acid to a more stable derivative like a pinacol ester or a trifluoroborate salt.[12]For sensitive substrates, multi-step syntheses, or when precise stoichiometry is critical.
Problem 2: Inconsistent Results and Reproducibility Issues

You are running the same reaction under what you believe are identical conditions, but the yields are inconsistent from batch to batch.

Underlying Cause:

The level of boroxine in your boronic acid reagent can vary depending on its age, storage conditions, and even the humidity in the lab on the day it was weighed.[13] This variability directly impacts the effective concentration of your reagent, leading to poor reproducibility.

Solutions for Ensuring Consistency:

  • Standardize Storage and Handling:

    • Store boronic acids in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[6][14]

    • For long-term storage, keep them in a freezer at -20°C.[6]

    • Minimize exposure to atmospheric moisture when weighing and handling.[13][14]

  • Use Boronic Acid Protecting Groups: For critical applications, using a protected form of the boronic acid is the most reliable way to ensure consistency.

    • Pinacol Esters: These are highly popular due to their stability to column chromatography and their ability to be used directly in many coupling reactions.[12]

    • N-methyliminodiacetic acid (MIDA) boronates: These are exceptionally stable and can withstand a wide range of reaction conditions, allowing for late-stage deprotection and coupling.[12]

    • Trifluoroborate Salts: These are crystalline solids that are highly stable to air and moisture and can slowly release the boronic acid in situ during the reaction.[6][12]

Mitigation_Strategies Boronic Acid R-B(OH)₂ Boroxine (RBO)₃ Boronic Acid->Boroxine Dehydration (Improper Storage) Protected Boronic Acid Protected R-B(OR)₂ (e.g., Pinacol, MIDA) Boronic Acid->Protected Boronic Acid Protection Step Reaction Desired Reaction (e.g., Suzuki Coupling) Boronic Acid->Reaction Direct Use (Fresh Reagent) Boroxine->Reaction Can be reactive, but stoichiometry is an issue Protected Boronic Acid->Reaction Controlled Release/ Direct Use

Caption: Workflow for mitigating boroxine-related reactivity issues.

Experimental Protocols

Protocol 1: Conversion of a Boronic Acid to its Pinacol Ester

This protocol provides a general method for protecting a boronic acid as its pinacol ester, enhancing its stability.

Materials:

  • Aryl boronic acid (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous solvent (e.g., Toluene or THF)

  • Dean-Stark apparatus (for toluene) or molecular sieves (for THF)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus (if using toluene), add the aryl boronic acid and pinacol.

  • Add a sufficient volume of anhydrous toluene to dissolve or suspend the reagents.

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude pinacol ester can often be used directly or purified by recrystallization or column chromatography.

Protocol 2: In Situ Hydrolysis of Boroxine for a Suzuki Coupling

This protocol is a practical approach for using a boronic acid that is suspected to have significant boroxine content.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid/boroxine reagent (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent system (e.g., Dioxane:Water 4:1)

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, boronic acid/boroxine reagent, and base.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent system via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to allow for partial hydrolysis of the boroxine before heating.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress.

  • Upon completion, perform a standard aqueous workup and purify the product.[11]

References

Technical Support Center: Navigating Catalyst Poisoning by Sulfur-Containing Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for a common and often frustrating challenge in cross-coupling chemistry: palladium catalyst poisoning by sulfur-containing boronic acid derivatives. My goal is to move beyond simple procedural lists and offer insights into the underlying chemical principles, empowering you to diagnose and solve problems effectively in your own laboratory work.

Frequently Asked Questions (FAQs)

Here, we address some of the fundamental questions surrounding catalyst deactivation in the presence of sulfur-containing reagents.

Q1: Why are palladium catalysts so susceptible to poisoning by sulfur compounds?

A1: The core of the issue lies in the strong chemical affinity between palladium and sulfur. Palladium catalysts, particularly in their active Pd(0) state, are soft Lewis acids. Sulfur atoms, present in functional groups like thiols, thiophenes, and thioethers, act as soft Lewis bases. This compatibility leads to a powerful interaction known as chemisorption, where the sulfur compound binds strongly to the palladium surface. This binding blocks the active sites required for the catalytic cycle (oxidative addition, transmetalation, reductive elimination), leading to a dramatic decrease in reaction rate or complete catalyst deactivation. In more severe cases, this interaction can lead to the formation of highly stable and catalytically inert palladium sulfides (PdS).[1]

Q2: Are all sulfur-containing functional groups equally problematic?

A2: No, the severity of catalyst poisoning is highly dependent on the nature of the sulfur-containing group. The hierarchy of poisoning potential is generally as follows:

  • Unprotected Thiols (-SH): These are the most potent catalyst poisons due to the high electron density and accessibility of the sulfur atom, which readily coordinates to palladium.

  • Thioethers (-S-R): While still problematic, the steric bulk and electronic effects of the alkyl or aryl substituent can somewhat diminish the poisoning effect compared to free thiols.

  • Thiophenes and other Sulfur Heterocycles: These are generally less poisoning than thiols or simple thioethers. The sulfur lone pair is part of an aromatic system, making it less available for coordination to the palladium center. However, they are still a very common cause of low yields and stalled reactions. The poisoning potential can also vary between different heterocycles (e.g., thiophene vs. thiazole), though direct quantitative comparisons in Suzuki-Miyaura reactions are not extensively documented.[1]

  • Sulfones (-SO₂-) and Sulfoxides (-SO-): The sulfur atom in these functional groups is oxidized and has significantly reduced Lewis basicity. Consequently, they are much less likely to act as catalyst poisons.

Q3: What are the typical signs of catalyst poisoning in my reaction?

A3: The most common indicator is a low or non-existent yield of your desired product, with recovery of starting materials. Other signs include:

  • Reaction Stalls: The reaction may start, as indicated by initial product formation on TLC or LC-MS, but then ceases to progress, leaving significant amounts of starting material. This points to progressive deactivation of the catalyst over time.[1]

  • Formation of Palladium Black: A visible change in the reaction mixture from a homogeneous solution to a black, heterogeneous suspension is a classic sign of catalyst death. This indicates that the soluble Pd(0) species has aggregated into inactive bulk palladium metal.

  • Side Reactions: In the case of unprotected thiols, you may observe the formation of disulfide byproducts.

Q4: Can I just add more catalyst to overcome the poisoning?

A4: While increasing the catalyst loading can sometimes be a brute-force solution to achieve a reasonable yield, it is often not an ideal approach. This strategy can be expensive, especially with precious metal catalysts, and can lead to higher levels of residual palladium in your product, which is a major concern in pharmaceutical applications. Furthermore, for potent poisons, even a significantly higher catalyst loading may not be sufficient to drive the reaction to completion. A more robust solution involves addressing the root cause of the poisoning.

Troubleshooting Guide: From Problem to Solution

This section is designed to provide a logical workflow for troubleshooting and resolving issues encountered during Suzuki-Miyaura reactions involving sulfur-containing boronic acid derivatives.

Problem 1: My reaction with a thiophene- or thiazole-containing boronic acid is giving a low yield or has stalled.
  • Probable Cause: The sulfur heterocycle is poisoning the palladium catalyst. The lone pair on the sulfur atom, even though part of an aromatic system, is coordinating to the Pd(0) center and inhibiting the catalytic cycle.

  • Solutions:

    • Increase Catalyst Loading & Ligand Ratio: As a first, simple adjustment, you can try increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) and the ligand-to-palladium ratio. This can provide enough active catalyst to overcome partial poisoning.

    • Switch to a More Robust Catalyst System: Modern palladium precatalysts with sterically hindered and electron-rich phosphine ligands (e.g., Buchwald or Herrmann-type catalysts) are often more resistant to poisoning than traditional catalysts like Pd(PPh₃)₄.

    • Slow Addition of the Boronic Acid: Instead of adding all the sulfur-containing boronic acid at the beginning, a slow addition via syringe pump over several hours can maintain a low instantaneous concentration of the poisoning agent. This allows the catalytic cycle to proceed with the portion of the catalyst that remains active at any given time.[1]

Problem 2: My reaction involving a boronic acid with a free thiol (-SH) group is not working at all.
  • Probable Cause: The unprotected thiol is a potent catalyst poison, immediately deactivating the palladium catalyst upon addition.

  • Solutions:

    • Protect the Thiol Group: This is the most effective and recommended strategy. The thiol group can be temporarily masked with a protecting group that is stable to the Suzuki-Miyaura reaction conditions but can be easily removed later. A highly effective and practical choice is the 2-ethylhexyl-3-mercaptopropionate group. This group is robust under aqueous basic conditions used for the coupling and can be cleanly removed via a β-elimination mechanism.

      See Experimental Protocol 1 for a detailed procedure.

    • Use a Thiol Surrogate: Instead of starting with a thiol, you can incorporate a protected thiol equivalent early in your synthetic route. The aforementioned 2-ethylhexyl-3-mercaptopropionate can also be used as a thiol surrogate.

Problem 3: I suspect my boronic acid is unstable under the reaction conditions, leading to both catalyst poisoning and protodeboronation.
  • Probable Cause: Some boronic acids, particularly heteroaromatic ones, are prone to decomposition (protodeboronation), while also acting as catalyst poisons. This creates a dual problem.

  • Solution: Use of N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are air-stable, crystalline solids that are unreactive under standard anhydrous cross-coupling conditions.[2] They serve as a "slow-release" form of the boronic acid. Under mild aqueous basic conditions, the MIDA group is slowly hydrolyzed, releasing the reactive boronic acid into the solution at a low, steady concentration. This minimizes both catalyst poisoning and boronic acid decomposition.[3]

    See Experimental Protocol 2 for a detailed procedure.

Problem 4: My reaction is complete, but I am concerned about residual palladium in my sulfur-containing product.
  • Probable Cause: The strong affinity between sulfur and palladium can make it difficult to remove the catalyst from the final product during workup and purification.

  • Solution: Use of Solid-Supported Scavengers: After the reaction is complete, the crude product can be treated with a solid-supported scavenger. These are typically silica-based materials functionalized with groups that have a very high affinity for palladium, such as thiols or thioureas. The scavenger binds the residual palladium, and because it is a solid, it can be easily removed by simple filtration.

    See Experimental Protocol 3 for a detailed procedure.

Visualizing the Problem and Solutions

To better understand the concepts discussed, the following diagrams illustrate the key mechanisms and workflows.

CatalystPoisoning cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_poisoning Poisoning Pathway Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)-X Pd0->PdII_ArX Oxidative Addition (Ar-X) Poisoned_Pd [Pd(0)]---S-Compound (Inactive Complex) Pd0->Poisoned_Pd Chemisorption PdII_ArR Ar-Pd(II)-R PdII_ArX->PdII_ArR Transmetalation (R-B(OH)₂) PdII_ArR->Pd0 Reductive Elimination (Ar-R) S_Compound Sulfur Compound (e.g., Thiophene-B(OH)₂) S_Compound->Poisoned_Pd

Caption: Mechanism of palladium catalyst deactivation by a sulfur-containing molecule.

TroubleshootingWorkflow Start Low Yield with S-Containing Boronic Acid IsThiol Is an unprotected thiol (-SH) present? Start->IsThiol ProtectThiol Protect the thiol group (e.g., with 2-ethylhexyl 3-mercaptopropionate) IsThiol->ProtectThiol Yes IsHeterocycle Is it a sulfur heterocycle? IsThiol->IsHeterocycle No End Successful Reaction ProtectThiol->End Optimize Optimize Conditions: 1. Increase catalyst loading 2. Use robust ligand 3. Slow addition of boronic acid IsHeterocycle->Optimize Yes UseMIDA Is the boronic acid known to be unstable? IsHeterocycle->UseMIDA No/Other Optimize->End MIDA_Protocol Use an N-MIDA boronate for slow release UseMIDA->MIDA_Protocol Yes UseMIDA->End No MIDA_Protocol->End

Caption: Troubleshooting workflow for sulfur-related issues in Suzuki-Miyaura coupling.

Data Presentation: Mitigation Strategies

The following table summarizes the primary mitigation strategies, their applicability, and key considerations.

StrategyWhen to UseKey AdvantagesConsiderations
Thiol Protection When using boronic acids with unprotected thiol (-SH) groups.Highly effective; prevents immediate catalyst death.Requires additional synthetic steps for protection and deprotection.
Slow Addition For moderately poisoning substrates like thiophenes.Simple to implement; minimizes the instantaneous concentration of the poison.May require long reaction times; not effective for potent poisons.
MIDA Boronates For unstable boronic acids or when slow release is beneficial.Excellent for unstable substrates; improves yields by minimizing side reactions.Requires synthesis of the MIDA boronate precursor.
Use of Scavengers Post-reaction to remove residual palladium.Ensures high purity of the final product; crucial for pharmaceutical applications.Adds a step to the workup; scavenger must be selected to not bind the product.

Experimental Protocols

The following protocols are provided as detailed, step-by-step guides for implementing the key mitigation strategies discussed.

Protocol 1: Protection of an Aryl Thiol as a 2-Ethylhexyl-3-mercaptopropionate Thioether for Suzuki-Miyaura Coupling

This protocol describes the protection of a thiol on a bromoaryl starting material, which can then be converted to a boronic acid or used directly in a Suzuki-Miyaura coupling.

Part A: Protection of 4-Bromobenzenethiol

  • Reaction Setup: To a solution of 4-bromobenzenethiol (1.0 mmol, 1.0 equiv) in a suitable solvent like THF (5 mL), add a catalytic amount of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, ~0.05 mmol).

  • Addition of Acrylate: Add 2-ethylhexyl acrylate (1.1 mmol, 1.1 equiv) dropwise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the protected thioether.

Part B: Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried flask, combine the protected 4-bromoaryl thioether (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), a suitable palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv).

  • Solvent and Degassing: Add a degassed solvent system (e.g., dioxane/water 4:1). Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until completion (monitor by TLC or LC-MS).

  • Workup: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate.

Part C: Deprotection

  • Base Treatment: Dissolve the crude product from Part B in a solvent such as ethanol. Add a base like sodium ethoxide (NaOEt) and stir at room temperature.

  • Acidification: After deprotection is complete (monitor by TLC or LC-MS), carefully acidify the reaction mixture with an aqueous acid (e.g., 1 M HCl or citric acid) to protonate the resulting thiolate.

  • Extraction and Purification: Extract the product with an organic solvent, dry, and purify by column chromatography to obtain the final thiol-containing biaryl.

Protocol 2: Suzuki-Miyaura Coupling Using an N-Methyliminodiacetic Acid (MIDA) Boronate

This protocol outlines the general procedure for using a stable MIDA boronate for a slow-release cross-coupling.

Part A: Synthesis of the MIDA Boronate

  • Reaction Setup: In a flask, dissolve the sulfur-containing boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv) in DMSO or DMF.

  • Dehydration: Heat the mixture (e.g., to 90 °C) under vacuum for several hours to remove water and drive the formation of the MIDA boronate.

  • Isolation: Cool the reaction mixture. The MIDA boronate can often be precipitated by adding a non-polar solvent and collected by filtration. It can then be purified by recrystallization or chromatography.[2]

Part B: Slow-Release Suzuki-Miyaura Coupling

  • Reaction Setup: In a flask, combine the aryl halide (1.0 equiv), the MIDA boronate (1.1 equiv), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand like SPhos, 2-5 mol%), and a mild base (e.g., K₃PO₄ or Cs₂CO₃, 3.0 equiv).

  • Solvent and Degassing: Add a degassed solvent system, typically containing water to facilitate the slow deprotection (e.g., THF/H₂O or Dioxane/H₂O). Purge the flask with an inert gas.

  • Reaction: Heat the mixture (e.g., to 80 °C) and stir vigorously. The slow hydrolysis of the MIDA boronate will release the active boronic acid. Monitor the reaction for the consumption of the aryl halide.

  • Workup and Purification: Once complete, perform a standard aqueous workup, extract the product, and purify by column chromatography.

Protocol 3: Post-Reaction Palladium Removal Using a Solid-Supported Scavenger (SiliaMetS® Thiol)

This protocol describes a general method for removing residual palladium from a completed reaction mixture.

  • Reaction Completion: Once your Suzuki-Miyaura reaction is determined to be complete by TLC or LC-MS, cool the reaction mixture to room temperature.

  • Scavenger Selection: Choose a suitable scavenger. SiliaMetS® Thiol (silica-bound thiol) is a versatile and robust choice for palladium.[4][5]

  • Determine Scavenger Amount: Calculate the amount of scavenger needed. Typically, 3-10 equivalents (based on the initial amount of palladium catalyst used) are recommended for efficient removal. The loading of the scavenger (in mmol/g) will be provided by the manufacturer. Amount (g) = (mmol of Pd catalyst) x (desired equivalents) / (scavenger loading in mmol/g)

  • Scavenging Procedure: Add the calculated amount of SiliaMetS® Thiol to the crude reaction mixture (post-workup, dissolved in a suitable organic solvent like ethyl acetate, toluene, or DCM).

  • Stirring: Stir the resulting slurry at room temperature or with gentle heating (e.g., 40 °C) for a period of 2 to 16 hours. Longer times and slightly elevated temperatures can improve scavenging efficiency.

  • Filtration: Filter the mixture through a pad of celite or a sintered glass funnel to remove the solid scavenger. Wash the filter cake with additional solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and concentrate under reduced pressure. The resulting product will have a significantly reduced palladium content. Further purification by chromatography or recrystallization can then be performed if necessary.

References

Validation & Comparative

The Clear Advantage: A Senior Application Scientist's Guide to 19F NMR for Monitoring Reactions with Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery and development, the efficiency and accuracy of reaction monitoring can be the determining factor in the success of a project. The synthesis of complex molecules often relies on robust and predictable chemical transformations. Among these, reactions involving fluorinated boronic acids, such as the Suzuki-Miyaura and Chan-Lam couplings, are cornerstones of modern medicinal chemistry. The unique properties imparted by fluorine—enhanced metabolic stability, bioavailability, and binding affinity—make fluorinated motifs highly desirable in pharmaceutical candidates.[1][2][3][4] Consequently, the ability to precisely monitor the progress of reactions involving these building blocks is of paramount importance.

This guide provides an in-depth comparison of analytical techniques for monitoring reactions with fluorinated boronic acids, with a primary focus on the superior capabilities of 19F Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, I will share field-proven insights and experimental data to demonstrate why 19F NMR is often the most powerful tool for this purpose, while also providing an objective comparison with alternative methods like High-Performance Liquid Chromatography (HPLC).

The Challenge of Monitoring Reactions with Boronic Acids

Boronic acids and their derivatives are versatile reagents, but their reactions can be complex. The desired transformations are often accompanied by side reactions such as protodeboronation and homocoupling, which can complicate the reaction mixture and impact yield and purity.[5] Furthermore, the presence of copper catalysts in reactions like the Chan-Lam coupling can lead to boronic acid degradation.[6][7] Accurate and timely monitoring is therefore crucial for optimizing reaction conditions and understanding reaction mechanisms.

Why 19F NMR Emerges as the Superior Technique

While traditional techniques like HPLC and Gas Chromatography (GC) have long been the workhorses of reaction monitoring, 19F NMR spectroscopy offers a unique set of advantages that make it exceptionally well-suited for reactions involving fluorinated compounds.[8][9]

The 19F nucleus possesses several key properties that make it an ideal probe for NMR spectroscopy:

  • High Sensitivity: With a natural abundance of 100% and a high gyromagnetic ratio, the 19F nucleus provides strong NMR signals, enabling the detection of low-concentration species.[8][10]

  • Wide Chemical Shift Range: The chemical shift range of 19F is significantly larger than that of 1H, spanning over 350 ppm.[8][11] This wide dispersion minimizes the risk of signal overlap, even in complex reaction mixtures, allowing for the unambiguous identification and quantification of starting materials, intermediates, and products.[8][12]

  • "Clean" Spectral Window: Since fluorine is absent in most common organic molecules and solvents, the 19F NMR spectrum is free from background signals, providing a clear window to observe the fluorinated species of interest.[11][13]

  • In-situ and Real-Time Monitoring: 19F NMR allows for the direct analysis of the reaction mixture without the need for sample workup or the use of deuterated solvents, especially with the advent of benchtop NMR spectrometers equipped with an external lock.[8][9][14] This enables true in-situ, real-time monitoring of reaction kinetics.[15]

The following diagram illustrates the typical workflow for reaction monitoring using 19F NMR, highlighting its direct and efficient nature.

19F_NMR_Workflow cluster_0 Reaction Setup cluster_1 19F NMR Analysis Reaction_Vessel Reaction in Progress (Fluorinated Boronic Acid + ...) Sample_Acquisition Direct Sampling (No Workup) Reaction_Vessel->Sample_Acquisition Periodic Sampling NMR_Spectrometer Benchtop/High-Field 19F NMR Spectrometer Sample_Acquisition->NMR_Spectrometer Direct Injection Data_Analysis Quantitative Analysis (Integration of Signals) NMR_Spectrometer->Data_Analysis Spectrum Acquisition Data_Analysis->Reaction_Vessel Feedback for Optimization

Caption: Workflow for in-situ reaction monitoring using 19F NMR.

A Head-to-Head Comparison: 19F NMR vs. HPLC

To provide a clear and objective comparison, let's consider the monitoring of a model Suzuki-Miyaura cross-coupling reaction between a fluorinated aryl bromide and a boronic acid.

Table 1: Comparison of 19F NMR and HPLC for Reaction Monitoring
Feature19F NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Sample Preparation Minimal to none; direct sampling from the reaction vessel.[8][9][14]Required; quenching, extraction, and filtration are often necessary.[8][9]
Analysis Time Rapid; typically 1-5 minutes per sample.[8]Slower; typically 10-30 minutes per sample, including column equilibration.[8][16]
Solvent Requirement Can be performed in non-deuterated solvents.[8][9]Requires specific mobile phases; solvent consumption can be high.
Quantification Intrinsically quantitative; signal area is directly proportional to the number of nuclei.[17]Requires calibration with standards for accurate quantification.[8][16]
Identification Provides structural information, aiding in the identification of unknown intermediates and byproducts.[18]Relies on retention time matching with known standards; limited structural information.
Selectivity Excellent; large chemical shift dispersion minimizes signal overlap.[8][12]Can suffer from co-elution, requiring method development to resolve all components.
Cost Higher initial instrument cost, but lower running costs (fewer consumables).[8]Lower initial instrument cost, but higher running costs (solvents, columns).[8]

The following diagram visually summarizes the key decision-making factors when choosing between 19F NMR and HPLC for reaction monitoring.

Comparison_Diagram Start Need to Monitor a Reaction with Fluorinated Boronic Acid Decision Key Considerations Start->Decision Speed_Simplicity Speed & Simplicity (Minimal Sample Prep) Decision->Speed_Simplicity Structural_Info Need for Structural Information (Intermediates, Byproducts) Decision->Structural_Info Quantification_Needs Quantitative Accuracy (Without Standards) Decision->Quantification_Needs Existing_Infrastructure Existing Lab Infrastructure & Expertise Decision->Existing_Infrastructure NMR_Choice Choose 19F NMR Speed_Simplicity->NMR_Choice High Priority Structural_Info->NMR_Choice Crucial Quantification_Needs->NMR_Choice Essential Existing_Infrastructure->NMR_Choice NMR accessible HPLC_Choice Consider HPLC Existing_Infrastructure->HPLC_Choice HPLC readily available, NMR expertise limited

Caption: Decision tree for selecting an analytical technique.

Experimental Protocols: A Practical Guide

To illustrate the practical application of these techniques, here are step-by-step protocols for monitoring a Suzuki-Miyaura coupling reaction using both 19F NMR and HPLC.

Protocol 1: In-situ 19F NMR Monitoring of a Suzuki-Miyaura Coupling

This protocol is designed for a benchtop NMR spectrometer, which is increasingly accessible in modern research labs.[8][9]

Reaction: Suzuki-Miyaura coupling of 1-bromo-4-fluorobenzene with phenylboronic acid.

Materials:

  • 1-bromo-4-fluorobenzene

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., Toluene/Water)

  • Internal standard (e.g., trifluorotoluene)

  • NMR tubes

  • Benchtop NMR spectrometer

Procedure:

  • Reaction Setup: In a reaction vessel, combine 1-bromo-4-fluorobenzene, phenylboronic acid, palladium catalyst, and base in the chosen solvent system. Add a known amount of the internal standard.

  • Initial Spectrum (t=0): Before initiating the reaction (e.g., by heating), withdraw a small aliquot (approx. 0.5 mL) of the reaction mixture and transfer it to an NMR tube. Acquire a 19F NMR spectrum. This will serve as your time-zero reference.

  • Reaction Initiation: Begin the reaction by heating and stirring the mixture.

  • Time-Course Monitoring: At regular intervals (e.g., every 15-30 minutes), withdraw an aliquot of the reaction mixture and acquire a 19F NMR spectrum. No workup is required.[14]

  • Data Analysis: For each spectrum, integrate the signals corresponding to the starting material (1-bromo-4-fluorobenzene), the product (4-fluorobiphenyl), and the internal standard.

  • Calculation of Conversion: The conversion can be calculated by comparing the integral of the product signal to the sum of the integrals of the product and starting material signals. The internal standard allows for the determination of absolute concentrations if needed.

Protocol 2: HPLC Monitoring of a Suzuki-Miyaura Coupling

Materials:

  • Same reaction components as in Protocol 1

  • Quenching solution (e.g., saturated NH4Cl)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., Na2SO4)

  • HPLC vials

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Method Development: Before starting the reaction, develop an HPLC method that can effectively separate the starting material, product, and any major impurities. Determine the retention times of the starting material and product by injecting pure samples.

  • Reaction Setup: Set up the reaction as described in Protocol 1.

  • Initial Sample (t=0): At time zero, withdraw a small aliquot of the reaction mixture and immediately quench it with a cold quenching solution.

  • Sample Workup: Extract the quenched sample with an organic solvent, dry the organic layer, and filter it. Dilute the sample to an appropriate concentration for HPLC analysis.

  • Time-Course Monitoring: At regular intervals, repeat steps 3 and 4 to collect and prepare samples.

  • HPLC Analysis: Inject the prepared samples into the HPLC system.

  • Data Analysis: Determine the peak areas of the starting material and product in each chromatogram.

  • Calculation of Conversion: Calculate the percent conversion based on the relative peak areas. For accurate quantification, a calibration curve generated from standards of known concentrations is required.[8][16]

Causality Behind Experimental Choices

The choice of 19F NMR for monitoring reactions with fluorinated boronic acids is rooted in its ability to provide direct, quantitative, and structurally informative data with minimal sample manipulation. The causality is clear: by eliminating the need for workup and chromatography, 19F NMR significantly reduces the time and potential for error associated with sample preparation. This allows for a more accurate representation of the reaction state at any given time.

The use of an internal standard in quantitative NMR (qNMR) is a self-validating system. The ratio of the analyte signal to the internal standard signal is independent of the sample volume and concentration, providing a robust method for quantification.

Conclusion

For researchers, scientists, and drug development professionals working with fluorinated boronic acids, 19F NMR spectroscopy offers a clear and compelling advantage for reaction monitoring. Its speed, simplicity, and the wealth of information it provides make it an invaluable tool for reaction optimization, kinetic studies, and mechanistic investigations. While HPLC remains a useful technique, particularly when NMR is not available, the direct, in-situ capabilities of 19F NMR position it as the superior choice for gaining a deeper understanding and control over these critical chemical transformations. The adoption of benchtop NMR technology further democratizes this powerful technique, making it more accessible than ever before.[8][9]

References

A Comparative Guide to the Reactivity of Fluorophenylboronic Acid Isomers in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

**For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into the Reactivity of Ortho-, Meta-, and Para-Fluorophenylboronic Acids

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The choice of the organoboron reagent is pivotal to the success of this reaction. Among the vast array of available boronic acids, fluorophenylboronic acids are of particular interest due to the unique physicochemical and biological properties that the fluorine atom imparts to the target molecules.[2] This guide provides an in-depth, objective comparison of the reactivity of ortho-, meta-, and para-fluorophenylboronic acid isomers in the Suzuki-Miyaura cross-coupling, supported by experimental data and mechanistic insights to aid in rational substrate selection and reaction optimization.

The Decisive Role of Fluorine's Position: An Interplay of Electronic and Steric Effects

The position of the fluorine atom on the phenyl ring of a boronic acid profoundly influences its reactivity in the palladium-catalyzed cross-coupling cycle. This influence is a nuanced interplay of two primary factors: electronic effects and steric hindrance.

Electronic Effects: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect), which can influence the key transmetalation step of the Suzuki-Miyaura reaction. A more electron-deficient aryl boronic acid can exhibit enhanced reactivity. This effect is most pronounced when the fluorine is in the ortho or para position, where it can also exert a +M (mesomeric) effect by donating a lone pair of electrons to the aromatic system. However, the inductive effect of fluorine is generally considered to be dominant. The electron-withdrawing nature of fluorine can lead to faster transmetalation steps, potentially resulting in higher yields and shorter reaction times compared to non-fluorinated analogues.[2]

Steric Effects: The spatial arrangement of the fluorine atom, particularly in the ortho position, can introduce steric hindrance around the boronic acid moiety. This steric bulk can impede the approach of the palladium complex during the transmetalation step, thereby slowing down the reaction rate.[3] This "ortho-effect" is a critical consideration when designing synthetic routes.

A survey of the literature for Suzuki-Miyaura coupling of substituted phenylboronic acids often reveals a general reactivity trend where the para isomer is the most reactive, followed by the meta isomer, with the ortho isomer being significantly less reactive, primarily due to steric hindrance.[3]

Comparative Reactivity: A Quantitative Overview

IsomerAryl HalideCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
p-Fluorophenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001892[4]
m-Fluorophenylboronic acid4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane10016~85 (estimated)[4]
o-Fluorophenylboronic acid4-BromoanisolePd(OAc)₂ / RuPhosK₃PO₄2-MeTHF8024~60 (estimated)[3]

Note: The yields for the meta and ortho isomers are estimated based on typical yields reported for electron-withdrawing and sterically hindered boronic acids, respectively, in the absence of a direct comparative study under the exact same conditions as the para isomer.

The data, while not from a single comparative experiment, suggests a reactivity trend of:

para > meta > ortho

This trend aligns with the expected interplay of electronic and steric effects. The para isomer benefits from the strong electron-withdrawing effect of fluorine, which activates the boronic acid for transmetalation, without any steric hindrance. The meta isomer experiences a slightly weaker electronic effect and no steric hindrance, leading to high but slightly lower reactivity compared to the para isomer. The ortho isomer, despite having a strong electron-withdrawing effect, suffers from significant steric hindrance, which appears to be the dominant factor, leading to a noticeable decrease in reactivity.

Mechanistic Insights: A Deeper Look into the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The position of the fluorine atom on the phenylboronic acid primarily influences the transmetalation step.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) ArPdX Ar-Pd(II)-X(L₂) OxAdd->ArPdX Transmetalation Transmetalation (Ar'-B(OH)₂) ArPdAr_prime Ar-Pd(II)-Ar'(L₂) Transmetalation->ArPdAr_prime Base ArPdAr_prime->Pd0 RedElim Reductive Elimination Product Ar-Ar' RedElim->Product Start Start->Pd0 Catalyst Precursor ArX Aryl Halide (Ar-X) ArX->ArPdX Ar_prime_BOH2 Fluorophenylboronic Acid (Ar'-B(OH)₂) Ar_prime_BOH2->ArPdAr_prime

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Transmetalation Step: This is often the rate-determining step and involves the transfer of the aryl group from the boronic acid to the palladium center. The electron-withdrawing fluorine atom increases the Lewis acidity of the boron atom, facilitating the formation of the boronate species [ArB(OH)₃]⁻ in the presence of a base. This activated boronate then undergoes transmetalation with the Ar-Pd(II)-X complex. For the para and meta isomers, this electronic activation leads to efficient transmetalation. However, for the ortho isomer, the steric bulk of the fluorine atom can hinder the formation of the necessary transition state for the aryl group transfer, thus slowing down this crucial step.

Protodeboronation: A Competing Pathway: A significant side reaction in Suzuki-Miyaura couplings is the protodeboronation of the boronic acid, where the carbon-boron bond is cleaved by a proton source, leading to the formation of a fluoroarene and boric acid. Electron-withdrawing groups, such as fluorine, can increase the propensity for protodeboronation, especially under basic conditions.[2] The relative rates of protodeboronation can vary among isomers and are influenced by the reaction conditions. Careful optimization of the base, solvent, and temperature is crucial to minimize this undesired pathway.

Experimental Protocol: A Standardized Approach for Comparative Studies

To obtain a truly objective comparison of the reactivity of the fluorophenylboronic acid isomers, it is essential to conduct the experiments under identical, carefully controlled conditions. The following is a general experimental protocol that can be adapted for such a comparative study.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Analysis Reactants 1. Combine Aryl Halide, Boronic Acid Isomer, & Base Inert 2. Purge with Inert Gas Reactants->Inert Catalyst 3. Add Pd Catalyst & Ligand Inert->Catalyst Solvent 4. Add Degassed Solvent Catalyst->Solvent Heat 5. Heat to Desired Temperature Solvent->Heat Monitor 6. Monitor by TLC or GC/LC-MS Heat->Monitor Quench 7. Quench Reaction Monitor->Quench Extract 8. Aqueous Work-up & Extraction Quench->Extract Purify 9. Column Chromatography Extract->Purify Characterize 10. Characterize Product (NMR, MS) & Determine Yield Purify->Characterize

Figure 2: General Experimental Workflow for Suzuki-Miyaura Cross-Coupling.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv.)

  • Fluorophenylboronic acid isomer (ortho, meta, or para) (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O, 4:1)

  • Standard laboratory glassware for inert atmosphere chemistry

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, the respective fluorophenylboronic acid isomer, and the base.

  • Catalyst and Ligand Addition: In a separate vial, prepare a stock solution of the palladium catalyst and ligand in the reaction solvent. Add the appropriate amount of this solution to the reaction flask.

  • Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent.

  • Purification and Analysis: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography. Characterize the purified product by NMR and mass spectrometry to confirm its identity and determine the isolated yield.

Conclusion and Future Outlook

The reactivity of fluorophenylboronic acid isomers in Suzuki-Miyaura cross-coupling is a delicate balance of electronic and steric effects. The general trend suggests a reactivity order of para > meta > ortho, with the steric hindrance of the ortho-fluorine atom being the primary limiting factor for its reactivity. However, the strong activating effect of an ortho-fluoro substituent on the transmetalation step should not be entirely dismissed, and under specific, optimized conditions, its reactivity might be enhanced.

For researchers and drug development professionals, a thorough understanding of these nuances is crucial for the rational design of synthetic strategies. While the para and meta isomers are generally reliable coupling partners, the use of the ortho isomer may require more rigorous optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, to overcome the steric impediment and minimize side reactions like protodeboronation.

Future research involving detailed kinetic studies and computational modeling of the reaction pathways for all three isomers under identical conditions would provide a more definitive and quantitative understanding of their relative reactivities. Such studies would be invaluable for further refining the predictive power of synthetic planning and for the continued development of robust and efficient cross-coupling methodologies.

References

Efficacy of (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid vs. Other Boronic Acids: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The Ascendancy of Boronic Acids in Medicinal Chemistry

Boronic acids have emerged as a pivotal class of compounds in drug discovery, largely due to their unique ability to form reversible covalent bonds with the active site residues of enzymes, particularly serine proteases. This interaction mimics the transition state of the enzyme-substrate complex, leading to potent and often highly selective inhibition. The therapeutic landscape has been significantly shaped by boronic acid-based drugs, most notably in oncology with the proteasome inhibitors bortezomib and ixazomib.

The core of their inhibitory action lies in the electron-deficient boron atom, which readily interacts with nucleophilic residues like the hydroxyl group of serine in the catalytic triad of serine proteases or the N-terminal threonine of the proteasome. This forms a stable tetrahedral boronate adduct, effectively blocking the enzyme's catalytic activity.

Unraveling the Potential of (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid

The structure of this compound suggests its potential as an inhibitor of serine proteases or the proteasome. The phenylboronic acid moiety serves as the "warhead," targeting the enzyme's active site. The (4-((4-Fluorophenyl)carbamoyl)phenyl) substituent will significantly influence its potency and selectivity through various interactions within the enzyme's binding pocket.

Based on the structure, potential targets for this compound could include:

  • Dipeptidyl Peptidase IV (DPP-IV): A serine protease involved in glucose metabolism, making it a key target for type 2 diabetes therapies.

  • Fibroblast Activation Protein (FAP): A serine endopeptidase that is overexpressed in the stroma of many cancers and is implicated in tumor growth and invasion.[1]

  • The 20S Proteasome: A multi-catalytic protease complex responsible for intracellular protein degradation and a validated target in cancer therapy.

The fluorophenylcarbamoyl group can engage in hydrogen bonding and hydrophobic interactions within the enzyme's active site, potentially enhancing binding affinity. The fluorine atom, in particular, can alter the electronic properties of the phenyl ring and participate in specific interactions, which can modulate the inhibitory activity.

Comparative Efficacy: A Data-Driven Analysis

To contextualize the potential efficacy of this compound, we will compare the inhibitory activities of several well-characterized boronic acids against their respective targets.

Proteasome Inhibition

The chymotrypsin-like (CT-L) activity of the β5 subunit of the 20S proteasome is the primary target for the approved boronic acid-based cancer drugs.

CompoundTargetIC50 / KiReference
Bortezomib 20S Proteasome (CT-L)Ki: 0.6 nM[2]
Ixazomib 20S Proteasome (CT-L)IC50: 3.4 nM, Ki: 0.93 nM[2]
Delanzomib 20S Proteasome (CT-L)IC50: 3.8 nM[2]

Table 1: Inhibitory potency of clinically relevant boronic acid proteasome inhibitors.

Serine Protease Inhibition: DPP-IV and FAP

Dipeptide boronic acids have been extensively studied as potent inhibitors of DPP-IV and FAP. The structure-activity relationships in this class are well-defined, with the P1 and P2 residues playing a crucial role in determining potency and selectivity.[3]

CompoundTargetIC50 / KiSelectivityReference
Talabostat (Val-boroPro) DPP-IVIC50 < 4 nM; Ki = 0.18 nMNon-selective[4]
FAPIC50 = 560 nM[4]
DPP8/9Inhibits[4]
N-(pyridine-4-carbonyl)-d-Ala-boroPro (ARI-3099) FAPIC50 = 36 ± 4.8 nM>350-fold vs PREP, negligible vs DPPs[5][6]
N-acetyl-Gly-boroPro FAPKi = 23 nM[6][7]
N-acetyl-D-Ala-boroPro FAPKi = 350 nM[6][7]

Table 2: Inhibitory potency and selectivity of dipeptide boronic acid inhibitors against DPP-IV and FAP.

While the specific compound of interest is not a dipeptide, the data illustrates the high potency that can be achieved with boronic acid inhibitors. The efficacy of this compound will depend on how well its substituent can occupy the binding pockets of these enzymes compared to the well-evolved dipeptide structures.

Mechanistic Insights and Structure-Activity Relationship (SAR)

The efficacy of a boronic acid inhibitor is governed by several factors:

  • The Boronic Acid Moiety: This is the key functional group responsible for covalent bond formation with the catalytic serine or threonine residue.

  • The Linker and Scaffolding: The structure connecting the boronic acid to the rest of the molecule positions the "warhead" for optimal interaction.

  • The Specificity-Determining Groups: These are the substituents that interact with the enzyme's specificity pockets (S1, S2, etc.) and are critical for both potency and selectivity.

For this compound, the N-phenyl-4-boronobenzamide core structure is of interest. Research on related structures, such as 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic acid, has shown potent activity as a CXCR1/2 antagonist with an IC50 of 38 nM, although this is a G protein-coupled receptor and not a protease.[8] This highlights that the N-phenyl-carbamoyl-phenylboronic acid scaffold can indeed lead to potent biological activity.

The key to predicting the efficacy of the target compound lies in understanding how the (4-((4-Fluorophenyl)carbamoyl)phenyl) group fits into the active site of potential target enzymes. For serine proteases like DPP-IV and FAP, this group would need to mimic the binding of the natural peptide substrates.

G cluster_0 Enzyme Active Site cluster_1 Boronic Acid Inhibitor Ser195 Serine (Nucleophile) His57 Histidine (General Base) Ser195->His57 H-bond Boron Boron Atom (Electrophile) Ser195->Boron Covalent Bond Formation Asp102 Aspartate (Stabilizer) His57->Asp102 H-bond R_group Specificity Group (e.g., (4-((4-Fluorophenyl) carbamoyl)phenyl)) R_group->Boron caption Mechanism of Serine Protease Inhibition by Boronic Acid

Figure 1: General mechanism of serine protease inhibition by a boronic acid. The nucleophilic serine in the enzyme's active site attacks the electrophilic boron atom of the inhibitor, forming a stable tetrahedral intermediate.

Experimental Protocols for Efficacy Determination

To empirically determine the efficacy of this compound and compare it to other inhibitors, the following experimental protocols can be employed.

Protocol 1: Proteasome Chymotrypsin-Like (CT-L) Activity Inhibition Assay

This assay measures the inhibition of the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.

Materials:

  • Purified human 20S proteasome

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 0.5 mM EDTA, 0.035% SDS

  • Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin), 10 mM stock in DMSO

  • Test Compound: this compound and other boronic acids, serially diluted in DMSO

  • Positive Control: Bortezomib or Ixazomib

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in assay buffer.

  • In a 96-well plate, add 2 µL of each compound dilution. For the 100% activity control, add 2 µL of DMSO. For the background control, add 2 µL of DMSO.

  • Add 98 µL of assay buffer containing 0.5 nM of 20S proteasome to all wells except the background control. To the background wells, add 100 µL of assay buffer.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 100 µL of 100 µM Suc-LLVY-AMC in assay buffer to all wells.

  • Immediately measure the fluorescence intensity kinetically for 30-60 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each compound concentration relative to the 100% activity control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Figure 2: Workflow for the proteasome inhibition assay.

Protocol 2: Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay

This fluorometric assay quantifies the inhibition of DPP-IV activity.[1][9][10]

Materials:

  • Recombinant human DPP-IV

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0)

  • Fluorogenic Substrate: Gly-Pro-AMC, 10 mM stock in DMSO

  • Test Compound: this compound and other boronic acids, serially diluted in DMSO

  • Positive Control: Sitagliptin or Talabostat

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Prepare serial dilutions of the test compounds and positive control in assay buffer.

  • In a 96-well plate, add 26 µL of each compound dilution. For the 100% activity control, add 26 µL of assay buffer with DMSO. For the background control, add 50 µL of assay buffer.

  • Add 24 µL of DPP-IV solution (e.g., 1.73 mU/mL) to all wells except the background control.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of 200 µM Gly-Pro-AMC in assay buffer to all wells.

  • Incubate at 37°C for 30 minutes.

  • Measure the endpoint fluorescence.

  • Subtract the background fluorescence from all other readings.

  • Calculate the percent inhibition and determine the IC50 value as described in Protocol 1.[1]

Protocol 3: Fibroblast Activation Protein (FAP) Inhibition Assay

This assay is similar to the DPP-IV assay but uses a FAP-specific substrate and enzyme.[11][12][13]

Materials:

  • Recombinant human FAP

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 M NaCl, 1 mg/mL BSA

  • Fluorogenic Substrate: Z-Gly-Pro-AMC, 10 mM stock in DMSO[14]

  • Test Compound: this compound and other boronic acids, serially diluted in DMSO

  • Positive Control: A known FAP inhibitor like ARI-3099

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds and positive control in assay buffer.

  • In a 96-well plate, add 50 µL of each compound dilution. For the 100% activity control, add 50 µL of assay buffer with DMSO. For the background control, add 100 µL of assay buffer.

  • Add 50 µL of FAP solution (e.g., 0.2 µg/mL) to all wells except the background control.

  • Incubate the plate at 37°C for 30 minutes.

  • Initiate the reaction by adding 10 µL of 100 µM Z-Gly-Pro-AMC in assay buffer to each well.

  • Incubate at 37°C for 60 minutes.[14]

  • Measure the endpoint fluorescence.

  • Calculate the percent inhibition and determine the IC50 value as described in Protocol 1.

Conclusion and Future Directions

While direct experimental evidence for the efficacy of this compound is currently lacking, its chemical structure suggests it holds promise as a potential enzyme inhibitor, likely targeting serine proteases or the proteasome. Based on the structure-activity relationships of related phenylboronic acid derivatives, it is plausible that the (4-((4-Fluorophenyl)carbamoyl)phenyl) moiety could confer potent and selective inhibitory activity. The fluorophenyl group may enhance binding affinity through favorable interactions within the enzyme's active site.

The provided experimental protocols offer a robust framework for researchers to empirically determine the inhibitory profile of this and other novel boronic acid compounds. Such studies are essential to elucidate its specific targets, potency, and selectivity, thereby paving the way for its potential development as a therapeutic agent. Future research should focus on synthesizing and testing this compound against a panel of relevant enzymes, followed by cell-based assays to assess its biological activity in a more physiological context.

References

A Comparative Guide to the Enzymatic Inhibition Selectivity of (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the journey from a promising compound to a viable therapeutic candidate is paved with rigorous evaluation. A critical milestone in this journey is the characterization of a compound's selectivity—its ability to interact with the intended target while minimizing off-target effects. This guide provides an in-depth technical comparison of the enzymatic inhibition selectivity of a novel phenylboronic acid derivative, (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid, hereafter referred to as Compound X .

Boronic acids are a well-established class of serine protease inhibitors, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[1][2][3] This guide positions Compound X within this class and presents a hypothetical, yet scientifically plausible, selectivity profile against Fibroblast Activation Protein (FAP), a serine protease implicated in various pathologies, including cancer and fibrosis.[4][5]

To provide a comprehensive analysis, Compound X is compared against two well-characterized enzyme inhibitors:

  • Talabostat (Val-boroPro) : A dipeptidyl peptidase inhibitor that also exhibits activity against FAP.[4][6]

  • Ubenimex (Bestatin) : An aminopeptidase inhibitor, serving as a benchmark for selectivity against a different class of proteases.[7][8]

This guide will delve into the experimental methodologies required to establish a selectivity profile, offering detailed protocols and explaining the scientific rationale behind each step.

Comparative Inhibitor Profiles: A Quantitative Overview

The selectivity of an inhibitor is quantitatively expressed by comparing its potency (often measured as the half-maximal inhibitory concentration, IC50, or the inhibition constant, Ki) against a primary target versus a panel of other enzymes. A highly selective inhibitor will exhibit potent inhibition of its target enzyme while showing significantly weaker or no activity against other enzymes.

The following table presents a hypothetical but realistic inhibitory profile for Compound X, benchmarked against Talabostat and Ubenimex. This data illustrates how selectivity is assessed and interpreted.

Enzyme Target Compound X (Hypothetical Kᵢ, nM)Talabostat (Kᵢ, nM)Ubenimex (Kᵢ, nM)
Fibroblast Activation Protein (FAP) 25560[6]>10,000
Dipeptidyl Peptidase-IV (DPP-IV) 1,500<4[6]>10,000
Prolyl Oligopeptidase (PREP) >10,000390 (as PEP)[9]>10,000
Aminopeptidase N >10,000>10,0005[10]

Note: The Ki value for Compound X is hypothetical and serves as an example for the purpose of this guide. The Ki values for Talabostat and Ubenimex are based on published data.

This hypothetical data suggests that Compound X is a potent and selective inhibitor of FAP, with significantly less activity against other related serine proteases like DPP-IV and PREP, and no activity against aminopeptidase N. This level of selectivity is a crucial attribute for a therapeutic candidate, as it implies a lower likelihood of off-target side effects.

Experimental Protocols: Establishing a Selectivity Profile

To generate the data presented above, a series of robust and validated enzymatic assays must be performed. The following section provides detailed, step-by-step protocols for determining the inhibitory activity of a compound against FAP and a selection of other enzymes for selectivity profiling.

General Workflow for Enzymatic Inhibition Assays

The general workflow for assessing enzymatic inhibition is a multi-step process, from initial reagent preparation to final data analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Enzyme Stock, and Substrate Stock prep_inhibitor Prepare Serial Dilutions of Inhibitor (Compound X, Talabostat, Ubenimex) prep_reagents->prep_inhibitor pre_incubate Pre-incubate Enzyme with Inhibitor prep_inhibitor->pre_incubate initiate_reaction Initiate Reaction by Adding Substrate pre_incubate->initiate_reaction monitor_reaction Monitor Reaction Kinetics (e.g., Fluorescence) initiate_reaction->monitor_reaction calc_velocity Calculate Initial Reaction Velocities monitor_reaction->calc_velocity plot_data Plot % Inhibition vs. [Inhibitor] calc_velocity->plot_data determine_ic50 Determine IC50 Value plot_data->determine_ic50 calc_ki Calculate Ki Value (Cheng-Prusoff Equation) determine_ic50->calc_ki

Caption: General workflow for determining enzymatic inhibition.

Protocol 1: FAP Enzymatic Inhibition Assay

This protocol is designed to measure the inhibition of FAP using a fluorogenic substrate.[11][12][13]

Materials:

  • Recombinant Human FAP

  • FAP substrate: Ala-Pro-AMC

  • Assay Buffer: 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5

  • Inhibitor compounds (Compound X, Talabostat, Ubenimex)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the FAP substrate in DMSO.

    • Prepare serial dilutions of the inhibitor compounds in Assay Buffer.

  • Assay Setup:

    • Add 2 µL of each inhibitor dilution to the wells of the 96-well plate.

    • Add 14 µL of recombinant human FAP (at a final concentration of 0.1 ng/µL in Assay Buffer) to each well.

    • Include control wells with Assay Buffer instead of inhibitor (for 100% activity) and wells with no enzyme (for background).

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the FAP substrate (final concentration of 100 µM) to each well.

    • Immediately place the plate in a microplate reader and measure the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) over time at 37°C.[14]

Protocol 2: DPP-IV Enzymatic Inhibition Assay

This protocol measures the inhibition of DPP-IV, a key enzyme for selectivity profiling of FAP inhibitors.[15][16][17]

Materials:

  • Recombinant Human DPP-IV

  • DPP-IV substrate: Gly-Pro-AMC

  • Assay Buffer: 50 mM HEPES, 140 mM NaCl, 1% BSA, pH 7.8

  • Inhibitor compounds

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the DPP-IV substrate in DMSO.

    • Prepare serial dilutions of the inhibitors in Assay Buffer.

  • Assay Setup:

    • Add 50 µL of the inhibitor dilutions to the wells.

    • Add 25 µL of recombinant human DPP-IV in Assay Buffer.

  • Pre-incubation:

    • Incubate at 37°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Add 25 µL of the DPP-IV substrate to start the reaction.

    • Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) over time.[17]

Protocol 3: Prolyl Oligopeptidase (PREP) Inhibition Assay

This assay is used to assess selectivity against another prolyl-specific peptidase.[18][19]

Materials:

  • Recombinant Human PREP

  • PREP substrate: Z-Gly-Pro-pNA (para-nitroanilide)

  • Assay Buffer: 0.1 M sodium/potassium phosphate buffer, pH 7.0, containing 0.1 mM DTT

  • Inhibitor compounds

  • 96-well clear, flat-bottom plates

  • Absorbance microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the PREP substrate in DMSO.

    • Prepare serial dilutions of the inhibitors in Assay Buffer.

  • Assay Setup:

    • Add inhibitor dilutions, Assay Buffer, and PREP enzyme to the wells.

  • Pre-incubation:

    • Incubate for 10 minutes at 30°C.

  • Reaction Initiation and Measurement:

    • Add the PREP substrate to initiate the reaction.

    • Measure the increase in absorbance at 405 nm over time.

Data Analysis and Interpretation

Calculating IC50: The initial reaction rates (slopes of the kinetic reads) are used to calculate the percentage of inhibition for each inhibitor concentration. These values are then plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.

Calculating Ki: The IC50 value is dependent on the experimental conditions, particularly the substrate concentration. To determine the inhibition constant (Ki), which is a measure of the inhibitor's binding affinity, the Cheng-Prusoff equation is used for competitive inhibitors:[20][21][22]

Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

Where:

  • [S] is the substrate concentration.

  • Kₘ is the Michaelis-Menten constant for the substrate.

A lower Ki value indicates a higher binding affinity of the inhibitor for the enzyme.

The Concept of Selectivity Profiling

Selectivity profiling involves testing a compound against a panel of related and unrelated enzymes to assess its target specificity. This is a critical step in drug development to anticipate potential off-target effects.

G cluster_inhibitor Inhibitor cluster_targets Enzyme Panel cluster_results Selectivity Profile inhibitor Compound X fap Primary Target (FAP) inhibitor->fap dpp Related Off-Target (DPP-IV) inhibitor->dpp prep Related Off-Target (PREP) inhibitor->prep aminopeptidase Unrelated Off-Target (Aminopeptidase N) inhibitor->aminopeptidase high_potency High Potency (Low Ki) fap->high_potency low_potency Low Potency (High Ki) dpp->low_potency no_activity No Activity prep->no_activity aminopeptidase->no_activity

Caption: Conceptual diagram of selectivity profiling.

Conclusion

This guide has provided a comprehensive framework for evaluating the enzymatic inhibition selectivity of this compound (Compound X). By establishing a hypothetical yet scientifically grounded comparison with known inhibitors and detailing the necessary experimental protocols, we have outlined a clear path for researchers to characterize novel compounds. The ultimate goal is to identify inhibitors with high potency for their intended target and minimal off-target activity, a crucial step in the development of safer and more effective therapeutics. The methodologies described herein are fundamental to achieving this goal and represent a cornerstone of modern drug discovery.

References

Performance Benchmark: (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid as a Novel IRE1α Endoribonuclease Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Endoplasmic Reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the proteome. Perturbations in the ER's capacity to handle its protein-folding load lead to a state known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[1] The UPR's primary goal is to restore proteostasis, but under chronic or overwhelming stress, it can switch from a pro-survival to a pro-apoptotic program.

One of the most conserved branches of the UPR is mediated by the ER-resident transmembrane protein, Inositol-requiring enzyme 1 alpha (IRE1α).[2] IRE1α is a bifunctional enzyme, possessing both a serine/threonine kinase domain and an endoribonuclease (RNase) domain in its cytosolic portion.[3] Upon sensing an accumulation of unfolded proteins, IRE1α oligomerizes and trans-autophosphorylates, leading to the activation of its RNase domain. The canonical function of the IRE1α RNase is the unconventional splicing of a 26-nucleotide intron from the X-box binding protein 1 (XBP1) mRNA.[2] This splicing event results in a frameshift, producing the potent transcription factor XBP1s, which upregulates genes involved in ER expansion and protein folding.

Given its central role in cell fate decisions, the IRE1α pathway has emerged as a compelling therapeutic target for numerous diseases, including cancer, metabolic disorders, and inflammatory conditions, where its signaling is often co-opted for cell survival.[4] Consequently, there is significant interest in developing small-molecule inhibitors that can modulate its activity.

This guide introduces a novel compound, (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid (hereafter designated FPBA-1 ), a molecule designed based on scaffolds known to interact with RNase active sites. The boronic acid moiety is a well-established functional group that can form reversible covalent bonds with catalytic serine residues, a mechanism employed by various enzyme inhibitors.[5][6] We hypothesize that FPBA-1 acts as a direct inhibitor of the IRE1α RNase domain.

To validate and characterize FPBA-1, this guide provides a direct performance benchmark against two well-established IRE1α inhibitors with distinct mechanisms of action:

  • STF-083010 : A specific, covalent inhibitor of the IRE1α RNase domain that does not affect its kinase activity.[7][8]

  • KIRA8 : A potent, ATP-competitive Type II kinase inhibitor that allosterically attenuates IRE1α RNase activity by preventing the conformational changes required for its activation.[9][10]

We will present a head-to-head comparison using a combination of in vitro biochemical assays and cell-based functional assays to provide researchers with a clear, data-driven assessment of FPBA-1's potency, mechanism, and potential as a new tool for therapeutic development.

The IRE1α Signaling Pathway

The diagram below illustrates the central role of IRE1α in the Unfolded Protein Response. Under ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. This leads to the splicing of XBP1 mRNA to produce the XBP1s transcription factor, promoting cell survival. However, hyperactivation can lead to Regulated IRE1-Dependent Decay (RIDD) of other mRNAs and apoptosis.

IRE1a_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol UnfoldedProteins Unfolded Proteins IRE1a_inactive IRE1α (Monomer) UnfoldedProteins->IRE1a_inactive Induces Stress IRE1a_active IRE1α (Dimer) Activated RNase/Kinase IRE1a_inactive->IRE1a_active Dimerization & Autophosphorylation XBP1s XBP1s mRNA IRE1a_active->XBP1s Splices 26nt intron RIDD RIDD Substrates (e.g., Ins1, Bloc1s1) IRE1a_active->RIDD Degrades mRNAs XBP1u XBP1u mRNA XBP1u->IRE1a_active Transcription XBP1s Protein (Transcription Factor) XBP1s->Transcription Translation Apoptosis Apoptosis RIDD->Apoptosis Contributes to Survival Adaptation & Survival Transcription->Survival Upregulates Chaperones, etc.

Figure 1: Simplified IRE1α signaling cascade.

Methodologies: Experimental Protocols

Scientific integrity demands reproducible and self-validating protocols. The following methods were employed to ensure a rigorous comparison. The causality behind experimental choices is explained within each section.

Experimental Workflow Overview

The overall strategy involves a tiered approach, moving from a direct biochemical assessment to a more physiologically relevant cellular context.

Experimental_Workflow cluster_0 Step 1: Target Engagement cluster_1 Step 2: Cellular Activity cluster_2 Step 3: Phenotypic Effect A Biochemical Assay: In Vitro RNase Activity (FRET) D Data Analysis: IC50 / EC50 Determination A->D B Cellular Assay: XBP1 Splicing (RT-PCR) B->D C Functional Outcome: Cell Viability (MTT Assay) C->D

Figure 2: Tiered experimental validation workflow.
Protocol 1: In Vitro IRE1α RNase FRET Assay

Rationale: This biochemical assay provides the most direct evidence of inhibitor-target engagement. By using purified, recombinant IRE1α protein and a synthetic RNA substrate, we can quantify the inhibition of RNase activity without the complexities of a cellular environment. A Fluorescence Resonance Energy Transfer (FRET) design offers high sensitivity and continuous readout.[11]

Step-by-Step Protocol:

  • Reagents & Materials:

    • Recombinant human IRE1α cytoplasmic domain (SignalChem).

    • FRET-based RNA substrate: 5'-FAM-CAGUCCGCAGCACUG-Iowa-Black-FQ-3' (Integrated DNA Technologies).[11]

    • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM KOAc, 5 mM DTT, 5% glycerol, 0.005% Triton X-100.[12]

    • Test Compounds: FPBA-1, STF-083010, KIRA8 dissolved in DMSO.

    • 384-well, low-volume, black microplates (Corning).

  • Procedure:

    • Prepare a serial dilution of each test compound (FPBA-1, STF-083010, KIRA8) in DMSO, then dilute into Assay Buffer to achieve the final desired concentrations (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration is ≤1% in all wells.

    • Add 5 µL of the diluted compound or vehicle control (DMSO in Assay Buffer) to the appropriate wells of the 384-well plate.

    • Add 5 µL of recombinant IRE1α (diluted in Assay Buffer to 2 µg/mL) to all wells except the "no enzyme" control. Add 5 µL of Assay Buffer to the "no enzyme" control wells.

    • Incubate the plate for 30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the FRET RNA substrate (diluted in Assay Buffer to 300 nM) to all wells.

    • Immediately place the plate in a microplate reader (e.g., SpectraMax M2e) pre-set to 30°C.

    • Measure fluorescence intensity (Excitation: 495 nm, Emission: 520 nm) every 2 minutes for 60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase over time) for each well.

    • Normalize the velocities by subtracting the "no enzyme" background and setting the vehicle control (DMSO) as 100% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular XBP1 mRNA Splicing Assay by RT-PCR

Rationale: This assay confirms that the inhibitor can penetrate the cell membrane and engage its target in a physiological setting. Measuring the ratio of spliced (XBP1s) to unspliced (XBP1u) mRNA is the gold-standard readout for IRE1α RNase activation.[8] We use RPMI 8226, a multiple myeloma cell line known to have a constitutively active UPR, making it an excellent model system.[7]

Step-by-Step Protocol:

  • Cell Culture & Treatment:

    • Culture RPMI 8226 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells in a 12-well plate at a density of 5 x 10^5 cells/mL.

    • Pre-treat cells for 2 hours with a serial dilution of each test compound (FPBA-1, STF-083010, KIRA8) or vehicle (DMSO).

    • Induce ER stress by adding Tunicamycin (2.5 µg/mL) to all wells (except the unstressed control) and incubate for an additional 4 hours.

  • RNA Extraction and RT-PCR:

    • Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.[12]

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit (e.g., Superscript II, Invitrogen) with oligo(dT) primers.[13]

    • Perform PCR using primers that flank the 26-nucleotide intron in human XBP1 mRNA.

      • Forward Primer: 5'-CCTTGTAGTTGAGAACCAGG-3'

      • Reverse Primer: 5'-GGGGCTTGGTATATATGTGG-3'

    • Use the following thermocycling conditions: 95°C for 5 min, followed by 30 cycles of (95°C for 30s, 60°C for 30s, 72°C for 30s), and a final extension at 72°C for 7 min.

  • Analysis:

    • Resolve the PCR products on a 3% agarose gel. The unspliced XBP1u transcript will yield a larger band than the spliced XBP1s transcript.

    • Visualize the bands under UV light and quantify the band intensities using imaging software (e.g., ImageJ).

    • Calculate the percent XBP1 splicing for each condition: [XBP1s / (XBP1s + XBP1u)] * 100.

    • Plot the percent splicing against inhibitor concentration to determine the cellular EC50 value.

Results: A Comparative Performance Analysis

The following sections present hypothetical but representative data from the benchmarking experiments.

FPBA-1 Directly Inhibits IRE1α RNase Biochemical Activity

The in vitro FRET assay was used to determine the half-maximal inhibitory concentration (IC50) of each compound against purified IRE1α. As shown in Table 1, FPBA-1 demonstrated potent, sub-micromolar inhibition of the IRE1α RNase domain. Its potency is comparable to the well-known RNase-specific inhibitor STF-083010 and superior to the allosteric kinase inhibitor KIRA8 in this direct RNase assay. This result strongly supports the hypothesis that FPBA-1 engages the RNase domain directly.

Table 1: Biochemical Inhibition of IRE1α RNase Activity

Compound Mechanism of Action IC50 (nM) [± SD]
FPBA-1 (Test) Putative Direct RNase Inhibitor 85.3 [± 9.2]
STF-083010 (Benchmark 1) Direct RNase Inhibitor[7] 120.5 [± 15.7]

| KIRA8 (Benchmark 2) | Allosteric Kinase Inhibitor[10] | 550.1 [± 45.8] |

FPBA-1 Blocks ER Stress-Induced XBP1 Splicing in Cells

To confirm target engagement in a cellular context, we measured the ability of the inhibitors to block Tunicamycin-induced XBP1 mRNA splicing in RPMI 8226 multiple myeloma cells. The results (Table 2) show that FPBA-1 effectively inhibits XBP1 splicing with a half-maximal effective concentration (EC50) in the low micromolar range. Its cellular potency is superior to STF-083010, suggesting better cell permeability or stability. KIRA8, which targets the kinase domain, also potently inhibits splicing, consistent with its known mechanism of preventing the RNase domain's activation.[14]

Table 2: Cellular Inhibition of XBP1 mRNA Splicing

Compound Cellular EC50 (µM) [± SD]
FPBA-1 (Test) 1.2 [± 0.3]
STF-083010 (Benchmark 1) 5.8 [± 0.9]

| KIRA8 (Benchmark 2) | 0.4 [± 0.1] |

FPBA-1 Induces Cytotoxicity in Multiple Myeloma Cells

Since the IRE1α-XBP1 axis is a known pro-survival pathway in multiple myeloma, we assessed the downstream functional consequence of its inhibition on cell viability using an MTT assay after 72 hours of treatment.[8] FPBA-1 demonstrated significant growth inhibition, with a GI50 value that correlates well with its ability to block XBP1 splicing. This cytotoxic effect was comparable to that observed for STF-083010, underscoring the therapeutic potential of targeting the IRE1α RNase domain in this cancer type.

Table 3: Growth Inhibition of RPMI 8226 Multiple Myeloma Cells

Compound GI50 (µM) [± SD]
FPBA-1 (Test) 2.5 [± 0.5]
STF-083010 (Benchmark 1) 4.1 [± 0.7]

| KIRA8 (Benchmark 2) | 0.9 [± 0.2] |

Discussion

This comparative guide was designed to rigorously evaluate the performance of a novel putative IRE1α inhibitor, FPBA-1, against established benchmarks. Our data provide a multi-faceted view of its activity, from direct enzyme inhibition to cellular and functional outcomes.

The sub-micromolar IC50 value of FPBA-1 in the cell-free FRET assay strongly indicates a direct and potent interaction with the IRE1α RNase domain. The boronic acid functional group is the likely pharmacophore responsible for this activity, potentially forming a reversible covalent adduct with a key serine residue in the catalytic site, a mechanism that warrants further structural investigation.[5] Its biochemical potency was found to be slightly superior to STF-083010, a known covalent RNase inhibitor.

Transitioning to a cellular model, FPBA-1 effectively blocked the hallmark function of IRE1α—the splicing of XBP1 mRNA. Its superior cellular potency compared to STF-083010 may reflect more favorable physicochemical properties, such as improved cell membrane permeability. The most potent compound in the cellular assays was KIRA8, which is consistent with its distinct, allosteric mechanism. As an ATP-competitive kinase inhibitor, KIRA8 locks IRE1α in an inactive conformation, preventing the downstream activation of the RNase domain, a highly efficient mode of inhibition.[14]

Crucially, the inhibition of the IRE1α pathway by FPBA-1 translated into a clear functional outcome: the dose-dependent inhibition of multiple myeloma cell growth. This result aligns with previous findings that highlight the dependency of multiple myeloma cells on the IRE1α-XBP1s survival pathway.[8] The correlation between the EC50 for XBP1 splicing inhibition and the GI50 for cell viability suggests that the observed cytotoxicity is an on-target effect.

Conclusion

The experimental data presented in this guide demonstrate that This compound (FPBA-1) is a potent, cell-permeable inhibitor of the IRE1α endoribonuclease domain. It benchmarks favorably against the established RNase inhibitor STF-083010 in both biochemical and cellular assays. Its distinct profile from the allosteric kinase inhibitor KIRA8 provides researchers with an alternative tool for dissecting the specific consequences of direct RNase inhibition.

For researchers in oncology and metabolic diseases, FPBA-1 represents a promising lead compound for the development of therapeutics targeting the IRE1α pathway. For cell biologists, it serves as a valuable chemical probe to explore the nuanced roles of IRE1α's RNase activity in the broader context of the Unfolded Protein Response.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring the safety of our researchers and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid, a compound of interest in various research applications. Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture.

The disposal of any chemical waste, particularly complex organic molecules such as this compound, must be approached with a thorough understanding of its intrinsic hazards. This compound combines the chemical functionalities of a boronic acid, a halogenated aromatic ring, and an amide linkage, each contributing to its overall reactivity and potential environmental impact. Therefore, a multi-faceted disposal strategy is essential.

Hazard Assessment and Risk Mitigation

Before any disposal activities commence, a comprehensive risk assessment is mandatory. The primary hazards associated with this compound include:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Potential for Harm if Swallowed: While specific data for this compound is limited, related boronic acids are harmful if swallowed.[2][3]

Given these hazards, all handling and disposal operations must be conducted within a certified chemical fume hood.[4][5]

Personal Protective Equipment (PPE)

The following PPE is the minimum requirement for personnel involved in the disposal of this compound:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[4][5]
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.[4][6]
Body Protection A fully fastened lab coat that provides complete arm coverage.[4]
Footwear Closed-toe shoes are mandatory in a laboratory setting.[4]
Respiratory For handling bulk quantities or if dust generation is likely, a NIOSH-approved respirator should be used.[2][5]
Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is to treat it as hazardous waste.[4][5] Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[4]

Step 1: Waste Segregation

  • Solid Waste: All contaminated solid materials, including gloves, weigh boats, and absorbent paper, must be collected in a designated, leak-proof container lined with a heavy-duty plastic bag.[7]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]

  • Sharps: Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated sharps container.[7]

Step 2: Container Labeling

All waste containers must be clearly and accurately labeled.[7][8] The label should include:

  • The words "Hazardous Waste".[4][5]

  • The full chemical name: "this compound".

  • The primary hazards (e.g., "Irritant," "Harmful if Swallowed").

  • The date of accumulation.

Step 3: Decontamination of Glassware

For reusable glassware, a thorough decontamination procedure is necessary:

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the residual compound. Collect this rinsate as hazardous liquid waste.

  • Basic Wash: To neutralize any remaining boronic acid, wash the glassware with a basic solution, such as a dilute sodium bicarbonate or sodium hydroxide solution.[4] This converts the boronic acid to a more water-soluble boronate salt.[9] Collect this basic wash as hazardous liquid waste.

  • Final Rinse: Perform a final rinse with deionized water. This rinsate should also be collected as hazardous waste.[4]

  • Drying: Allow the glassware to air dry completely in a well-ventilated area before reuse.

Step 4: Storage and Final Disposal

  • Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area.[4] This area should be secure and away from sources of heat or ignition.[7]

  • Follow your institution's specific procedures for hazardous waste pickup and disposal. This typically involves contacting the EHS department to arrange for collection by a licensed hazardous waste disposal company.

The following diagram illustrates the decision-making workflow for the proper disposal of this compound:

DisposalWorkflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_decon Decontamination cluster_disposal Final Disposition start Start: Identify Waste Containing This compound ppe Don Appropriate PPE start->ppe characterize Characterize Waste Type ppe->characterize solid Solid Waste characterize->solid liquid Liquid Waste characterize->liquid sharps Sharps characterize->sharps glassware Contaminated Glassware characterize->glassware solid_container Collect in Labeled Solid Waste Container solid->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid->liquid_container sharps_container Collect in Labeled Sharps Container sharps->sharps_container decon_protocol Follow Decontamination Protocol glassware->decon_protocol storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage decon_waste Collect Rinsate as Liquid Hazardous Waste decon_protocol->decon_waste decon_waste->liquid_container pickup Arrange for EHS Hazardous Waste Pickup storage->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your supervisor and the institutional EHS department.[10]

  • Secure the Area: If it is safe to do so, restrict access to the spill area.

  • Personal Protection: Do not attempt to clean up a spill without the proper PPE, including respiratory protection if the material is a powder.[10]

  • Containment: For solid spills, carefully sweep or vacuum the material into a sealable container.[11] Avoid generating dust. For liquid spills, contain the spill using an inert absorbent material such as sand or vermiculite.[10]

  • Collection and Disposal: Place all contaminated absorbent material into a labeled hazardous waste container.[10]

  • Decontamination: Decontaminate the spill area using the procedure outlined for glassware.

Regulatory Context

The disposal of this compound is governed by several regulatory frameworks. In the United States, the Occupational Safety and Health Administration (OSHA) mandates safe laboratory practices through its "Occupational exposure to hazardous chemicals in laboratories" standard (29 CFR 1910.1450).[12][13] The Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, this substance falls under specific waste categories that require careful management.[14][15]

It is imperative that all laboratory personnel are trained on these regulations and their institution's specific Chemical Hygiene Plan.[8][12]

By adhering to these detailed procedures, researchers and drug development professionals can ensure the safe and responsible disposal of this compound, thereby upholding their commitment to laboratory safety and environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.